molecular formula C22H30N2O2S B1139222 Oliceridine CAS No. 1401028-24-7

Oliceridine

Número de catálogo: B1139222
Número CAS: 1401028-24-7
Peso molecular: 386.6 g/mol
Clave InChI: DMNOVGJWPASQDL-OAQYLSRUSA-N

Descripción

Oliceridine, also known as TRV-130 and marketed as Olinvyk, is a synthetic, G protein-biased agonist of the μ-opioid receptor (MOR) . It was approved by the US FDA in 2020 for the management of moderate to severe acute pain in adults in controlled clinical settings . As a biased agonist, this compound preferentially activates the G-protein signaling pathway while demonstrating minimal recruitment of β-arrestin2, a pathway historically associated with adverse effects like respiratory depression and constipation . This unique mechanism of action is a key area of research interest, as it provides potent analgesia with a potentially improved adverse effect profile compared to conventional opioids such as morphine . Preclinical and clinical studies indicate that this compound provides significant analgesic efficacy with a lower incidence of opioid-related respiratory and gastrointestinal side effects . Its pharmacological profile makes it a valuable tool compound for researching novel pain management therapies and the underlying biology of biased agonism at GPCRs . This compound has a molecular formula of C22H30N2O2S and a molecular weight of 386.55 g/mol . Its CAS number is 1401028-24-7 . This product is for research use only, not for human use. We do not sell to patients.

Propiedades

IUPAC Name

N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNOVGJWPASQDL-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(SC=C1)CNCC[C@]2(CCOC3(C2)CCCC3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031292
Record name Oliceridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401028-24-7
Record name (9R)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401028-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oliceridine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401028247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oliceridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oliceridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLICERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCN858TCP0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Oliceridine as a G protein-biased agonist explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Oliceridine: A G Protein-Biased Agonist

Introduction

This compound (marketed as Olinvyk) is a novel intravenous opioid agonist approved by the U.S. Food and Drug Administration (FDA) in August 2020 for the management of moderate to severe acute pain in adults in controlled clinical settings.[1][2][3][4] Developed by Trevena, Inc., it represents a significant advancement in opioid pharmacology as the first FDA-approved G protein-biased agonist at the µ-opioid receptor (MOR).[3] The foundational hypothesis behind its development is that the therapeutic analgesic effects of opioids are primarily mediated by the G protein signaling pathway, whereas the debilitating side effects, such as respiratory depression and constipation, are linked to the β-arrestin pathway.[5][6] this compound is designed to preferentially activate the G protein pathway, thereby aiming to provide potent analgesia with a reduced burden of opioid-related adverse events.[5][6][7]

Core Mechanism: G Protein-Biased Agonism

Traditional opioids, like morphine, are considered unbiased agonists. Upon binding to the µ-opioid receptor, a G protein-coupled receptor (GPCR), they activate two major intracellular signaling cascades:

  • G Protein Pathway: The receptor couples with inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[5][7] This cascade results in reduced neuronal excitability and inhibits the transmission of pain signals, producing analgesia.[7]

  • β-Arrestin Pathway: Agonist binding also promotes the phosphorylation of the GPCR, which recruits β-arrestin proteins.[8] The recruitment of β-arrestin 2 is hypothesized to mediate receptor desensitization and internalization, and to trigger signaling cascades associated with adverse effects, including respiratory depression and gastrointestinal issues.[5][6][7]

This compound exhibits functional selectivity by stabilizing a conformation of the µ-opioid receptor that preferentially engages the G protein pathway while only minimally recruiting β-arrestin.[7][8][9] This biased signaling is intended to uncouple the desired analgesic effects from the signaling pathways that drive adverse events, potentially offering a wider therapeutic window compared to conventional opioids.[10]

Figure 1: Comparative Signaling Pathways of Opioids cluster_0 Conventional Opioid (e.g., Morphine) cluster_1 G Protein-Biased Agonist (this compound) Morphine Morphine MOR1 µ-Opioid Receptor Morphine->MOR1 G_Protein1 G-Protein Pathway MOR1->G_Protein1 Activation B_Arrestin1 β-Arrestin Pathway MOR1->B_Arrestin1 Recruitment Analgesia1 Analgesia G_Protein1->Analgesia1 Side_Effects1 Adverse Effects (Respiratory Depression, GI Issues) B_Arrestin1->Side_Effects1 This compound This compound MOR2 µ-Opioid Receptor This compound->MOR2 G_Protein2 G-Protein Pathway MOR2->G_Protein2 Preferential Activation B_Arrestin2 β-Arrestin Pathway MOR2->B_Arrestin2 Minimal Recruitment Analgesia2 Analgesia G_Protein2->Analgesia2 Side_Effects2 Adverse Effects (Reduced Incidence) B_Arrestin2->Side_Effects2

Figure 1: Comparative Signaling Pathways of Opioids

Experimental Protocols for Assessing G Protein Bias

The determination of ligand bias requires quantitative comparison of a ligand's activity in distinct signaling pathways. The primary assays used to characterize this compound and other biased agonists focus on measuring G protein activation and β-arrestin recruitment separately.

G Protein Activation Assays

These assays quantify the extent to which a ligand activates G protein signaling downstream of the µ-opioid receptor.

  • Methodology: cAMP Accumulation Assay

    • Cell Culture: HEK293 cells (or other suitable cell lines) are engineered to stably express the human µ-opioid receptor.

    • Assay Principle: The µ-opioid receptor couples to the Gαi subunit, which inhibits the enzyme adenylyl cyclase. Activation of the receptor therefore leads to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Procedure: Cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to stimulate a measurable baseline level of cAMP. Subsequently, cells are incubated with varying concentrations of the test ligand (e.g., this compound) and a reference agonist (e.g., DAMGO or morphine).

    • Signal Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a chemiluminescent or fluorescent readout.

    • Data Analysis: A dose-response curve is generated, and the potency (EC₅₀) and efficacy (Eₘₐₓ) of the ligand for G protein activation are calculated. A lower cAMP level indicates stronger G protein pathway activation.

β-Arrestin Recruitment Assays

These assays directly measure the recruitment of β-arrestin 2 to the activated µ-opioid receptor.

  • Methodology: Enzyme Complementation Assay (e.g., PathHunter®)

    • Cell Culture: A cell line is engineered to express two fusion proteins: the µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to the larger, complementary enzyme fragment (Enzyme Acceptor).

    • Assay Principle: In the basal state, the two enzyme fragments are separate and inactive. Upon ligand binding and receptor activation, β-arrestin 2 is recruited to the receptor, bringing the two fragments into close proximity. This forced complementation creates an active β-galactosidase enzyme.

    • Procedure: Cells are plated and incubated with varying concentrations of the test ligand.

    • Signal Detection: A chemiluminescent substrate for β-galactosidase is added. The amount of light produced is directly proportional to the amount of β-arrestin recruitment.

    • Data Analysis: A dose-response curve is generated to determine the ligand's potency (EC₅₀) and efficacy (Eₘₐₓ) for β-arrestin recruitment.

Figure 2: Experimental Workflow for Quantifying Ligand Bias cluster_G G-Protein Pathway Assessment cluster_B β-Arrestin Pathway Assessment Start Engineered Cells (Expressing MOR) cAMP_Assay cAMP Assay Start->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Start->Arrestin_Assay Add_Ligand_G Add Ligand (this compound, Morphine) cAMP_Assay->Add_Ligand_G Measure_cAMP Measure cAMP Levels Add_Ligand_G->Measure_cAMP Data_G Calculate EC50 / Emax (G-Protein) Measure_cAMP->Data_G Bias_Calc Bias Calculation (Compare G-Protein vs. β-Arrestin activity) Data_G->Bias_Calc Add_Ligand_B Add Ligand (this compound, Morphine) Arrestin_Assay->Add_Ligand_B Measure_Signal Measure Luminescence Add_Ligand_B->Measure_Signal Data_B Calculate EC50 / Emax (β-Arrestin) Measure_Signal->Data_B Data_B->Bias_Calc

Figure 2: Experimental Workflow for Quantifying Ligand Bias

Quantitative Data: Preclinical and Clinical Evidence

This compound's development was supported by a series of preclinical and clinical studies designed to evaluate its efficacy and safety compared to traditional opioids, primarily morphine.

Preclinical Studies

In animal models, this compound demonstrated a robust antinociceptive effect with a wider therapeutic index than morphine.[10] Studies in mice and rats showed that at equianalgesic doses, this compound caused significantly less respiratory depression and gastrointestinal inhibition compared to morphine.[10][11]

Clinical Trial Data

The FDA approval of this compound was based on data from over 1,500 patients in its Phase 3 program, including the pivotal APOLLO-1 (bunionectomy) and APOLLO-2 (abdominoplasty) trials, and the open-label ATHENA safety study.[1][2][3]

Table 1: Efficacy of this compound vs. Morphine and Placebo in Postoperative Pain (Data synthesized from APOLLO-1 and APOLLO-2 Phase 3 trials)

EndpointThis compound (0.35 mg demand dose)This compound (0.5 mg demand dose)Morphine (1 mg demand dose)Placebo
Treatment Responder Rate Superior to placebo[11]Superior to placebo[11]Superior to placebo[11]-
Analgesic Efficacy Non-inferior to morphine[12][13]Non-inferior to morphine[12][13]-Superior to placebo[1][14]
Onset of Action Rapid (within 2-5 minutes)[14][15]Rapid (within 2-5 minutes)[14][15]Slower onset-

In the pivotal trials, this compound demonstrated superior analgesia compared to placebo and comparable efficacy to morphine.[11][16][17]

Table 2: Safety and Tolerability of this compound vs. Morphine (Pooled and synthesized data from Phase 2b and Phase 3 trials)

Adverse EventThis compound (0.35 mg regimen)This compound (0.5 mg regimen)Morphine (1 mg regimen)Reference
Nausea 60%69%70%[2]
Vomiting 30%42%52%[2]
Respiratory Safety Events Lower incidence than morphineLower incidence than morphineHigher incidence than this compound[2][12][16][18]
Need for Rescue Antiemetics Reduced compared to morphineReduced compared to morphineHigher need for rescue medication[12]

Across multiple studies, this compound was associated with a numerically lower incidence of adverse events, particularly vomiting and respiratory events, when compared to morphine at equianalgesic doses.[2][19] A reanalysis of trial data indicated that this compound has a greater probability of producing analgesia than respiratory depression over its clinical concentration range, a profile that was reversed for morphine.[20][21]

The Scientific Debate: Biased Agonism vs. Partial Agonism

While this compound is approved as a G protein-biased agonist, there is an ongoing scientific discussion about its precise pharmacological classification. Some research suggests that the apparent bias of this compound and other similar compounds may be confounded by factors like signal amplification in highly sensitive in vitro G protein assays.[22][23] An alternative hypothesis is that this compound's favorable therapeutic window is primarily a result of it being a low intrinsic efficacy partial agonist rather than a true biased agonist.[10][24][25] Partial agonists do not produce a maximal response even at full receptor occupancy, which can inherently lead to a ceiling effect on adverse outcomes. Regardless of the precise mechanistic label, the clinical data supports this compound as a potent analgesic with an improved safety and tolerability profile concerning certain adverse events compared to morphine.[13][24]

Conclusion

This compound is a first-in-class G protein-biased µ-opioid receptor agonist that offers a novel approach to managing moderate to severe acute pain. By preferentially activating the G protein pathway associated with analgesia and minimizing the recruitment of the β-arrestin pathway linked to adverse effects, it was designed to provide a better-tolerated intravenous opioid option.[7][18] Clinical trials have demonstrated that it provides rapid and effective analgesia comparable to morphine, with evidence suggesting a lower incidence of respiratory and gastrointestinal side effects.[16][17][19] While the debate between biased versus partial agonism continues, this compound stands as an important therapeutic tool for clinicians, particularly for patients in controlled settings where balancing potent pain relief with the risk of opioid-related adverse events is critical.

References

Chemical synthesis and structure of Oliceridine (TRV130)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Synthesis and Structure of Oliceridine (TRV130)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TRV130), marketed as Olinvyk, is a novel intravenous opioid analgesic approved for the management of moderate to severe acute pain.[1][2] It is distinguished by its unique mechanism of action as a G protein-biased agonist at the μ-opioid receptor (MOR).[3][4] This biased agonism is designed to preferentially activate the G protein signaling pathway, which is primarily responsible for analgesia, while minimizing the recruitment of the β-arrestin pathway, which is associated with common opioid-related adverse effects such as respiratory depression and constipation.[5][6][7] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex chiral molecule featuring a T-shaped conformation with three key moieties: a methoxythiophen group, a pyridine ring, and a spirocyclic system.[8][9] Its specific stereochemistry is crucial for its pharmacological activity.

  • IUPAC Name: N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine[1][10]

  • Synonyms: TRV130, Olinvyk[10]

  • Chemical Formula: C₂₂H₃₀N₂O₂S[1][11]

  • Molar Mass: 386.55 g·mol⁻¹[1][2]

  • Stereochemistry: The molecule possesses a single defined stereocenter at the C9 position of the spirocycle, designated as (9R).[10][11][12]

Table 1: Core Chemical Identifiers for this compound

Identifier Value Reference(s)
CAS Number 1401028-24-7 [1][10]
PubChem CID 66553195 [10]
DrugBank ID DB14881 [1]
UNII MCN858TCP0 [1]
ATC Code N02AX07 [1]

Chemical Synthesis

The synthesis of this compound is a multi-step process involving several key organic reactions to construct its complex architecture. The pathway described by Trevena Inc. involves the creation of the spirocyclic core followed by the addition of the pyridine and methoxythiophen side chains.[9][13]

Key Reaction Steps:
  • Prins Cyclization: The synthesis begins with an acid-catalyzed Prins reaction between pentanone and butenol to form the initial alcohol-containing spirocycle.[8][9]

  • Ley-Griffith Oxidation: The resulting alcohol is then oxidized to the corresponding ketone using a Ley-Griffith oxidation.[8][9]

  • Michael Addition: A crucial step involves the 1,4-conjugate addition of a 2-pyridyl Grignard reagent to an unsaturated cyano-intermediate. This reaction, catalyzed by copper iodide, introduces the pyridine ring.[9][13]

  • Decarboxylation & Chiral Separation: The product from the Michael addition undergoes decarboxylation. The resulting racemic nitrile is then resolved using supercritical fluid chromatography (SFC) to isolate the desired (R)-isomer.[9][13]

  • Nitrile Reduction: The isolated chiral nitrile is reduced to its primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[9][13]

  • Reductive Amination: The final step involves a reductive amination reaction between the primary amine and 3-methoxythiophene-2-carbaldehyde to attach the final side chain, yielding this compound.[9][13]

G A Pentanone + Butenol B Prins Cyclization (H₂SO₄) A->B C Spirocyclic Alcohol B->C D Ley-Griffith Oxidation C->D E Spirocyclic Ketone Intermediate D->E F Multi-step conversion to Unsaturated Cyano-intermediate E->F G Michael Addition (2-pyridyl-MgBr, CuI) F->G H Racemic Nitrile Adduct G->H I Decarboxylation & Chiral Separation (SFC) H->I J Chiral (R)-Nitrile I->J K Nitrile Reduction (LiAlH₄) J->K L Chiral Primary Amine K->L M Reductive Amination with 3-methoxythiophene-2-carbaldehyde L->M N This compound (TRV130) M->N

Caption: Chemical synthesis workflow for this compound (TRV130).

Mechanism of Action: G Protein Bias

This compound's therapeutic innovation lies in its "biased agonism" or "functional selectivity" at the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][5]

  • Conventional Opioids (e.g., Morphine): These are considered "unbiased" agonists. Upon binding to the MOR, they activate both the G protein signaling pathway and the β-arrestin2 pathway.[4][6]

    • G Protein Pathway: Activation of the inhibitory G protein (Gi/o) leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channels. This cascade is primarily responsible for the desired analgesic effects.[5][8]

    • β-Arrestin2 Pathway: Recruitment of β-arrestin2 leads to receptor desensitization, internalization, and the initiation of separate signaling cascades. This pathway is strongly implicated in mediating adverse effects like respiratory depression, constipation, and the development of tolerance.[7][14]

  • This compound (Biased Agonist): this compound binding stabilizes a receptor conformation that preferentially couples with and activates the G protein pathway while only minimally recruiting β-arrestin2.[2][10] This selective activation aims to separate the analgesic effects from the adverse effects mediated by β-arrestin.[15]

G cluster_0 Unbiased Agonist (e.g., Morphine) cluster_1 Biased Agonist (this compound) Morphine Morphine MOR_M μ-Opioid Receptor Morphine->MOR_M G_Prot_M G-Protein Activation MOR_M->G_Prot_M Arrestin_M β-Arrestin Recruitment MOR_M->Arrestin_M Analgesia_M Analgesia G_Prot_M->Analgesia_M SideEffects_M Adverse Effects (Respiratory Depression, Constipation) Arrestin_M->SideEffects_M This compound This compound MOR_O μ-Opioid Receptor This compound->MOR_O G_Prot_O STRONG G-Protein Activation MOR_O->G_Prot_O Arrestin_O MINIMAL β-Arrestin Recruitment MOR_O->Arrestin_O Analgesia_O Analgesia G_Prot_O->Analgesia_O SideEffects_O Reduced Adverse Effects Arrestin_O->SideEffects_O

Caption: Signaling pathways of unbiased vs. biased μ-opioid receptor agonists.

Pharmacological Data & Clinical Efficacy

Preclinical and clinical studies have quantified this compound's potency, efficacy, and safety profile, often in comparison to morphine.

Preclinical Data

In preclinical models, this compound demonstrated potent analgesic effects with a wider therapeutic window compared to morphine.

Table 2: Preclinical In Vitro & In Vivo Comparison

Parameter This compound (TRV130) Morphine Model System Reference(s)
G Protein Activation (cAMP EC₅₀) 7.9 nM Similar to this compound HEK-293 cells (human MOR) [13]
β-Arrestin-2 Recruitment (% Efficacy) 15% 100% (Reference) HEK-293 cells (human MOR) [13]
Analgesic Potency (vs. Morphine) 3 to 10 times more potent 1x (Reference) Mouse/rat models [16]
Tolerance Development Less tolerance observed Higher tolerance observed Murine model (4-day admin.) [16][17]

| Reward Behavior (CPP Assay) | No reward behavior | Significant reward behavior | Mouse model |[17][18] |

CPP: Conditioned Place Preference

Clinical Trial Data

Phase III trials (APOLLO-1, APOLLO-2, and the open-label ATHENA study) established the efficacy and safety of this compound for postoperative pain.[6][16]

Table 3: Summary of Phase III Clinical Trial Findings (vs. Morphine)

Endpoint This compound Morphine Trial Context Reference(s)
Analgesic Efficacy Non-inferior to morphine - APOLLO-1 (bunionectomy), APOLLO-2 (abdominoplasty) [4][16][19]
Onset of Analgesia Faster onset (as early as 5 min) Slower onset Postoperative pain [4]
Incidence of Nausea/Vomiting Lower incidence Higher incidence Post-hoc analysis of APOLLO trials [4][19]

| Respiratory Safety Events | Reduced incidence | Higher incidence | Post-hoc analysis of APOLLO trials |[4][7] |

Note: Dosing regimens in trials were not designed to be directly equianalgesic, which is a limitation for direct comparison of adverse event rates.[19]

Key Experimental Protocols

The characterization of this compound's biased agonism relies on specific in vitro assays and well-controlled clinical trial designs.

In Vitro Assay: G Protein Activation (GTPγ[³⁵S] Binding Assay)

This assay measures the direct activation of G proteins by an agonist-bound receptor.

  • Preparation: Cell membranes expressing the μ-opioid receptor are prepared.

  • Incubation: Membranes are incubated with the test ligand (e.g., this compound), GDP, and radiolabeled GTPγ[³⁵S].

  • Activation & Binding: Agonist binding activates the G protein, causing it to release GDP and bind the non-hydrolyzable GTPγ[³⁵S].

  • Separation: The reaction is stopped, and membrane-bound radioactivity is separated from unbound radioactivity via filtration.

  • Quantification: The amount of bound GTPγ[³⁵S] is quantified using a scintillation counter, which is proportional to the level of G protein activation. Potency (EC₅₀) and efficacy (Eₘₐₓ) are determined from concentration-response curves.

G cluster_workflow GTPγ[³⁵S] Binding Assay Workflow A Prepare cell membranes expressing μ-opioid receptors B Incubate membranes with: 1. This compound (test ligand) 2. GDP 3. Radiolabeled GTPγ[³⁵S] A->B C Agonist binding activates G-protein, causing exchange of GDP for GTPγ[³⁵S] B->C D Stop reaction and separate membrane-bound from free GTPγ[³⁵S] (via filtration) C->D E Quantify bound radioactivity using scintillation counting D->E F Generate concentration-response curve to determine EC₅₀ and Eₘₐₓ E->F

Caption: Experimental workflow for a G-protein activation assay.
Clinical Trial Protocol: APOLLO-1 & APOLLO-2 (Phase III)

These were randomized, double-blind, placebo- and active-controlled trials to evaluate the efficacy and safety of this compound for moderate to severe acute postoperative pain.

  • Patient Population: Patients undergoing hard-tissue (bunionectomy, APOLLO-1) or soft-tissue (abdominoplasty, APOLLO-2) surgery.[16][19]

  • Randomization: Patients were randomized to receive intravenous (IV) this compound, IV morphine, or placebo via a patient-controlled analgesia (PCA) device.

  • Dosing: The trials used a loading dose followed by on-demand PCA doses (e.g., this compound 1.5 mg loading dose followed by 0.1, 0.35, or 0.5 mg demand doses vs. Morphine 4 mg loading dose followed by 1 mg demand doses).[16]

  • Primary Endpoint: The primary endpoint was a responder analysis, comparing the proportion of treatment responders in the this compound groups versus the placebo group over a set period (e.g., 48 hours for APOLLO-1). A responder was defined by achieving a specific level of pain reduction without needing rescue medication and without early discontinuation.[19]

  • Secondary & Safety Endpoints: Included assessments of pain intensity over time, use of rescue medication, and the incidence of adverse events, particularly nausea, vomiting, and respiratory depression.[19]

Conclusion

This compound (TRV130) represents a significant development in opioid pharmacology, stemming from a structure-based drug design approach aimed at improving the safety profile of potent analgesics. Its chemical structure, featuring a specific (9R)-stereocenter, is integral to its function as a G protein-biased agonist at the μ-opioid receptor. The multi-step synthesis allows for precise control over its complex architecture. By preferentially activating the G protein pathway over the β-arrestin pathway, this compound provides potent analgesia with a statistically significant reduction in certain adverse events compared to morphine in clinical trials. This technical overview provides the foundational chemical, pharmacological, and clinical data for professionals engaged in pain management research and drug development.

References

The Pharmacological Profile of Oliceridine: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oliceridine (TRV130) is a novel µ-opioid receptor (MOR) agonist developed to provide potent analgesia with a wider therapeutic window compared to conventional opioids like morphine.[1][2][3][4][5][6] Its mechanism of action is rooted in the concept of biased agonism, preferentially activating G-protein signaling pathways, which are associated with analgesia, over β-arrestin pathways, which are implicated in adverse effects such as respiratory depression and gastrointestinal dysfunction.[1][2][3][7][8] This in-depth technical guide summarizes the key preclinical pharmacological data for this compound, provides detailed methodologies for the pivotal experiments used in its characterization, and visualizes the core signaling pathways and experimental workflows.

Introduction to Biased Agonism at the µ-Opioid Receptor

The µ-opioid receptor is a G-protein coupled receptor (GPCR).[8] Classical opioid agonists, such as morphine, activate the MOR, leading to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, which contributes to the analgesic effect.[9] Concurrently, GPCR kinases (GRKs) phosphorylate the activated receptor, promoting the recruitment of β-arrestin proteins.[8] While initially known for their role in receptor desensitization and internalization, β-arrestin signaling pathways are now understood to contribute independently to certain opioid-mediated effects, including respiratory depression and constipation.[1][2][3][7][8]

This compound was designed as a "G-protein biased" agonist, engineered to selectively stabilize a receptor conformation that favors G-protein coupling while minimizing β-arrestin recruitment.[1][2][8][10] This preferential activation is hypothesized to separate the desired analgesic effects from the dose-limiting adverse effects of traditional opioids.[1][2][3]

In Vitro Pharmacological Profile

The in vitro characterization of this compound has been crucial in establishing its mechanism of action and biased agonist profile. Key parameters evaluated include its binding affinity for the µ-opioid receptor and its functional potency and efficacy in stimulating G-protein signaling versus recruiting β-arrestin.

Data Presentation: In Vitro Studies
ParameterAssay TypeThis compoundMorphineReference CompoundSpecies/Cell LineReference
Binding Affinity
Ki (nM)Radioligand Binding6 - 25--Human MOR[2][4][11]
G-Protein Activation
pEC50 (cAMP)cAMP Inhibition--DAMGOHEK293[12]
Emax (%) (cAMP)cAMP InhibitionSimilar to Morphine92%DAMGO (100%)HEK293[13]
Potency (EC50, nM)GTPγS Binding850-HEK293 cells[13]
Efficacy (% of DAMGO)GTPγS Binding71%92%DAMGO (100%)-[13]
β-Arrestin Recruitment
pEC50β-arrestin 2 Recruitment--DAMGO-[12]
Emax (%)β-arrestin 2 Recruitment14% - 15%100%-HEK293[11][13][14]
Potency (EC50, nM)MOR β-arrestin-240--HEK293[11]

Note: Data is compiled from multiple sources and experimental conditions may vary. Emax values are often expressed relative to a standard full agonist like DAMGO or morphine.

Signaling Pathway Diagram

G_Protein_vs_Arrestin cluster_Membrane Cell Membrane cluster_IC Intracellular cluster_G_Protein G-Protein Pathway cluster_Arrestin β-Arrestin Pathway This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Strongly Activates Morphine Morphine Morphine->MOR G_Protein Gαi/o Activation MOR->G_Protein GRK GRK Phosphorylation MOR->GRK Weakly Promotes AC Adenylyl Cyclase Inhibition G_Protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Beta_Arrestin β-Arrestin 2 Recruitment GRK->Beta_Arrestin Adverse_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Adverse_Effects

Caption: this compound preferentially activates the G-Protein pathway over β-Arrestin recruitment.

In Vivo Preclinical Profile

Preclinical in vivo studies in rodent models are essential for evaluating the therapeutic potential and safety profile of new analgesic compounds. This compound has been extensively studied in models of acute pain, respiratory function, and gastrointestinal motility, often in direct comparison to morphine.

Data Presentation: In Vivo Studies
ParameterAssay TypeThis compound EffectMorphine EffectAnimal ModelReference
Analgesia
Potency (ED50)Hot Plate Test0.9 mg/kg4.9 mg/kgMouse[11]
Onset of ActionHot Plate Test5 minutes30 minutesMouse[11]
PotencyTail-Flick Test4-10 times more potent than morphine-Rat/Mouse[13][14][15][16]
ToleranceTail-Flick Test (repeated dosing)Less tolerance developmentTolerance observedMouse[14][15]
Adverse Effects
Respiratory DepressionWhole-Body PlethysmographyLess respiratory depression at equianalgesic dosesSignificant respiratory depressionRat
GI DysfunctionGlass Bead ExpulsionNo dysfunction at subanalgesic dosesSignificant dysfunctionMouse[13]
Rewarding EffectsConditioned Place PreferenceNo reward behavior at analgesic dosesReward behavior observedMouse[15][17]

Detailed Experimental Protocols

Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

Protocol:

  • Membrane Preparation: Homogenize tissue (e.g., rat brain) or cells expressing the human µ-opioid receptor (hMOR) in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To measure G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, following receptor stimulation by this compound.

GTPgS_Workflow start Start mem_prep Prepare Membranes (e.g., from CHO-hMOR cells) start->mem_prep add_reagents Add Membranes, GDP, and This compound (or vehicle) to assay plate mem_prep->add_reagents pre_incubate Pre-incubate at 30°C add_reagents->pre_incubate add_gtp Initiate reaction by adding [³⁵S]GTPγS pre_incubate->add_gtp incubate Incubate at 30°C for 60 min add_gtp->incubate terminate Terminate by rapid filtration incubate->terminate wash Wash filters with ice-cold buffer terminate->wash count Quantify radioactivity (Scintillation Counter) wash->count analyze Analyze Data: Determine EC50 and Emax count->analyze end End analyze->end

Caption: Generalized workflow for a [³⁵S]GTPγS binding assay.

Protocol:

  • Membrane Preparation: As described in the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add assay buffer, membrane suspension, guanosine diphosphate (GDP), and serial dilutions of this compound.

  • Pre-incubation: Incubate the plate at 30°C for approximately 15-30 minutes.

  • Reaction Initiation: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[18]

  • Termination and Filtration: Terminate the reaction by rapid filtration over glass fiber filters.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated binding (as a percentage of basal) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[18]

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin 2 to the MOR upon stimulation with this compound.

Protocol:

  • Cell Culture: Use an engineered cell line (e.g., HEK293 or CHO) that co-expresses the hMOR and a β-arrestin 2 fusion protein. Often, enzyme fragment complementation (EFC) technology (e.g., PathHunter) is used, where the receptor and β-arrestin are tagged with complementary enzyme fragments.[16]

  • Cell Plating: Seed the cells into a 384-well white, clear-bottom microplate and incubate overnight.[16]

  • Compound Addition: Prepare serial dilutions of this compound and a reference agonist (e.g., DAMGO). Add the compounds to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[16]

  • Detection: Add the detection reagents containing the enzyme substrate. Incubate at room temperature for 60 minutes to allow for signal development.[16]

  • Signal Reading: Measure the chemiluminescent signal using a plate luminometer.

  • Data Analysis: Normalize the data to a vehicle control (0% activation) and the maximal response of a full agonist (100% activation). Plot the percentage activation against the log concentration of this compound to determine EC50 and Emax.

Rodent Tail-Flick Test

Objective: To assess the analgesic properties of this compound by measuring the latency of a reflexive tail withdrawal from a thermal stimulus.

Tail_Flick_Workflow start Start acclimatize Acclimatize animal (Rat or Mouse) start->acclimatize baseline Measure baseline tail-flick latency (thermal source) acclimatize->baseline administer Administer this compound (or vehicle/morphine) baseline->administer wait Wait for drug absorption (e.g., 15-30 min) administer->wait test Measure post-treatment tail-flick latency at various time points wait->test cutoff Apply cut-off time (e.g., 10-12s) to prevent tissue damage test->cutoff analyze Analyze Data: Compare latencies, calculate % MPE test->analyze end End analyze->end

Caption: Experimental workflow for the rodent tail-flick test.

Protocol:

  • Animal Acclimatization: Allow the animal (typically a mouse or rat) to acclimate to the testing environment and restraining device.

  • Baseline Latency: Focus a beam of high-intensity light onto the animal's tail. A timer starts automatically. Record the time it takes for the animal to flick its tail out of the beam. This is the baseline latency. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.[12]

  • Drug Administration: Administer this compound, morphine, or vehicle control, typically via subcutaneous or intravenous injection.

  • Post-Drug Measurement: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90 minutes), repeat the tail-flick latency measurement.

  • Data Analysis: An increase in tail-flick latency compared to baseline indicates an analgesic effect. The data is often expressed as the percentage of the maximum possible effect (%MPE).

Rodent Hot Plate Test

Objective: To evaluate central analgesic activity by measuring the reaction time of an animal placed on a heated surface.

Protocol:

  • Apparatus: Use a hot plate apparatus with the surface temperature maintained at a constant level (e.g., 55 ± 1°C).[13]

  • Animal Placement: Gently place the animal (mouse or rat) onto the heated surface, which is enclosed by a transparent cylinder to keep the animal on the plate.[19]

  • Latency Measurement: Start a timer immediately upon placement. Observe the animal for nociceptive responses, such as licking a hind paw or jumping. The time until one of these responses occurs is the reaction latency.[19]

  • Cut-off Time: A maximum cut-off time (e.g., 30-60 seconds) is predetermined to prevent injury.[13]

  • Experimental Design: Measure a baseline latency before administering the test compound. After administration of this compound or a comparator, measure the latency again at various time points.

  • Data Analysis: A significant increase in reaction latency is indicative of analgesia.

Whole-Body Plethysmography

Objective: To assess respiratory function by measuring changes in respiratory rate, tidal volume, and minute volume in conscious, unrestrained animals.

Protocol:

  • Calibration: Calibrate the plethysmography chamber and pressure transducer.

  • Acclimatization: Place the animal into the plethysmography chamber and allow it to acclimate for a period (e.g., 30-60 minutes) while breathing ambient air.[7]

  • Baseline Recording: Record baseline respiratory parameters (respiratory rate, tidal volume, minute volume).

  • Drug Administration: Administer this compound or morphine.

  • Post-Drug Recording: Continuously record respiratory parameters following drug administration.

  • Data Analysis: Analyze the recorded pressure changes to calculate respiratory parameters. Compare the post-drug values to the baseline values to determine the extent of respiratory depression. The data is often presented as the percentage change from baseline.

Conclusion

The preclinical data for this compound consistently demonstrate a pharmacological profile distinct from that of conventional opioids like morphine. In vitro, it acts as a potent G-protein biased agonist at the µ-opioid receptor, with substantially lower efficacy for β-arrestin 2 recruitment.[12][13][14] This biased signaling translates to in vivo models, where this compound produces robust and rapid analgesia with an improved safety margin, characterized by significantly less respiratory depression and gastrointestinal dysfunction at equianalgesic doses.[13][16][20][21] These findings provided a strong rationale for its clinical development as a potentially safer intravenous opioid analgesic for the management of moderate to severe acute pain.[1][2]

References

Oliceridine and the β-Arrestin Pathway: A Technical Examination of Adverse Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Oliceridine (TRV130) is a novel intravenous opioid analgesic approved for the management of moderate to severe acute pain. It is the first in a class of drugs known as biased µ-opioid receptor (MOR) agonists. Conventional opioids, such as morphine, are unbiased agonists, activating both the G-protein signaling pathway, which is primarily associated with analgesia, and the β-arrestin 2 pathway.[1][2][3][4] The β-arrestin pathway is implicated in mediating many of the dose-limiting adverse effects of opioids, including respiratory depression and gastrointestinal issues, as well as promoting tolerance.[1][2][4][5][6]

This compound was engineered to selectively activate the G-protein pathway while causing significantly less recruitment of β-arrestin 2.[1][6][7][8] This biased agonism is hypothesized to widen the therapeutic window, providing potent analgesia with a reduced burden of opioid-related adverse events (ORAEs) compared to conventional opioids.[6][9] This technical guide provides a detailed overview of the role of the β-arrestin pathway in this compound's adverse effect profile, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular and logical frameworks.

The Dual Signaling Pathways of the µ-Opioid Receptor

Activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), by an agonist like morphine initiates two primary intracellular signaling cascades.

  • G-Protein Pathway: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates ion channels (activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels). This cascade results in reduced neuronal excitability and is the principal mechanism of opioid-induced analgesia.[1][2][5]

  • β-Arrestin Pathway: Agonist binding also leads to the phosphorylation of the MOR by G-protein-coupled receptor kinases (GRKs). This phosphorylated receptor serves as a docking site for β-arrestin 2. The recruitment of β-arrestin blocks further G-protein signaling (desensitization) and promotes receptor internalization.[10] Furthermore, β-arrestin acts as a scaffold protein, initiating a separate wave of signaling that is linked to adverse effects such as respiratory depression and constipation.[1][2][5][11]

G_Protein_vs_Arrestin_Pathway Figure 1: µ-Opioid Receptor Signaling Pathways cluster_EC Extracellular cluster_Membrane Plasma Membrane cluster_IC Intracellular cluster_G_Protein G-Protein Pathway cluster_Arrestin β-Arrestin Pathway Opioid Opioid Agonist (e.g., Morphine, this compound) MOR µ-Opioid Receptor (MOR) Opioid->MOR G_Protein Gi/o Protein Activation MOR->G_Protein  Preferentially Activated  by this compound GRK GRK Phosphorylation MOR->GRK  Activated by  Conventional Opioids Analgesia Analgesia G_Protein->Analgesia  Leads to Arrestin β-Arrestin 2 Recruitment GRK->Arrestin AdverseEffects Adverse Effects (Respiratory Depression, GI Issues) Arrestin->AdverseEffects  Leads to

Caption: µ-Opioid Receptor Signaling Pathways.

Quantitative Analysis of this compound's Biased Agonism

In vitro assays are crucial for quantifying the "bias" of a ligand. These experiments measure a compound's ability to activate one pathway relative to another, typically using a reference agonist like morphine. This compound has demonstrated a distinct profile of potent G-protein signaling with substantially lower β-arrestin 2 recruitment compared to morphine.

Table 1: In Vitro Comparison of this compound and Morphine Signaling

Parameter This compound Morphine Assay Type Reference(s)
G-Protein Activation
Efficacy (% of full agonist) 71% 92% G-protein coupling assay [8]
Potency (EC50) 8 nM 50 nM cAMP inhibition assay [8][12]
β-Arrestin 2 Recruitment
Efficacy (% of morphine) 14% 100% Enzyme fragment complementation [8]

| Efficacy (% of full agonist) | 32% | 95% | BRET assay |[13] |

Data presented are representative values compiled from the cited literature. Efficacy refers to the maximal response a drug can produce. Potency (EC50) is the concentration required to produce 50% of the maximal response.

Clinical Adverse Effect Profile: this compound vs. Morphine

The ultimate validation of the biased agonism hypothesis lies in clinical trial data. Multiple studies, including the pivotal APOLLO-1 (bunionectomy) and APOLLO-2 (abdominoplasty) trials, have compared the safety and tolerability of this compound with morphine.[14]

Table 2: Incidence of Common Adverse Events (Pooled Phase 3 Data)

Adverse Event This compound 0.35 mg Regimen This compound 0.5 mg Regimen Morphine 1 mg Regimen Reference(s)
Nausea 60% 69% 70% [15]

| Vomiting | 30% | 42% | 52% |[15] |

Table 3: Incidence of Respiratory Safety Events

Study/Regimen Incidence of Respiratory Events Details Reference(s)
Phase IIb (Abdominoplasty)
This compound 0.1 mg 15% Demand-dose regimen [15]
This compound 0.35 mg 31% Demand-dose regimen [15]
Morphine 1 mg 53% Demand-dose regimen [15]
ATHENA (Open-label)
Hypoxia (SpO2 <90%) 9.6% 115 patients post-colorectal surgery [16]

| Bradypnea (RR <8) | 2.6% | 115 patients post-colorectal surgery |[16] |

A retrospective cohort study comparing this compound to conventional opioids (sufentanil, hydromorphone, oxycodone) in patient-controlled intravenous analgesia (PCIA) after thoracoscopic lung resection also found a lower incidence of overall opioid-related adverse events (ORADEs).

Table 4: ORADEs in PCIA After Thoracoscopic Surgery (Matched Cohorts)

Adverse Event This compound Group (n=2803) Conventional Opioids Group (n=2803) Relative Risk (95% CI) P-value Reference(s)
Any ORADE 24.30% 27.83% 0.87 (0.80–0.95) < 0.01 [17]
PONV 15.45% 19.73% 0.78 (0.70–0.88) < 0.001 [17]

| OIRD | 8.6% | 8.3% | 1.04 (0.87–1.23) | 0.66 |[17] |

PONV: Postoperative Nausea and Vomiting; OIRD: Opioid-Induced Respiratory Depression.

These data consistently show a numerical trend towards a lower incidence of gastrointestinal and respiratory adverse events with this compound compared to morphine at equianalgesic doses.[14][15][18][19]

Experimental Protocols: β-Arrestin Recruitment Assay

Quantifying β-arrestin recruitment is a cornerstone of characterizing biased ligands. The PathHunter® assay (DiscoverX) is a widely used method based on enzyme fragment complementation.

Principle: The assay utilizes a cell line engineered to express the GPCR of interest (e.g., MOR) fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This reconstituted enzyme converts a substrate to produce a chemiluminescent signal, which is proportional to the amount of β-arrestin recruitment.[20][21][22]

Detailed Methodology (Agonist Mode):

  • Cell Culture and Plating:

    • Culture PathHunter® CHO-K1 hMOR β-Arrestin cells as per the supplier's protocol.

    • The day before the assay, harvest cells (e.g., using Trypsin-EDTA) and resuspend in fresh culture medium.

    • Perform a cell count and adjust the density (e.g., to 2.5 x 10⁵ cells/mL).

    • Dispense 20 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate (yielding ~5,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[20]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compounds (e.g., this compound) and a reference agonist (e.g., morphine) in an appropriate assay buffer.

    • Prepare a "no agonist" control (buffer only) and a "maximal stimulation" control.

    • On the day of the assay, remove the culture medium from the cell plate.

    • Add 5 µL of the diluted compounds to the respective wells.

  • Incubation:

    • Incubate the plate for 90-120 minutes at 37°C with 5% CO₂.[20]

  • Signal Detection:

    • Equilibrate the PathHunter® Detection Reagent kit components to room temperature.

    • Prepare the working detection reagent according to the manufacturer's protocol (substrate and detection buffer).

    • Add 12.5 µL of the prepared detection reagent to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.[20]

    • Measure the chemiluminescent signal using a compatible plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log concentration of the agonist.

    • Fit the data to a four-parameter logistic equation to determine the potency (EC50) and efficacy (Emax) for each compound.

B_Arrestin_Assay_Workflow Figure 2: β-Arrestin Recruitment Assay Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_detection Day 2: Detection cluster_analysis Day 2: Analysis p1 1. Culture PathHunter® cells expressing MOR-PK and β-arrestin-EA p2 2. Plate cells into 384-well assay plates p1->p2 p3 3. Incubate overnight at 37°C, 5% CO₂ p2->p3 a1 4. Prepare serial dilutions of this compound & Morphine a2 5. Add compounds to cells a1->a2 a3 6. Incubate for 90 min at 37°C a2->a3 d1 7. Add chemiluminescent detection reagent a3->d1 d2 8. Incubate for 60 min at room temperature d1->d2 d3 9. Read signal on plate reader d2->d3 an1 10. Plot dose-response curves d3->an1 an2 11. Calculate EC50 (Potency) and Emax (Efficacy) an1->an2

Caption: β-Arrestin Recruitment Assay Workflow.

The Biased Agonism Hypothesis: A Logical Framework

The development of this compound is predicated on a clear logical framework that connects molecular mechanism to clinical outcome. This framework posits that separating the two downstream signaling pathways of the µ-opioid receptor can dissociate the desired analgesic effects from the common adverse effects.

Logical_Framework Figure 3: Logical Framework of Biased Agonism cluster_ligands Ligand Type cluster_pathways Pathway Activation cluster_outcomes Clinical Outcome This compound This compound (Biased Agonist) G_Protein Strong G-Protein Signaling This compound->G_Protein Arrestin_Weak Weak β-Arrestin Recruitment This compound->Arrestin_Weak Morphine Morphine (Unbiased Agonist) Morphine->G_Protein Arrestin_Strong Strong β-Arrestin Recruitment Morphine->Arrestin_Strong Analgesia Potent Analgesia G_Protein->Analgesia Leads to Adverse_Reduced Reduced Adverse Effects (Respiratory, GI) Arrestin_Weak->Adverse_Reduced Leads to Adverse_Standard Standard Adverse Effects (Respiratory, GI) Arrestin_Strong->Adverse_Standard Leads to

Caption: Logical Framework of Biased Agonism.

Conclusion

The development of this compound represents a targeted effort to improve the safety profile of opioid analgesics by leveraging the principles of biased agonism. The central hypothesis is that by preferentially activating the G-protein pathway while minimizing β-arrestin 2 recruitment, this compound can provide analgesia comparable to conventional opioids but with a lower incidence of adverse effects like respiratory depression and nausea/vomiting.[6][7]

In vitro data strongly support this compound's molecular profile as a G-protein biased agonist.[8] Clinical trial data provide evidence of a favorable safety and tolerability profile compared to morphine, particularly regarding gastrointestinal side effects and, in some studies, respiratory events.[9][14][15][18] However, it is important to note that adverse effects are not eliminated, and their incidence can be dose-dependent.[3][15][23] There is also an ongoing scientific discussion about whether the observed clinical benefits are a result of true biased agonism or can be explained by this compound acting as a partial agonist at the β-arrestin pathway.[5][11][14] Regardless of the precise molecular mechanism, this compound's development underscores the therapeutic potential of modulating the β-arrestin pathway to create safer analgesics.

References

Oliceridine's Selectivity for G-Protein Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oliceridine (TRV130) is a novel opioid agonist engineered to exhibit functional selectivity, or "biased agonism," for the G-protein signaling pathway over the β-arrestin pathway at the μ-opioid receptor (MOR).[1][2] This preferential activation of the G-protein cascade, which is primarily associated with analgesia, while minimizing β-arrestin recruitment, linked to adverse effects like respiratory depression and constipation, represents a significant advancement in opioid pharmacology.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting quantitative data on its signaling bias, detailed experimental protocols for its characterization, and visual representations of the relevant cellular pathways and workflows. The information herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating next-generation analgesics.

Introduction: The Paradigm of Biased Agonism

Traditional opioids, such as morphine, are unbiased agonists at the μ-opioid receptor, activating both G-protein and β-arrestin signaling pathways.[4] While G-protein activation leads to the desired analgesic effects, the recruitment of β-arrestin is implicated in receptor desensitization, tolerance, and the manifestation of dose-limiting side effects.[3][5] The concept of biased agonism proposes that ligands can be designed to selectively engage one signaling pathway over another, thereby uncoupling the therapeutic benefits from the adverse effects.[1][2] this compound was developed based on this principle, aiming to provide potent analgesia with an improved safety and tolerability profile compared to conventional opioids.[1][2][3]

Quantitative Analysis of this compound's Signaling Bias

The functional selectivity of this compound has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data comparing this compound to the conventional opioid, morphine.

Table 1: In Vitro Characterization of this compound and Morphine at the μ-Opioid Receptor

ParameterThis compoundMorphineAssay SystemReference
Binding Affinity (Ki, nM) 6-Radioligand Binding[6]
G-Protein Activation (EC50, nM) 7.9-cAMP Accumulation[6]
G-Protein Activation (% Efficacy vs. DAMGO) 84%-cAMP Accumulation[6]
β-Arrestin-2 Recruitment (EC50, nM) 40-β-Arrestin Assay[6]
β-Arrestin-2 Recruitment (% Efficacy vs. DAMGO) 15%~50%β-Arrestin Assay[6][7]
Bias Factor (G-protein vs. β-arrestin) ~3-fold preference for G-protein vs. morphine-Calculated from in vitro data[6]

Table 2: In Vivo Comparison of this compound and Morphine

ParameterThis compoundMorphineAnimal ModelReference
Analgesic Potency (ED50, mg/kg) 0.94.9Mouse Hot Plate[6]
Peak Analgesia (Time, min) 530Mouse Hot Plate[6]
Respiratory Depression Less severe than morphine at equianalgesic doses-Healthy Volunteers[8]
Gastrointestinal Dysfunction Reduced compared to morphine at equianalgesic doses-Mouse Models[6]

Signaling Pathways

The differential engagement of intracellular signaling pathways by this compound and conventional opioids is central to its mechanism of action.

G_Protein_Signaling This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds G_Protein Gαi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

Caption: this compound preferentially activates the G-protein signaling pathway.

Beta_Arrestin_Signaling Morphine Morphine MOR μ-Opioid Receptor Morphine->MOR Binds This compound This compound (Weakly) This compound->MOR GRK GRK MOR->GRK Activates P_MOR Phosphorylated MOR GRK->MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Adverse_Effects Adverse Effects & Receptor Internalization Beta_Arrestin->Adverse_Effects

Caption: Morphine robustly recruits β-arrestin, while this compound does so weakly.

Experimental Protocols

The characterization of this compound's signaling bias relies on a suite of in vitro functional assays. The following are detailed methodologies for key experiments.

[³⁵S]GTPγS Binding Assay (G-Protein Activation)

This assay directly measures the activation of G-proteins following receptor stimulation.

GTPgS_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing MOR) Start->Prepare_Membranes Incubate_1 Incubate Membranes with this compound/Morphine Prepare_Membranes->Incubate_1 Add_GTPgS Add [³⁵S]GTPγS Incubate_1->Add_GTPgS Incubate_2 Incubate to Allow Binding Add_GTPgS->Incubate_2 Filter Rapid Filtration (Separate Bound/Free) Incubate_2->Filter Measure Measure Radioactivity (Scintillation Counting) Filter->Measure Analyze Data Analysis (EC50, Emax) Measure->Analyze End End Analyze->End

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration. Store aliquots at -80°C.

  • Assay Procedure:

    • Thaw membrane aliquots on ice.

    • Prepare serial dilutions of this compound and morphine in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • In a 96-well plate, add assay buffer, GDP (final concentration 10-100 µM), and the diluted test compounds.

    • Add the membrane suspension (typically 10-20 µg of protein per well).

    • Pre-incubate the plate at 30°C for 15-30 minutes.

    • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

    • Incubate at 30°C for 60 minutes with gentle shaking.

    • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

    • Plot the specific binding against the logarithm of the agonist concentration.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

PathHunter® β-Arrestin Recruitment Assay

This is a cell-based assay that measures the recruitment of β-arrestin to an activated GPCR.

Methodology:

  • Cell Culture:

    • Use a commercially available cell line (e.g., from DiscoverX) engineered to co-express the μ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

    • Culture the cells according to the manufacturer's instructions.

  • Assay Procedure:

    • Plate the cells in a 96-well or 384-well plate and incubate overnight.

    • Prepare serial dilutions of this compound and morphine in assay buffer.

    • Add the diluted compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

    • Add the detection reagents provided with the assay kit.

    • Incubate at room temperature for 60 minutes.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to a positive control (e.g., a full agonist like DAMGO) and a vehicle control.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This assay indirectly measures G-protein activation by quantifying the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture:

    • Culture cells expressing the μ-opioid receptor.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Add serial dilutions of this compound or morphine and incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ and Eₘₐₓ values.

Bias Factor Calculation

The signaling bias of a ligand can be quantified using various mathematical models. One common method is the calculation of the bias factor using the Black and Leff operational model.[1] This involves comparing the relative efficacy and potency of a test ligand in two different signaling assays (e.g., G-protein activation and β-arrestin recruitment) to that of a reference agonist.

The bias factor is calculated as the difference in the logarithm of the ratio of the maximal response (τ) to the equilibrium dissociation constant (KA) for the two pathways:

ΔΔlog(τ/KA) = Δlog(τ/KA)G-protein - Δlog(τ/KA)β-arrestin

A positive value indicates a bias towards the G-protein pathway, while a negative value indicates a bias towards the β-arrestin pathway.

Conclusion

This compound represents a significant step forward in the development of safer opioid analgesics. Its G-protein signaling bias, supported by extensive preclinical and clinical data, offers the potential for potent pain relief with a reduced burden of opioid-related adverse events. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of biased agonists, with the ultimate goal of improving patient outcomes in the management of moderate to severe pain. While the concept of biased agonism continues to be an area of active research and debate, this compound's clinical approval marks a pivotal moment in the practical application of this innovative pharmacological principle.

References

Initial Clinical Experiences with Oliceridine: A Technical Guide on Human Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oliceridine (TRV130) is a novel intravenous opioid agonist approved by the US Food and Drug Administration (FDA) in 2020 for the management of moderate to severe acute pain in controlled clinical settings.[1][2][3] It represents a distinct class of analgesics known as G protein-biased µ-opioid receptor (MOR) agonists.[4][5][6][7] The development of this compound was driven by the need to separate the desired analgesic effects of opioids from the significant burden of opioid-related adverse events (ORAEs), such as respiratory depression and gastrointestinal complications.[1][8][9] This is achieved through a mechanism of "functional selectivity," which preferentially activates the G protein signaling pathway responsible for analgesia while minimizing the recruitment of the β-arrestin pathway, which is linked to many adverse effects.[1][4][5]

This technical guide provides a detailed overview of the initial clinical experiences with this compound, focusing on its human pharmacokinetics, supported by data from foundational clinical trials.

Mechanism of Action: Biased Agonism

Conventional opioids like morphine exert their effects by binding to the µ-opioid receptor, which subsequently triggers two primary intracellular signaling cascades:

  • G-protein Pathway: Activation of this pathway is predominantly responsible for the desired analgesic effects.[4][10]

  • β-arrestin Pathway: Recruitment and activation of β-arrestin are associated with a host of undesirable side effects, including respiratory depression, constipation, and the development of tolerance.[4][5][10]

This compound is designed to be a "biased ligand" that, upon binding to the MOR, preferentially activates the G-protein signaling cascade while only weakly engaging the β-arrestin pathway.[5][11] This biased agonism aims to provide potent pain relief with an improved safety and tolerability profile compared to conventional, unbiased opioids.[1][6][12]

G_Protein_Pathway cluster_receptor Cell Membrane cluster_outcomes Clinical Outcomes This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR G_Protein G-Protein Pathway This compound->G_Protein  Strong Preference Beta_Arrestin β-Arrestin Pathway This compound->Beta_Arrestin  Minimal Recruitment ConventionalOpioid Conventional Opioid (e.g., Morphine) ConventionalOpioid->MOR ConventionalOpioid->G_Protein  Activation ConventionalOpioid->Beta_Arrestin  Recruitment MOR->G_Protein Strong Activation MOR->Beta_Arrestin Strong Activation Analgesia Analgesia G_Protein->Analgesia AdverseEffects Adverse Effects (Respiratory Depression, GI Issues) Beta_Arrestin->AdverseEffects

Figure 1: this compound's Biased Signaling Mechanism.

Pharmacokinetic Profile

Initial clinical studies have characterized the pharmacokinetic (PK) profile of this compound, demonstrating predictable behavior.

  • Metabolism: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[11] It has no known active metabolites, which simplifies the relationship between plasma concentration and analgesic effect.[11]

  • Elimination: The half-life is estimated to be between 1.85 and 2.08 hours.[6][13]

  • Special Populations:

    • Renal Impairment: No clinically meaningful differences in PK parameters have been observed between subjects with end-stage renal disease (ESRD) and healthy subjects, suggesting no dose adjustment is needed for renal impairment.[10][14]

    • Hepatic Impairment: While clearance and AUC were not affected, the half-life of this compound was observed to increase in patients with moderate to severe hepatic impairment.[14] An initial dose reduction may be considered for patients with severe hepatic impairment.[14]

    • CYP2D6 Poor Metabolizers: Individuals who are poor metabolizers via the CYP2D6 enzyme show reduced clearance of this compound.[11]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters from a Phase I, single-ascending-dose study in Chinese patients with chronic non-cancer pain.[6][7][13]

Parameter0.75 mg Dose (n=12)1.5 mg Dose (n=10)3.0 mg Dose (n=10)
Cmax (ng/mL) 51.29 ± 11.2364.95 ± 14.5981.91 ± 16.03
Tmax (h) 0.034 (2 min)0.034 (2 min)0.083 (5 min)
AUC₀-t (h*ng/mL) 32.22 ± 4.5469.34 ± 11.41144.38 ± 27.99
t½ (h) 1.85 ± 0.231.94 ± 0.232.08 ± 0.29
CLz (L/h) 23.95 ± 3.4222.18 ± 3.7321.29 ± 4.14
Vz (L) 64.91 ± 10.7462.53 ± 10.0264.64 ± 11.53
Data presented as mean ± standard deviation, except for Tmax which is the median time. Data sourced from a study in Chinese patients with chronic non-cancer pain.[6][7][13]

Experimental Protocols and Clinical Experience

This compound's clinical development program has included Phase I studies in healthy volunteers and special populations, as well as pivotal Phase III efficacy and safety trials in patients with acute postoperative pain.[3][12]

G_Clinical_Trial cluster_pre Pre-Trial cluster_trial Randomized Controlled Trial cluster_post Assessments Recruitment Patient Recruitment (e.g., Post-Surgical Pain) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization Screening->Randomization ArmOli This compound Arm (Loading Dose + PCA) Randomization->ArmOli ArmMor Morphine Arm (Loading Dose + PCA) Randomization->ArmMor ArmPla Placebo Arm (Loading Dose + PCA) Randomization->ArmPla Efficacy Efficacy Assessment (Pain Scores, Responder Analysis) ArmOli->Efficacy Safety Safety Monitoring (Adverse Events, Respiratory Burden) ArmOli->Safety ArmMor->Efficacy ArmMor->Safety ArmPla->Efficacy ArmPla->Safety Analysis Data Analysis Efficacy->Analysis Safety->Analysis

Figure 2: Generalized Workflow for Pivotal this compound Clinical Trials.
Phase I Studies

The initial human trials were single-ascending-dose, open-label studies designed to assess the safety, tolerability, and pharmacokinetic profile of this compound.[6][13]

  • Methodology: These studies typically involved administering a single intravenous dose of this compound over a short infusion period (e.g., 2 minutes) to cohorts of participants at escalating dose levels (e.g., 0.75 mg, 1.5 mg, 3.0 mg).[6][13] Blood samples were collected at predefined intervals to determine plasma concentrations and calculate PK parameters using non-compartmental analysis.[6][10] Safety was monitored through the recording of adverse events (AEs), vital signs, and laboratory tests.[6][10]

  • Findings: These trials established that this compound exhibits predictable pharmacokinetic characteristics.[12] The most common AEs were consistent with the opioid class, such as nausea, vomiting, and dizziness, and no serious adverse events were noted in these initial studies.[6][7]

Phase III Efficacy and Safety Trials (APOLLO & ATHENA)

The core of the clinical experience comes from the Phase III program, including the APOLLO-1 and APOLLO-2 randomized controlled trials and the ATHENA open-label safety study.[9][15][16][17]

  • Methodology: The APOLLO trials were double-blind, randomized, placebo- and active-controlled (morphine) studies in patients experiencing moderate-to-severe acute pain following surgical procedures (bunionectomy in APOLLO-1, abdominoplasty in APOLLO-2).[8][9][15] Patients were randomized to receive either this compound, morphine, or a placebo, administered via a patient-controlled analgesia (PCA) device.[15][18] The protocols specified an initial loading dose followed by demand doses with a 6-minute lockout interval.[9][18] The primary endpoint was typically the proportion of treatment responders compared to placebo.[15][18]

  • The ATHENA Study: This was a large, open-label study designed to assess the safety and tolerability of this compound in a broad "real-world" population of 768 patients with acute pain from surgical or medical conditions.[16][19][20] Dosing was flexible, allowing for clinician-administered boluses or PCA.[19][21]

Data Presentation: Key Phase III Trial Protocols
TrialPatient PopulationDesignInterventionsPrimary Endpoint
APOLLO-1 [8][15][22]Moderate-to-severe pain post-bunionectomy (n=389)Randomized, double-blind, placebo- and active-controlledLoading Dose: this compound (1.5 mg), Morphine (4 mg), or Placebo. PCA Demand Dose: this compound (0.1, 0.35, or 0.5 mg), Morphine (1 mg), or Placebo.Proportion of treatment responders vs. Placebo over 48 hours.
APOLLO-2 [9][18]Moderate-to-severe pain post-abdominoplasty (n=401)Randomized, double-blind, placebo- and active-controlledLoading Dose: this compound (1.5 mg), Morphine (4 mg), or Placebo. PCA Demand Dose: this compound (0.1, 0.35, or 0.5 mg), Morphine (1 mg), or Placebo.Proportion of treatment responders vs. Placebo over 24 hours.
ATHENA [16][19][20]Moderate-to-severe acute pain (surgical & non-surgical) (n=768)Open-label, multi-center safety studyBolus Dosing: 1-2 mg loading, 1-3 mg PRN. PCA: 1.5 mg loading, 0.5 mg demand dose.Safety and tolerability (AEs, discontinuations, vital signs).
  • Clinical Findings: Across the Phase III program, this compound demonstrated effective analgesia, with the 0.35 mg and 0.5 mg demand dose regimens being equianalgesic to 1 mg of morphine.[9][18] Importantly, this compound showed a favorable safety and tolerability profile, particularly regarding a lower incidence of respiratory safety events and gastrointestinal AEs like nausea and vomiting compared to morphine.[9][12][15]

Conclusion

The initial clinical experiences with this compound establish it as a novel analgesic with a well-characterized and predictable pharmacokinetic profile. Its mechanism as a G protein-biased agonist translates into a clinical profile that offers analgesia comparable to conventional opioids like morphine but with an improved safety margin, particularly concerning respiratory and gastrointestinal adverse events.[9][12] The data from Phase I to Phase III trials provide a robust foundation for its use in the management of moderate-to-severe acute pain in controlled clinical settings, offering a valuable alternative for patients where the risks associated with conventional opioids are a significant concern.

References

A Deep Dive into the Molecular Interactions of Oliceridine with Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oliceridine (TRV-130) is a novel intravenous analgesic approved for the management of moderate to severe acute pain in controlled clinical settings.[1][2][3][4] It represents a significant advancement in opioid pharmacology as the first G protein-biased agonist at the μ-opioid receptor (MOR).[2][5][6][7] This biased agonism, or functional selectivity, allows this compound to preferentially activate the G protein signaling pathway, which is primarily responsible for analgesia, while attenuating the recruitment of β-arrestin-2, a pathway implicated in many of the adverse effects associated with traditional opioids, such as respiratory depression and constipation.[5][6][8][9][10] This technical guide provides a comprehensive overview of the molecular interactions of this compound with the μ-opioid receptor, detailing its unique signaling profile, the quantitative aspects of its interactions, and the experimental methodologies used for its characterization.

Molecular Interactions and Mechanism of Biased Agonism

This compound binds to the orthosteric site of the μ-opioid receptor, the same site occupied by classical opioids like morphine. However, its unique chemical structure leads to a distinct set of interactions with the receptor's amino acid residues. Molecular dynamics simulations and cryo-electron microscopy (cryo-EM) structures have provided insights into how this compound stabilizes a specific conformational state of the MOR that favors G protein coupling over β-arrestin engagement.[6][11][12]

Unlike traditional opioids such as morphine and fentanyl, which form interactions with residues in both the transmembrane (TM) 3 and TM6/7 regions of the receptor, this compound's interactions are more focused on the TM3 side of the ligand-binding pocket.[13] This preferential interaction is thought to reduce the conformational changes in TM6 and TM7 that are necessary for robust β-arrestin recruitment.[1] Specifically, residues identified as being within the binding pocket and crucial for ligand interaction include D1473.32, Y1483.33, M1513.36, W2936.48, and Y3267.43.[6] The reduced engagement with the TM6/7 interface by this compound is a key structural determinant of its G protein bias.[13]

Signaling Pathways

The differential engagement of intracellular signaling pathways by traditional opioids versus this compound is central to their distinct pharmacological profiles.

Traditional Opioid Agonist (e.g., Morphine) Signaling

Conventional MOR agonists like morphine non-selectively activate both G protein and β-arrestin pathways.[8] G protein activation leads to the desired analgesic effects, while β-arrestin recruitment is associated with adverse effects and the attenuation of analgesia.[5][6]

cluster_membrane cluster_G_protein_pathway G Protein Pathway cluster_arrestin_pathway β-Arrestin Pathway MOR μ-Opioid Receptor (MOR) G_protein Gαi/o Protein MOR->G_protein Activates B_arrestin β-Arrestin2 MOR->B_arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Adverse_Effects Adverse Effects (Respiratory Depression, Constipation) B_arrestin->Adverse_Effects Leads to Morphine Morphine Morphine->MOR Binds cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Leads to

Fig. 1: Traditional Opioid Signaling Pathway.
This compound's Biased Signaling

This compound preferentially activates the G protein-coupled pathway while significantly downregulating β-arrestin2 signaling.[5][14] This functional selectivity is the molecular basis for its improved safety profile compared to morphine, achieving potent analgesia with a reduced incidence of opioid-related adverse effects.[5][14]

cluster_membrane cluster_G_protein_pathway G Protein Pathway (Preferential) cluster_arrestin_pathway β-Arrestin Pathway (Attenuated) MOR μ-Opioid Receptor (MOR) G_protein Gαi/o Protein MOR->G_protein Strongly Activates B_arrestin β-Arrestin2 MOR->B_arrestin Weakly Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Adverse_Effects Adverse Effects (Reduced Incidence) B_arrestin->Adverse_Effects Minimal Contribution to This compound This compound This compound->MOR Binds cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Leads to

Fig. 2: this compound's Biased Signaling Pathway.

Quantitative Data Presentation

The functional selectivity of this compound is quantified through various in vitro assays that measure its binding affinity, potency, and efficacy at both the G protein and β-arrestin pathways.

Table 1: Comparative Binding Affinities at the μ-Opioid Receptor

LigandKi (nM)Organism/Cell LineReference
This compoundLow NanomolarHuman, Rat, Mouse[15]
Morphine~50 (EC50 in cAMP assay)Human[16]
Fentanyl~6 (EC50 in cAMP assay)Human[16]

Table 2: Comparative In Vitro Functional Activity - G Protein Pathway (cAMP Inhibition)

LigandEC50 (nM)Emax (% of DAMGO)Organism/Cell LineReference
This compound8Similar to other opioidsHEK293[16]
Morphine50Partial AgonistHEK293[16][17]
Fentanyl6-HEK293[16]
DAMGO-100% (Reference)HEK293[17]

Table 3: Comparative In Vitro Functional Activity - β-Arrestin2 Recruitment

LigandEC50 (nM)Emax (% of DAMGO)Organism/Cell LineReference
This compound-Little to no responseHEK293[16][18]
Morphine-Partial AgonistHEK293[17]
Fentanyl-Higher than MorphineHEK293[16]
DAMGO-100% (Reference)HEK293[17]

Experimental Protocols

The characterization of this compound's molecular interactions relies on a suite of well-established pharmacological assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor. It involves competing a test compound (e.g., this compound) against a radiolabeled ligand known to bind to the receptor.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the μ-opioid receptor are homogenized and centrifuged to isolate cell membranes containing the receptor.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Incubation: A constant concentration of a radiolabeled MOR ligand (e.g., [3H]-DAMGO) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.[19]

  • Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

A Prepare Receptor Membranes B Incubate Membranes with Radioligand + Test Compound A->B C Separate Bound from Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki D->E

Fig. 3: Radioligand Binding Assay Workflow.
cAMP Inhibition Assay

This functional assay measures the ability of a MOR agonist to inhibit adenylyl cyclase, a key step in the Gi/o protein signaling pathway.

Methodology:

  • Cell Culture: A cell line stably expressing the μ-opioid receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.[20]

  • Cell Plating: Cells are seeded into multi-well plates (e.g., 384-well plates) at an optimized density.[21][22]

  • Stimulation: Cells are treated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cyclic AMP (cAMP).[23]

  • Agonist Addition: Concurrently or shortly after forskolin stimulation, varying concentrations of the test agonist (e.g., this compound) are added.

  • Incubation: The plate is incubated for a defined period to allow for receptor activation and modulation of cAMP levels.

  • Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaScreen) or biosensors (e.g., GloSensor).[21][24][25]

  • Data Analysis: A concentration-response curve is generated to determine the agonist's potency (EC50) and efficacy (Emax) for inhibiting cAMP production.

A Plate MOR-expressing Cells B Stimulate with Forskolin + Add Test Agonist A->B C Incubate B->C D Lyse Cells & Detect Intracellular cAMP C->D E Calculate EC50 and Emax D->E

Fig. 4: cAMP Inhibition Assay Workflow.
β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated MOR, a key event in the desensitization and internalization pathway.

Methodology (Example: PathHunter® Enzyme Complementation Assay):

  • Cell Line: A cell line is engineered to co-express the MOR fused to a small fragment of β-galactosidase (the enzyme acceptor, EA) and β-arrestin fused to the larger, complementing fragment of the enzyme (the ProLink, PL).

  • Cell Plating: The engineered cells are plated in multi-well plates.

  • Agonist Addition: Varying concentrations of the test agonist are added to the wells.

  • Incubation: The plate is incubated to allow for receptor activation and subsequent recruitment of the β-arrestin-PL fusion protein to the MOR-EA fusion protein.

  • Signal Generation: Upon recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. A substrate that produces a chemiluminescent signal upon cleavage is added.

  • Detection: The chemiluminescent signal is read using a luminometer. The intensity of the signal is directly proportional to the amount of β-arrestin recruitment.[26]

  • Data Analysis: A concentration-response curve is plotted to determine the agonist's potency (EC50) and efficacy (Emax) for β-arrestin recruitment.

A Plate Engineered Cells (MOR-EA, β-arrestin-PL) B Add Test Agonist A->B C Incubate to Allow Recruitment B->C D Add Substrate & Detect Chemiluminescence C->D E Calculate EC50 and Emax D->E

Fig. 5: β-Arrestin Recruitment Assay Workflow.

Conclusion

This compound's molecular interaction with the μ-opioid receptor exemplifies the successful application of the principle of biased agonism. By selectively stabilizing a receptor conformation that favors G protein signaling over β-arrestin recruitment, this compound achieves a pharmacological profile that separates potent analgesia from the dose-limiting adverse effects commonly associated with conventional opioids.[5][7][27] The detailed understanding of its binding mode, the quantification of its signaling bias through robust in vitro assays, and the elucidation of its structural basis provide a powerful framework for the rational design of next-generation analgesics with improved safety and tolerability.[6][12] Continued research in this area holds the promise of further refining our ability to modulate opioid receptor function for therapeutic benefit while minimizing risk.

References

Oliceridine's Impact on cAMP Production In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oliceridine (TRV130) is a novel opioid receptor agonist that exhibits a distinct signaling profile at the mu-opioid receptor (MOR). Unlike traditional opioids such as morphine, this compound is a G protein-biased agonist.[1][2] This means it preferentially activates the G protein signaling pathway, which is associated with analgesia, while demonstrating significantly less recruitment of the β-arrestin pathway, which is implicated in many of the adverse effects of opioids, including respiratory depression and constipation.[2][3]

The mu-opioid receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates intracellular signaling cascades. One of the key pathways regulated by MOR activation is the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP).[4] The Gαi subunit of the activated G protein directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP is a hallmark of MOR G protein pathway activation and serves as a crucial in vitro measure of agonist activity.[4]

This technical guide provides an in-depth overview of this compound's effect on cAMP production in vitro, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

Data Presentation: Quantitative Analysis of cAMP Inhibition

The following table summarizes the in vitro potency and maximal effect of this compound on the inhibition of forskolin-stimulated cAMP accumulation in human embryonic kidney (HEK293) cells stably expressing the human mu-opioid receptor. Data for morphine is provided for comparison. This compound demonstrates higher potency (lower EC50) than morphine in this assay.[5] While both drugs can achieve similar maximal inhibition of cAMP production, some studies indicate this compound may act as a partial agonist in certain systems with an Emax slightly lower than that of full agonists like DAMGO but comparable to morphine.[6][7]

CompoundpEC50EC50 (nM)Emax (% Inhibition of Forskolin-Stimulated cAMP)Cell LineReference
This compound8.2~6.3Similar to MorphineHEK293-hMOR[5]
Morphine7.3~50.1Full Agonist ProfileHEK293-hMOR[5]
This compound-0.41 ± 0.2550.1 ± 2.7%HEK293-hMOR[6]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Experimental Protocols: Forskolin-Stimulated cAMP Accumulation Assay

This protocol describes a common method for quantifying the inhibition of cAMP production by mu-opioid receptor agonists in vitro.

Objective: To determine the potency (EC50) and maximal efficacy (Emax) of this compound in inhibiting forskolin-stimulated cAMP accumulation in HEK293 cells stably expressing the human mu-opioid receptor (hMOR).

Materials:

  • HEK293 cells stably expressing hMOR

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Non-enzymatic cell dissociation solution

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound and Morphine (or other reference agonists)

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

  • 96-well or 384-well white opaque microplates

  • Plate reader compatible with the chosen cAMP detection technology

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-hMOR cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

    • On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in stimulation buffer and perform a cell count to determine cell density.

    • Seed the cells into a 96-well or 384-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells per well) and allow them to attach for a few hours or overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound and morphine in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of the compounds in stimulation buffer to create a range of concentrations for the dose-response curve.

  • Assay Protocol:

    • Aspirate the culture medium from the wells.

    • Add stimulation buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM final concentration) to each well to prevent the degradation of cAMP. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Add the serially diluted this compound, morphine, or vehicle control to the appropriate wells.

    • Immediately add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal stimulation of adenylyl cyclase (e.g., 1-10 µM).

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding a lysis buffer containing detection reagents.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw data from the plate reader to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 and Emax values for each compound. The results are typically expressed as a percentage of the forskolin-stimulated response.

Mandatory Visualization

The following diagrams were created using the DOT language to illustrate key concepts.

mu_opioid_signaling cluster_membrane Plasma Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits This compound This compound This compound->MOR Binds to ATP ATP ATP->AC Cellular_Response Decreased Cellular Activity cAMP->Cellular_Response Leads to

Caption: Mu-Opioid Receptor G-protein Signaling Pathway.

camp_assay_workflow start Start: Culture HEK293-hMOR cells plate_cells Plate cells in 96-well plate start->plate_cells add_ibmx Add IBMX (Phosphodiesterase Inhibitor) plate_cells->add_ibmx add_compounds Add this compound/ Morphine dilutions add_ibmx->add_compounds add_forskolin Add Forskolin add_compounds->add_forskolin incubate Incubate at 37°C add_forskolin->incubate detect_camp Lyse cells and detect cAMP incubate->detect_camp analyze Analyze data: Generate dose-response curves detect_camp->analyze end End: Determine EC50 and Emax analyze->end

Caption: Experimental Workflow for In Vitro cAMP Assay.

biased_agonism cluster_g_protein G Protein Pathway cluster_beta_arrestin β-Arrestin Pathway This compound This compound MOR Mu-Opioid Receptor This compound->MOR G_protein_activation G Protein Activation MOR->G_protein_activation Strongly Activates Beta_arrestin_recruitment β-Arrestin Recruitment MOR->Beta_arrestin_recruitment Weakly Activates Analgesia Analgesia G_protein_activation->Analgesia Adverse_effects Adverse Effects (e.g., Respiratory Depression) Beta_arrestin_recruitment->Adverse_effects

Caption: this compound's G Protein-Biased Agonism.

Conclusion

The in vitro data clearly demonstrate that this compound is a potent agonist of the mu-opioid receptor's G protein signaling pathway, as evidenced by its robust inhibition of cAMP production. Its higher potency compared to morphine in this assay underscores its efficient engagement of the receptor for G protein-mediated signaling. The concept of G protein bias, where this compound preferentially activates the analgesic pathway over the β-arrestin pathway associated with adverse effects, provides a strong rationale for its development as a potentially safer opioid analgesic. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of opioid pharmacology and drug development.

References

Methodological & Application

Application Notes and Protocols: In Vivo Rodent Models for Studying Oliceridine's Analgesic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oliceridine (TRV130) is a novel mu-opioid receptor (MOR) agonist developed to provide potent analgesia with a more favorable safety profile compared to conventional opioids like morphine.[1] Its mechanism of action is characterized by "biased agonism" or "functional selectivity," preferentially activating the G-protein signaling pathway responsible for analgesia while minimizing the recruitment of the β-arrestin pathway, which is associated with common opioid-related adverse effects such as respiratory depression and constipation.[2][3][4] These application notes provide an overview of this compound's mechanism, a summary of its analgesic effects in preclinical rodent models, and detailed protocols for key in vivo assays.

Mechanism of Action: G-Protein Bias

Conventional opioids, such as morphine, bind to the µ-opioid receptor (MOR) and activate two primary intracellular signaling pathways: the G-protein pathway and the β-arrestin pathway.[4] The G-protein pathway is primarily responsible for mediating the desired analgesic effects.[2][5] Conversely, the β-arrestin pathway is implicated in the development of adverse effects, including respiratory depression, gastrointestinal dysfunction, and the attenuation of analgesia over time (tolerance).[3][5]

This compound is a G-protein-biased MOR agonist.[6][7] It selectively stabilizes a receptor conformation that preferentially engages G-protein signaling while causing only limited recruitment of β-arrestin.[3][8][9] This biased signaling is hypothesized to uncouple the therapeutic analgesic effects from the adverse effects, offering a wider therapeutic window.[10]

Oliceridine_Mechanism cluster_receptor μ-Opioid Receptor (MOR) MOR MOR G_Protein G-Protein Pathway MOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Pathway MOR->Beta_Arrestin Minimally Recruits Analgesia Analgesia (Therapeutic Effect) G_Protein->Analgesia Adverse_Effects Adverse Effects (Respiratory Depression, Constipation, Tolerance) Beta_Arrestin->Adverse_Effects This compound This compound (Biased Agonist) This compound->MOR Binds Morphine Morphine (Unbiased Agonist) Morphine->MOR Binds

Caption: this compound's biased agonism at the μ-opioid receptor.

Data Presentation: this compound vs. Morphine in Rodent Models

Quantitative data from preclinical studies highlight this compound's potency and improved safety profile compared to morphine.

Table 1: Analgesic Potency in Rodent Models

Assay Species This compound Potency vs. Morphine Finding Citation(s)
Tail-Flick Mouse ~4-fold more potent This compound demonstrated significantly higher potency in a model of acute thermal pain. [11][12][13]

| General Analgesic Models | Mouse & Rat | 3 to 10-fold more potent | Across various pain models, this compound consistently showed higher analgesic potency. |[14][15] |

Table 2: Comparison of Adverse Effect Profiles at Equianalgesic Doses

Adverse Effect Species Observation Finding Citation(s)
Tolerance & Hyperalgesia Mouse Less tolerance and opioid-induced hyperalgesia after 4 days of ascending doses. This compound may reduce maladaptations associated with repeated opioid administration. [11][12][13]
Gastrointestinal Dysfunction Mouse / Rat A subanalgesic dose of this compound caused no GI dysfunction, unlike morphine. This compound shows reduced gastrointestinal side effects. [6][15]
Respiratory Depression Mouse / Rat Reduced respiratory depression compared to equianalgesic morphine doses. The G-protein bias is associated with a wider therapeutic window for respiratory safety. [14][16]
Reward Behavior (CPP) Mouse Did not cause reward behavior in the Conditioned Place Preference assay at similar analgesic doses. This compound may have a lower abuse potential compared to morphine. [11][12]

| Nociceptive Sensitization | Mouse | Induced less allodynia in a tibial fracture model compared to morphine. | Morphine appeared to induce greater nociceptive sensitization post-injury. |[12][14] |

Experimental Workflow and Protocols

Standardized protocols are crucial for evaluating the analgesic properties of this compound in vivo. The following represents a typical experimental workflow and detailed methods for common nociceptive assays.

Experimental_Workflow cluster_groups Treatment Arms A 1. Animal Selection & Acclimation (e.g., C57BL/6 mice, Sprague-Dawley rats) Acclimate for ≥ 72 hours B 2. Baseline Nociceptive Testing (e.g., Tail-flick, Hot plate) Establish pre-treatment pain threshold A->B C 3. Group Assignment & Drug Administration Randomize into groups B->C D Group 1: Vehicle Control (e.g., Saline, s.c.) C->D E Group 2: this compound (Dose-response, s.c. or i.v.) C->E F Group 3: Morphine (Positive Control, s.c. or i.v.) C->F G 4. Post-Treatment Nociceptive Testing Measure response at set time points (e.g., 15, 30, 60, 90, 120 min) D->G E->G F->G H 5. Data Collection & Analysis Calculate Latency, %MPE Statistical Analysis (e.g., ANOVA) G->H

Caption: General experimental workflow for in vivo analgesic testing.

4.1 Protocol: Hot Plate Test

This test assesses the response to a thermal pain stimulus, primarily reflecting supraspinal (brain-level) integration of nociceptive information.[17][18]

  • Objective: To measure the latency of a rodent's response to a constant, noxious heat source.

  • Apparatus: A commercially available hot plate apparatus with precise temperature control and an enclosing transparent cylinder to confine the animal.[18][19]

  • Procedure:

    • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[19]

    • Apparatus Setup: Set the hot plate surface temperature to a constant, non-injurious noxious temperature (typically 52-55°C for mice).[19][20]

    • Baseline Measurement: Gently place the animal on the hot plate surface inside the cylinder and immediately start a timer.

    • Endpoint: Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[18][20] The time from placement until the first definitive nocifensive response is the response latency.

    • Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by this time, it should be removed, and the latency recorded as the cut-off time.[17][21]

    • Drug Administration: Administer this compound, morphine, or vehicle via the desired route (e.g., subcutaneous, intravenous).

    • Post-Treatment Testing: At predetermined time points after injection (e.g., 15, 30, 60, 90, 120 minutes), repeat the test to determine the drug's effect on response latency.[17]

  • Data Analysis: Data are typically expressed as the mean latency time (in seconds) or as a percentage of the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

4.2 Protocol: Tail-Flick Test

This assay measures the latency to withdraw the tail from a noxious heat source and is considered a model of spinally-mediated nociception.[17][22]

  • Objective: To determine the analgesic effect of a compound by measuring the change in tail-withdrawal latency from a radiant heat source.

  • Apparatus: A tail-flick analgesiometer that focuses a high-intensity light beam or radiant heat onto the ventral surface of the tail.[22][23]

  • Procedure:

    • Acclimation & Restraint: Acclimate the animal to the testing environment. Gently restrain the animal, often in a specialized holder, allowing the tail to be exposed.

    • Baseline Measurement: Place the animal's tail over the apparatus window. Activate the heat source and start the timer. An automated sensor typically stops the timer when the tail flicks away from the beam.[22]

    • Cut-off Time: A cut-off time (typically 10-12 seconds) is essential to prevent tissue injury.[23]

    • Drug Administration: Administer test compounds as described for the hot plate test.

    • Post-Treatment Testing: Measure tail-flick latencies at various time points post-administration.[23]

  • Data Analysis: Analyze data as response latency (seconds) or %MPE, similar to the hot plate test.

4.3 Protocol: Von Frey Test (Mechanical Allodynia)

This test is used to assess mechanical sensitivity (allodynia), which is particularly relevant in models of neuropathic or inflammatory pain, such as the tibial fracture model where this compound showed benefits.[14][24]

  • Objective: To determine the paw withdrawal threshold in response to a mechanical stimulus of increasing force.

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus. The testing area should have a wire mesh floor allowing access to the plantar surface of the paws.[24][25]

  • Procedure:

    • Acclimation: Place animals in individual compartments on the mesh floor and allow them to acclimate for at least one hour until exploratory behavior ceases.[25]

    • Baseline Measurement: Apply von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw. Begin with a filament below the expected threshold and continue in ascending order.

    • Endpoint: The threshold is defined as the minimum force that elicits a sharp withdrawal, flinching, or licking of the paw.[25] Several methods exist for threshold determination, such as the "up-down" method.

    • Drug Administration: Administer compounds as required by the study design.

    • Post-Treatment Testing: Re-evaluate the paw withdrawal threshold at specified intervals after drug administration.

  • Data Analysis: The primary endpoint is the paw withdrawal threshold, typically expressed in grams (g). An increase in the threshold indicates an anti-allodynic or analgesic effect.

4.4 Protocol: Formalin Test

The formalin test models both acute tonic pain and inflammatory pain, making it useful for differentiating analgesic mechanisms.[26][27]

  • Objective: To quantify nocifensive behaviors following an intraplantar injection of dilute formalin.

  • Apparatus: A transparent observation chamber with a mirror positioned to allow an unobstructed view of the animal's paws.[28]

  • Procedure:

    • Acclimation: Place the animal in the observation chamber for at least 20-30 minutes prior to injection.[29]

    • Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 1-5%) into the plantar surface of one hind paw.[27][29]

    • Observation: Immediately return the animal to the chamber and start a timer. Record the cumulative time the animal spends licking, biting, or flinching the injected paw over a period of up to 60 minutes.

    • Phases of Response: The response occurs in two distinct phases:[27][29]

      • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.

      • Phase 2 (Late Phase): ~15-40 minutes post-injection, involving an inflammatory response and central sensitization.

    • Drug Administration: Test compounds are typically administered prior to the formalin injection.

  • Data Analysis: The total time (in seconds) spent engaged in nocifensive behaviors is calculated for both Phase 1 and Phase 2. A reduction in this time indicates an analgesic effect.

Comparative Effects Profile

The preclinical data suggest that this compound's G-protein bias successfully separates the desired analgesic effects from many of the adverse effects common to traditional opioids.

Comparative_Effects cluster_effects Outcomes Title Comparative Profile: this compound vs. Morphine This compound This compound Analgesia Potent Analgesia This compound->Analgesia High RespDep Respiratory Depression This compound->RespDep Reduced GI_Dys GI Dysfunction This compound->GI_Dys Reduced Tolerance Tolerance / Hyperalgesia This compound->Tolerance Reduced Morphine Morphine Morphine->Analgesia High Morphine->RespDep High Morphine->GI_Dys High Morphine->Tolerance High

Caption: Expected outcomes of this compound vs. Morphine treatment.

References

Application Notes and Protocols for Cell-Based Assays Measuring Oliceridine's Biased Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oliceridine (TRV130) is a µ-opioid receptor (MOR) agonist that exhibits biased agonism. Unlike traditional opioids such as morphine, which activate both G protein signaling and β-arrestin pathways, this compound preferentially activates the G protein pathway.[1][2] The G protein pathway is primarily associated with analgesia, while the β-arrestin pathway is linked to adverse effects like respiratory depression and constipation.[2][3][4] This biased agonism suggests that this compound may offer a better therapeutic window compared to conventional opioids, providing pain relief with a reduced side effect profile.[1][5]

These application notes provide detailed protocols for two key cell-based assays used to quantify the biased agonism of this compound: a cAMP inhibition assay to measure G protein activation and a β-arrestin recruitment assay.

Signaling Pathways

The binding of an agonist to the µ-opioid receptor can initiate two primary signaling cascades:

  • G Protein Pathway: Upon agonist binding, the receptor activates the inhibitory G protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is the primary mediator of the analgesic effects of opioids.[2][6]

  • β-Arrestin Pathway: Agonist binding can also lead to the phosphorylation of the receptor, which promotes the recruitment of β-arrestin. This pathway is involved in receptor desensitization and internalization and has been associated with the development of tolerance and certain adverse effects.[2][7]

This compound is considered a G protein-biased agonist because it potently activates the G protein pathway with minimal recruitment of β-arrestin compared to unbiased agonists like morphine.[2][7]

G_Protein_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound MOR µ-Opioid Receptor This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Leads to

G Protein Signaling Pathway for this compound.

Beta_Arrestin_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Unbiased Agonist (e.g., Morphine) MOR µ-Opioid Receptor Agonist->MOR GRK GRK MOR->GRK Activates P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Adverse_Effects Adverse Effects & Receptor Internalization Beta_Arrestin->Adverse_Effects Leads to

β-Arrestin Recruitment Pathway.

Experimental Protocols

G Protein Activation: cAMP Inhibition Assay

This assay measures the ability of a compound to activate the Gi/o-coupled µ-opioid receptor, leading to a decrease in intracellular cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing the human µ-opioid receptor (CHO-µOR or HEK293-µOR).[8][9]

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin (an adenylyl cyclase activator).

  • This compound, Morphine (as a reference), and DAMGO (as a full agonist control).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based).

  • 384-well white assay plates.

Protocol:

  • Cell Plating:

    • Culture CHO-µOR or HEK293-µOR cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer.

    • Seed 2,000-5,000 cells per well into a 384-well plate.[8]

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]

  • Compound Preparation:

    • Prepare serial dilutions of this compound, morphine, and DAMGO in assay buffer. A typical concentration range would be from 10 pM to 100 µM.[8]

  • Assay Procedure:

    • Remove the culture medium from the cells and add the diluted compounds.

    • Incubate for 15-30 minutes at room temperature.[6]

    • Add a pre-determined concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.[6]

    • Add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature, protected from light.[6]

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and a no-forskolin control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the agonist concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP_Workflow cluster_workflow cAMP Inhibition Assay Workflow plate_cells Plate CHO-µOR or HEK293-µOR cells add_compounds Add compounds to cells (15-30 min incubation) plate_cells->add_compounds prepare_compounds Prepare serial dilutions of This compound, Morphine, DAMGO prepare_compounds->add_compounds stimulate Stimulate with Forskolin (30 min incubation) add_compounds->stimulate detect Add cAMP detection reagents (60 min incubation) stimulate->detect read_plate Read plate detect->read_plate analyze Analyze data (EC50, Emax) read_plate->analyze

Workflow for the cAMP Inhibition Assay.
β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor using enzyme fragment complementation technology.

Materials:

  • PathHunter® cell line co-expressing a ProLink™ (PK)-tagged µ-opioid receptor and an Enzyme Acceptor (EA)-tagged β-arrestin.

  • PathHunter® cell plating reagents.

  • This compound, Morphine, and DAMGO.

  • PathHunter® detection reagents.

  • 384-well white assay plates.

Protocol:

  • Cell Plating (Day 1):

    • Use a PathHunter® cell line engineered to co-express a PK-tagged µ-opioid receptor and an EA-tagged β-arrestin.

    • Plate the cells in a 384-well plate according to the manufacturer's protocol.[10]

    • Incubate overnight at 37°C in a 5% CO2 incubator.[10]

  • Compound Addition (Day 2):

    • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

    • Add the diluted compounds to the plated cells.

    • Incubate for 90 minutes at 37°C.[11]

  • Detection (Day 2):

    • Prepare the PathHunter® detection reagent solution according to the manufacturer's instructions.[11]

    • Add the detection reagent solution to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.[11]

    • Read the chemiluminescent signal using a standard plate reader.

  • Data Analysis:

    • Normalize the data to a positive control (e.g., a full agonist like DAMGO) and a vehicle control.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.

Beta_Arrestin_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow plate_cells Day 1: Plate PathHunter® cells add_compounds Add compounds to cells (90 min incubation at 37°C) plate_cells->add_compounds prepare_compounds Day 2: Prepare serial dilutions of test compounds prepare_compounds->add_compounds detect Add detection reagents (60 min incubation at RT) add_compounds->detect read_plate Read chemiluminescent signal detect->read_plate analyze Analyze data (EC50, Emax) read_plate->analyze

Workflow for the β-Arrestin Recruitment Assay.

Data Presentation

The following tables summarize representative quantitative data for this compound, morphine, and DAMGO in the described assays. Values are presented as ranges or means from various studies to illustrate the relative potencies and efficacies.

Table 1: G Protein Activation (cAMP Inhibition)

CompoundEC50 (nM)Emax (% of DAMGO)
This compound 0.41 - 1550 - 92
Morphine 10 - 5090 - 100
DAMGO 1 - 10100

Note: EC50 and Emax values can vary depending on the specific cell line, receptor expression levels, and assay conditions.

Table 2: β-Arrestin 2 Recruitment

CompoundEC50 (nM)Emax (% of DAMGO)
This compound >1000<15
Morphine 100 - 500~50
DAMGO 50 - 200100

Note: The significantly higher EC50 and lower Emax for this compound in the β-arrestin recruitment assay highlight its G protein bias.

Conclusion

The cell-based assays described provide a robust framework for quantifying the biased agonism of this compound at the µ-opioid receptor. The cAMP inhibition assay confirms its potent activation of the G protein pathway, while the β-arrestin recruitment assay demonstrates its significantly reduced engagement of the β-arrestin pathway compared to traditional opioids like morphine. This pharmacological profile is consistent with this compound's proposed mechanism of providing analgesia with a potentially improved safety and tolerability profile. These detailed protocols and comparative data serve as a valuable resource for researchers in the field of opioid pharmacology and drug development.

References

Protocol for Intravenous Administration of Oliceridine in Clinical Trials: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for the intravenous (IV) administration of Oliceridine (Olinvyk™) in clinical trial settings, based on data from Phase I, II, and III studies. This compound is a G protein-biased ligand at the mu-opioid receptor, indicated for the management of moderate-to-severe acute pain in adults for whom an intravenous opioid is warranted and alternative treatments are inadequate[1][2][3].

Mechanism of Action

This compound is a novel μ-opioid receptor (MOR) agonist that preferentially activates G-protein signaling pathways over β-arrestin2 recruitment[4][5][6][7]. This biased agonism is thought to be responsible for its analgesic effects while potentially reducing the incidence of typical opioid-related adverse events such as respiratory depression and gastrointestinal issues[4][7].

Signaling Pathway of this compound

This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR G_Protein G-protein Activation (Gi/Go) MOR->G_Protein Preferential Activation Beta_Arrestin β-Arrestin-2 Recruitment (Reduced) MOR->Beta_Arrestin Minimal Recruitment Analgesia Analgesia G_Protein->Analgesia Adverse_Effects Opioid-Related Adverse Events (e.g., Respiratory Depression, GI Dysfunction) Beta_Arrestin->Adverse_Effects

Caption: Signaling pathway of this compound at the μ-opioid receptor.

Pharmacokinetics

Following intravenous administration, this compound demonstrates a rapid onset of analgesia, typically within 1 to 5 minutes[8][9][10]. It has a half-life of approximately 1.3 to 3 hours. The drug is primarily metabolized by hepatic enzymes, and its metabolites are not known to be biologically active.

Clinical Trial Dosing and Administration

The intravenous administration of this compound in clinical trials has been investigated using both bolus dosing and patient-controlled analgesia (PCA).

Bolus Administration

Initial loading doses in clinical trials have ranged from 1 to 2 mg[3]. Subsequent bolus doses of 1 to 3 mg can be administered every 1 to 3 hours as needed for pain management[10]. In some studies, a single dose of up to 4.5 mg has been evaluated[10].

Patient-Controlled Analgesia (PCA)

PCA is a common modality for this compound administration in postoperative pain trials. A typical PCA regimen involves a loading dose followed by demand doses with a lockout interval.

Table 1: this compound PCA Dosing Regimens in Clinical Trials

Study PhaseLoading Dose (mg)Demand Dose (mg)Lockout Interval (minutes)Supplemental Dose (mg)
Phase II (Abdominoplasty)[6][8]1.50.1, 0.356-
Phase III (APOLLO-1 & APOLLO-2)[2][5][11]1.50.1, 0.35, 0.560.75 (as needed, hourly)
Phase III (ATHENA)[3][10]1.50.561 (as needed)

Note: The maximum recommended cumulative daily dose in clinical practice is 27 mg[1][3][8].

Experimental Protocols

The following are generalized protocols for the intravenous administration of this compound in a clinical trial setting, based on published studies. These protocols should be adapted to specific study designs and institutional guidelines.

Experimental Workflow for this compound Administration in a Clinical Trial

cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_administration Drug Administration cluster_monitoring Monitoring & Assessment Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Randomization Patient Randomization Inclusion_Exclusion->Randomization Blinding Blinding of Study Personnel & Patient Randomization->Blinding Drug_Prep This compound Preparation Blinding->Drug_Prep IV_Access Establish IV Access Drug_Prep->IV_Access Loading_Dose Administer Loading Dose IV_Access->Loading_Dose Maintenance Initiate Maintenance (Bolus or PCA) Loading_Dose->Maintenance Pain_Assessment Pain Intensity Assessment (e.g., NRS) Maintenance->Pain_Assessment Safety_Monitoring Adverse Event Monitoring (Respiratory, GI, etc.) Pain_Assessment->Safety_Monitoring Data_Collection Data Collection Safety_Monitoring->Data_Collection

Caption: Experimental workflow for intravenous this compound administration in a clinical trial.

Protocol for Intravenous Bolus Administration
  • Patient Selection: Enroll patients meeting the inclusion criteria, such as adults with moderate-to-severe acute pain requiring intravenous opioids[12]. Obtain informed consent.

  • Drug Preparation: this compound is supplied as a solution for injection[1]. Dilute as required per the study protocol.

  • Baseline Assessments: Record baseline pain intensity using a validated scale (e.g., 11-point Numeric Rating Scale - NRS) and vital signs.

  • Initial Dose: Administer an initial intravenous bolus dose of 1.5 mg[1].

  • Titration: If pain relief is inadequate, subsequent doses may be administered. Titrate the dose to achieve a balance between analgesia and opioid-related adverse reactions[1].

  • Monitoring: Continuously monitor patients for analgesic efficacy, vital signs, and any adverse events, particularly respiratory depression and gastrointestinal symptoms[4].

Protocol for Patient-Controlled Analgesia (PCA) Administration
  • Patient Selection and Baseline: As per the bolus administration protocol.

  • PCA Pump Programming:

    • Program the PCA pump with the specified loading dose, demand dose, and lockout interval as per the study arm (see Table 1).

    • Ensure the pump is properly calibrated and functioning.

  • Loading Dose: Administer an initial intravenous loading dose of 1.5 mg via the PCA pump or as a separate bolus[2][8].

  • Patient Education: Instruct the patient on the proper use of the PCA device, including when and how to press the button for a demand dose.

  • Maintenance: The patient self-administers demand doses as needed for pain. Clinicians may administer supplemental doses as per the protocol if pain is not adequately controlled[2][8][10].

  • Monitoring and Data Collection:

    • Regularly assess pain scores and patient satisfaction with analgesia.

    • Record the number of demand doses and total this compound consumption.

    • Monitor for adverse events as detailed in the bolus protocol.

Safety and Tolerability

Clinical trials have shown that this compound is generally well-tolerated[7][13][14]. The most common adverse events are similar to those of other opioids and include nausea, vomiting, dizziness, headache, and constipation[4]. Pooled analyses of Phase III trials suggest a lower incidence of respiratory and gastrointestinal adverse events compared to morphine at equianalgesic doses[4].

Table 2: Comparison of Adverse Events in Phase III Trials (this compound vs. Morphine)

Adverse EventThis compound (Pooled Data)Morphine (Pooled Data)
NauseaLower Incidence[4]Higher Incidence[4]
VomitingLower Incidence[4]Higher Incidence[4]
Respiratory Safety EventsLower Incidence[4]Higher Incidence[4]

Conclusion

The intravenous administration of this compound in clinical trials has been well-defined through numerous studies. The protocols outlined above, based on Phase I-III clinical trial data, provide a foundation for researchers and drug development professionals to design and execute future studies. The unique mechanism of action of this compound as a G protein-biased MOR agonist continues to be an area of active research, with the potential to offer a safer alternative for the management of moderate-to-severe acute pain.

References

Application Notes and Protocols: Assessing Oliceridine-Induced Respiratory Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for assessing respiratory depression induced by Oliceridine, a G protein-biased µ-opioid receptor agonist. The document is intended to guide researchers and drug development professionals in designing and executing preclinical and clinical studies to evaluate the respiratory safety profile of this compound and other novel analgesics.

This compound (Olinvyk™) is a novel intravenous opioid agonist that selectively activates G protein signaling pathways over β-arrestin recruitment at the µ-opioid receptor.[1][2][3] This biased agonism is hypothesized to produce potent analgesia with a reduced risk of opioid-related adverse events, including respiratory depression, compared to conventional opioids like morphine.[4][5][6] Accurate and robust assessment of respiratory function is therefore critical in the evaluation of this compound's therapeutic window.

Signaling Pathway of this compound

This compound's mechanism of action involves preferential activation of the G protein pathway, which is primarily associated with analgesia, while minimizing the recruitment of the β-arrestin pathway, which is linked to adverse effects such as respiratory depression and constipation.[7][8][9]

cluster_0 Cell Membrane MOR µ-Opioid Receptor G_Protein G Protein Activation MOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Weakly Activates This compound This compound This compound->MOR Binds to Morphine Morphine Morphine->MOR Binds to Analgesia Analgesia G_Protein->Analgesia Respiratory_Depression Respiratory Depression Beta_Arrestin->Respiratory_Depression

Figure 1: this compound's biased agonism at the µ-opioid receptor.

Preclinical Assessment of Respiratory Depression

Preclinical studies in animal models are essential for characterizing the respiratory effects of this compound. Whole-body plethysmography (WBP) is a non-invasive method widely used to assess respiratory function in conscious, unrestrained rodents.[10][11]

Experimental Workflow for Whole-Body Plethysmography

cluster_setup Setup & Acclimatization cluster_measurement Measurement Protocol cluster_analysis Data Analysis A Calibrate Plethysmograph B Place Animal in Chamber A->B C Acclimatization Period (e.g., 30-60 min) B->C D Record Baseline Respiration C->D E Administer this compound or Control D->E F Continuous Respiratory Monitoring E->F G Extract Respiratory Parameters (RR, TV, MV) F->G H Compare Drug vs. Control G->H I Dose-Response Analysis H->I

Figure 2: Workflow for assessing respiratory depression using whole-body plethysmography.

Protocol: Whole-Body Plethysmography in Rodents

Objective: To measure changes in respiratory rate (RR), tidal volume (TV), and minute volume (MV) in response to this compound administration.

Materials:

  • Whole-body plethysmograph system for rodents

  • Data acquisition and analysis software

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • This compound and vehicle control solutions

  • Syringes and needles for administration

Procedure:

  • Calibration: Calibrate the plethysmograph chamber according to the manufacturer's instructions to ensure accurate volume and flow measurements.

  • Acclimatization: Place the animal in the plethysmography chamber and allow it to acclimate for a period of 30-60 minutes until respiratory parameters stabilize.[12]

  • Baseline Recording: Record baseline respiratory parameters for a defined period (e.g., 15-30 minutes).

  • Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intravenous, subcutaneous).

  • Post-Dose Monitoring: Continuously record respiratory parameters for a predetermined duration following drug administration (e.g., 2-4 hours).

  • Data Analysis:

    • Extract key respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute).

    • Analyze the data to compare the effects of this compound with the control group.

    • Construct dose-response curves to determine the potency of this compound in inducing respiratory depression.

Clinical Assessment of Respiratory Depression

In human studies, respiratory depression is assessed through a combination of direct physiological measurements and clinical observations.

Protocol: Hypercapnic Ventilatory Response

Objective: To quantify the respiratory depressant effects of this compound by measuring the ventilatory response to elevated carbon dioxide levels.

Background: The hypercapnic ventilatory response is a standard method for assessing respiratory depression in clinical trials.[13] The primary outcome is often the ventilation at an extrapolated end-tidal partial pressure of carbon dioxide of 55 mm Hg (V̇E55).[13]

Procedure:

  • Baseline Measurement: Before drug administration, establish the subject's baseline ventilatory response to hypercapnia. This involves having the subject breathe a mixture of gases with increasing concentrations of CO2.

  • Drug Administration: Administer this compound or a comparator (e.g., morphine) intravenously.

  • Post-Dose Measurements: At specified time points after drug administration, repeat the hypercapnic challenge to measure the drug's effect on the ventilatory response.

  • Data Analysis:

    • Calculate V̇E55 as a percentage of the baseline measurement.

    • Compare the time course and magnitude of respiratory depression between this compound and the comparator drug.

Other Clinical Monitoring Techniques
  • Pulse Oximetry: Continuous monitoring of oxygen saturation (SpO2) to detect hypoxemia.[2]

  • Respiratory Rate Monitoring: Frequent or continuous measurement of the number of breaths per minute.[2]

  • Sedation Scales: Use of validated sedation scales, such as the Moline-Roberts Pharmacologic Sedation Scale, to assess the level of consciousness.[14]

  • Naloxone Use: Recording the administration of the opioid antagonist naloxone as an indicator of a clinically significant respiratory adverse event.[2]

  • Dosing Interruption: Utilizing the interruption of patient-controlled analgesia (PCA) due to respiratory safety events as a pragmatic measure of respiratory depression.[14]

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical studies comparing the respiratory effects of this compound and morphine.

Table 1: Incidence of Opioid-Induced Respiratory Depression (OIRD) in Postoperative Patients

Study/AnalysisThis compound CohortConventional Opioid (CO) CohortOdds Ratio (95% CI)p-valueReference
Retrospective Chart Review8.0%30.7%0.139 (0.09–0.22)<0.001[15]
High-Risk Patients9.1%34.7%0.136 (0.09–0.22)<0.001[15]

Table 2: Respiratory Safety Events in Phase 3 ATHENA Trial (Surgical Patients)

EventIncidence in this compound Group (n=724)Reference
Naloxone Use0%[16]
Respiratory Rate < 10 breaths/min9.3%[16]
SpO2 < 90%5.2%[16]
Overall OIRD (RR < 10 or SpO2 < 90%)13.7%[16]

Table 3: Pharmacodynamic Comparison of this compound and Morphine in Healthy Volunteers

ParameterThis compoundMorphinePotency Ratio (95% CI)p-valueReference
EC50 for Analgesia (ng/ml)27.9 ± 4.934.3 ± 9.70.81 (0.39 to 1.56)>0.05[17]
EC50 for Respiratory Depression (ng/ml)27.4 ± 3.5 (for 25% reduction)33.7 ± 4.8 (for 50% reduction)2.48 (1.65 to 3.72)<0.01[17]

Therapeutic Window Comparison

The therapeutic window of an opioid is the range of doses that produces therapeutic effects without causing significant adverse effects. For this compound, the goal is a wider therapeutic window compared to conventional opioids, meaning a greater separation between the doses required for analgesia and those causing respiratory depression.

O_Analgesia Analgesic Effect O_RespDep Respiratory Depression O_Window Therapeutic Window M_Analgesia Analgesic Effect M_RespDep Respiratory Depression M_Window Therapeutic Window Concentration Increasing Drug Concentration ->

Figure 3: Conceptual diagram of the therapeutic windows for this compound and Morphine.

Conclusion

The assessment of respiratory depression is a critical component in the development and clinical application of this compound. A combination of preclinical models, such as whole-body plethysmography, and rigorous clinical methodologies, including the hypercapnic ventilatory response and comprehensive monitoring, provides a robust framework for characterizing its respiratory safety profile. The available data suggest that this compound may offer a wider therapeutic window compared to conventional opioids like morphine, with a lower incidence of respiratory depression at equianalgesic doses.[5][15][17] These application notes and protocols are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and safe use of novel analgesics.

References

Application Notes and Protocols for Oliceridine Patient-Controlled Analgesia (PCA) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of patient-controlled analgesia (PCA) protocols utilized in pivotal clinical studies of Oliceridine (Olinvyk®), a G protein-biased µ-opioid receptor (MOR) agonist. The information is intended to guide researchers in designing and implementing studies involving this compound for the management of moderate to severe acute pain.

Introduction

This compound is a novel intravenous opioid agonist designed to provide potent analgesia with a potentially improved safety and tolerability profile compared to conventional opioids like morphine.[1][2] Its mechanism of action involves preferential activation of the G-protein signaling pathway, which is associated with analgesia, while causing less recruitment of the β-arrestin pathway, which is linked to opioid-related adverse events such as respiratory depression and gastrointestinal dysfunction.[1][3][4] this compound is indicated for the management of acute pain in adults that is severe enough to require an intravenous opioid analgesic and for whom alternative treatments are inadequate.[5]

Quantitative Data Summary: PCA Protocols

The following tables summarize the PCA dosing parameters used in the key Phase III clinical trials of this compound: APOLLO-1 (bunionectomy), APOLLO-2 (abdominoplasty), and ATHENA (mixed surgical and medical patients).[1][6][7]

Table 1: this compound PCA Dosing Regimens in APOLLO-1 & APOLLO-2 Studies

ParameterThis compound Regimen 1This compound Regimen 2This compound Regimen 3Morphine (Active Comparator)Placebo
Loading Dose 1.5 mg1.5 mg1.5 mg4 mgVolume-matched
Demand Dose 0.1 mg0.35 mg0.5 mg1 mgVolume-matched
Lockout Interval 6 minutes6 minutes6 minutes6 minutes6 minutes
Supplemental Dose 0.75 mg (as needed, hourly)0.75 mg (as needed, hourly)0.75 mg (as needed, hourly)2 mg (as needed, hourly)Not Applicable

Data sourced from the APOLLO-1 and APOLLO-2 clinical trials.[1][6][8][9]

Table 2: this compound PCA Dosing in the ATHENA Study

ParameterThis compound PCA Regimen
Loading Dose 1.5 mg
Demand Dose 0.5 mg
Lockout Interval 6 minutes
Supplemental Dose 1 mg (as needed, as early as 15 mins after initial dose)

The ATHENA study was an open-label safety study, and dosing could also be administered as clinician-administered boluses.[10][11]

Experimental Protocols

Protocol 1: Phase III, Randomized, Double-Blind, Placebo- and Active-Controlled Study of this compound PCA for Postoperative Pain (APOLLO-1 & APOLLO-2)

1. Objective: To evaluate the efficacy and safety of this compound administered via PCA for the management of moderate to severe acute pain following either bunionectomy (APOLLO-1) or abdominoplasty (APOLLO-2).[1][6]

2. Study Design:

  • Phase: III

  • Design: Randomized, double-blind, placebo- and active-controlled, parallel-group.

  • Patient Population: Adult patients undergoing bunionectomy or abdominoplasty who were experiencing moderate to severe postoperative pain.[1][6]

3. Methodology:

  • Inclusion Criteria: Patients aged 18-75 years scheduled for the respective surgical procedure and reporting a pain intensity score of ≥4 on an 11-point Numeric Rating Scale (NRS) post-surgery.[1][6]

  • Randomization: Patients were randomized to one of five treatment arms: three this compound PCA regimens, one morphine PCA regimen, or a placebo PCA regimen (see Table 1).[9]

  • Treatment Administration:

    • Following surgery and upon reporting qualifying pain, patients received a clinician-administered intravenous loading dose of their assigned treatment.[1]

    • Ten minutes after the loading dose, patients were initiated on a PCA pump programmed with the assigned demand dose and a 6-minute lockout interval.[9][12]

    • Blinded clinician-administered intravenous supplemental doses were permitted as needed on an hourly basis.[12]

  • Primary Endpoint: The primary efficacy endpoint was the proportion of treatment responders, defined as patients who did not receive rescue analgesia and experienced at least a 30% improvement in the time-weighted sum of NRS scores over the study period (48 hours for APOLLO-1 and 24 hours for APOLLO-2).[1]

  • Secondary Endpoints: Secondary endpoints included assessments of pain intensity over time, patient global assessment of pain control, and safety and tolerability, including the incidence of opioid-related adverse events such as nausea, vomiting, and respiratory depression.[8]

Protocol 2: Phase III, Open-Label Safety Study of this compound (ATHENA)

1. Objective: To evaluate the safety and tolerability of this compound in a broad population of adult patients with moderate to severe acute pain requiring parenteral opioid therapy.[7][10]

2. Study Design:

  • Phase: III

  • Design: Open-label, multicenter.[13]

  • Patient Population: Adult patients with moderate to severe pain resulting from surgical procedures or non-surgical medical conditions.[10][14]

3. Methodology:

  • Inclusion Criteria: Adult patients with a pain intensity score of ≥4 on an 11-point NRS.[14]

  • Treatment Administration:

    • This compound was administered via intravenous (IV) clinician-administered bolus, PCA, or a combination of both, as determined by the investigator.[13]

    • For PCA administration, a loading dose of 1.5 mg was followed by a demand dose of 0.5 mg with a 6-minute lockout interval.[10][11]

    • Supplemental doses of 1 mg could be administered as needed as early as 15 minutes after the initial dose.[10]

    • For IV bolus dosing, an initial dose of 1 to 2 mg was administered, with subsequent doses of 1 to 3 mg every 1 to 3 hours as needed.[10][11]

  • Primary Endpoint: The primary objective was to assess the safety and tolerability of this compound, evaluated through the incidence of adverse events (AEs), serious AEs, and AEs leading to discontinuation.[13][14]

  • Secondary Endpoints: Efficacy was a secondary endpoint, assessed by the change in NRS pain scores from baseline.[13] Multimodal analgesia was permitted in this study.[7]

Visualizations

Signaling Pathway of this compound

Oliceridine_Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_Protein_Signaling G-Protein Signaling MOR->G_Protein_Signaling Strongly Activates MOR->G_Protein_Signaling Activates Beta_Arrestin_Signaling β-Arrestin Signaling MOR->Beta_Arrestin_Signaling Weakly Activates MOR->Beta_Arrestin_Signaling Strongly Activates This compound This compound This compound->MOR Binds to Conventional_Opioids Conventional Opioids (e.g., Morphine) Conventional_Opioids->MOR Binds to Analgesia Analgesia G_Protein_Signaling->Analgesia Leads to Adverse_Events Adverse Events (Respiratory Depression, GI Dysfunction) Beta_Arrestin_Signaling->Adverse_Events Leads to

Caption: this compound's biased agonism at the µ-opioid receptor.

Experimental Workflow for APOLLO-1 & APOLLO-2 Studies

Apollo_Workflow Screening Patient Screening and Informed Consent Surgery Bunionectomy (APOLLO-1) or Abdominoplasty (APOLLO-2) Screening->Surgery Pain_Assessment Postoperative Pain Assessment (NRS ≥ 4 or 5) Surgery->Pain_Assessment Randomization Randomization Pain_Assessment->Randomization Loading_Dose Clinician-Administered IV Loading Dose Randomization->Loading_Dose Treatment Assignment PCA_Initiation PCA Pump Initiation (10 mins post-loading dose) Loading_Dose->PCA_Initiation Data_Collection Efficacy and Safety Data Collection (24h or 48h) PCA_Initiation->Data_Collection Endpoint_Analysis Primary and Secondary Endpoint Analysis Data_Collection->Endpoint_Analysis Dosing_Logic Initial_Dose Initial Loading Dose (e.g., 1.5 mg) PCA_Demand Patient-Controlled Demand Dose (e.g., 0.35 mg, 0.5 mg) Initial_Dose->PCA_Demand Lockout 6-Minute Lockout Interval PCA_Demand->Lockout Supplemental_Dose Clinician-Administered Supplemental Dose (as needed for inadequate analgesia) PCA_Demand->Supplemental_Dose If pain persists Pain_Control Adequate Pain Control PCA_Demand->Pain_Control Supplemental_Dose->Pain_Control

References

Application Notes and Protocols for Clinical Trials Evaluating Oliceridine's Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oliceridine (Olinvyk®) is a G protein-biased µ-opioid receptor (MOR) agonist approved by the U.S. Food and Drug Administration (FDA) in August 2020 for the management of moderate to severe acute pain in adults in a hospital or other controlled clinical setting.[1][2][3][4] Its mechanism of action is designed to provide potent analgesia with a potentially improved safety profile compared to conventional opioids.[5][6] this compound preferentially activates the G-protein signaling pathway, which is associated with analgesia, while demonstrating less recruitment of the β-arrestin pathway, which is linked to opioid-related adverse events such as respiratory depression and gastrointestinal issues.[5][7][8][9][10] These application notes provide a framework for designing and conducting Phase III clinical trials to rigorously evaluate the efficacy and safety of intravenously administered this compound.

Mechanism of Action: Biased Agonism

Conventional opioids like morphine activate both the G-protein and β-arrestin pathways upon binding to the µ-opioid receptor. While G-protein signaling is primarily responsible for the desired analgesic effects, β-arrestin signaling is implicated in adverse effects.[7][9] this compound's functional selectivity aims to uncouple these pathways, offering a therapeutic advantage.[8]

cluster_0 Conventional Opioid (e.g., Morphine) Signaling cluster_1 This compound (Biased Agonist) Signaling Morphine Morphine MOR1 µ-Opioid Receptor Morphine->MOR1 Binds to G_Protein1 G-Protein Activation MOR1->G_Protein1 Activates Beta_Arrestin1 β-Arrestin Recruitment MOR1->Beta_Arrestin1 Also Activates Analgesia1 Analgesia G_Protein1->Analgesia1 Leads to Adverse_Effects1 Adverse Effects (Respiratory Depression, GI Issues) Beta_Arrestin1->Adverse_Effects1 Leads to This compound This compound MOR2 µ-Opioid Receptor This compound->MOR2 Binds to G_Protein2 Strong G-Protein Activation MOR2->G_Protein2 Preferentially Activates Beta_Arrestin2 Minimal β-Arrestin Recruitment MOR2->Beta_Arrestin2 Minimally Activates Analgesia2 Analgesia G_Protein2->Analgesia2 Leads to Adverse_Effects2 Reduced Adverse Effects Beta_Arrestin2->Adverse_Effects2 Leads to

Caption: this compound's biased agonism at the µ-opioid receptor.

Phase III Clinical Trial Protocol: A Template

This protocol is modeled after the successful APOLLO-1 (bunionectomy) and APOLLO-2 (abdominoplasty) pivotal trials, which established the efficacy and safety of this compound for the management of moderate to severe acute postoperative pain.[5][11]

1. Study Title: A Phase III, Randomized, Double-Blind, Placebo- and Active-Controlled Study to Evaluate the Efficacy and Safety of Intravenous this compound for the Management of Moderate to Severe Acute Postoperative Pain.

2. Study Objectives:

  • Primary Objective: To assess the analgesic efficacy of various intravenous (IV) this compound dosing regimens compared to placebo.

  • Secondary Objectives:

    • To compare the analgesic efficacy of this compound to an active comparator (e.g., morphine).

    • To evaluate the safety and tolerability of this compound, with a focus on respiratory and gastrointestinal adverse events, compared to both placebo and the active comparator.

    • To characterize the onset and duration of analgesia provided by this compound.

3. Study Design: This will be a multicenter, randomized, double-blind, parallel-group study with both placebo and active controls.

G cluster_arms Treatment Arms (Double-Blind) Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Oliceridine_Low This compound Low Dose (e.g., 0.1 mg demand) Randomization->Oliceridine_Low Oliceridine_Mid This compound Mid Dose (e.g., 0.35 mg demand) Randomization->Oliceridine_Mid Oliceridine_High This compound High Dose (e.g., 0.5 mg demand) Randomization->Oliceridine_High Morphine Active Comparator (e.g., Morphine 1 mg demand) Randomization->Morphine Placebo Placebo Randomization->Placebo Treatment Treatment Period (e.g., 24-48 hours) - Loading Dose - PCA Demand Doses Oliceridine_Low->Treatment Oliceridine_Mid->Treatment Oliceridine_High->Treatment Morphine->Treatment Placebo->Treatment FollowUp Follow-up (Safety Assessment) Treatment->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis

Caption: Workflow of a pivotal Phase III this compound clinical trial.

4. Study Population:

  • Inclusion Criteria:

    • Adults aged 18 to 75 years.[1]

    • Scheduled to undergo a painful surgical procedure known to produce moderate to severe postoperative pain (e.g., bunionectomy, abdominoplasty).[1][10]

    • Postoperative pain intensity of ≥ 5 on a 0-10 Numeric Rating Scale (NRS) within 4 hours of surgery.[12]

    • Able to understand and operate a patient-controlled analgesia (PCA) device.

    • Provide written informed consent.[1]

  • Exclusion Criteria:

    • History of hypersensitivity to opioids.[1]

    • Chronic opioid use (e.g., >15 morphine milligram equivalents/day for >3 days/week).[1]

    • Diagnosis of sleep apnea or other severe respiratory conditions.[1]

    • Body Mass Index (BMI) > 35 kg/m ².[1]

    • Significant renal or hepatic impairment.

    • Pregnancy or breastfeeding.[1]

5. Investigational Treatment:

  • Drug Administration: Intravenous (IV) via a PCA pump.

  • Dosing Regimens: Patients will be randomized to one of several treatment arms.

    • Loading Dose: A one-time, clinician-administered loading dose at the start of treatment.

    • Demand Dose: Patient-activated doses available through the PCA pump.

    • Lockout Interval: A mandatory period (e.g., 6 minutes) after each demand dose during which no additional doses can be administered.[1][2][7]

G Patient_Pool Eligible Patients (N=~400) Postoperative Pain ≥ 5/10 NRS Randomization Randomization (1:1:1:1:1) Patient_Pool->Randomization Arm1 Placebo (Loading & PCA) Randomization->Arm1 n=~80 Arm2 This compound 0.1 mg (1.5 mg Load, 0.1 mg PCA) Randomization->Arm2 n=~80 Arm3 This compound 0.35 mg (1.5 mg Load, 0.35 mg PCA) Randomization->Arm3 n=~80 Arm4 This compound 0.5 mg (1.5 mg Load, 0.5 mg PCA) Randomization->Arm4 n=~80 Arm5 Morphine 1 mg (4 mg Load, 1 mg PCA) Randomization->Arm5 n=~80

Caption: Patient randomization and treatment allocation scheme.

6. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint:

    • Proportion of Treatment Responders: A composite endpoint where a patient is classified as a responder if they meet all of the following criteria over the treatment period (e.g., 24 or 48 hours):

      • ≥ 30% improvement in the time-weighted summed pain intensity difference (SPID) from baseline.

      • No use of rescue pain medication.

      • Did not discontinue the study early for any reason.

      • Did not reach the pre-specified dosing limit.[4]

  • Secondary Efficacy Endpoints:

    • Time-weighted SPID over the treatment period.

    • Patient Global Assessment of pain control.

    • Time to first rescue medication.

  • Safety Endpoints:

    • Respiratory Safety Burden (RSB): A key composite measure defined as the cumulative duration of respiratory safety events (RSEs). An RSE is a clinically relevant worsening of respiratory status, including changes in respiratory rate, oxygen saturation, and sedation level.[1][3]

    • Incidence and severity of Treatment-Emergent Adverse Events (TEAEs), with a special focus on:

      • Nausea and vomiting (incidence, severity, and use of rescue antiemetics).

      • Somnolence and dizziness.

      • Constipation.

    • Vital signs, 12-lead ECGs (with attention to QTc interval), and clinical laboratory tests.

7. Experimental Protocols:

  • Pain Assessment:

    • Method: Pain intensity will be assessed using an 11-point (0-10) Numeric Rating Scale (NRS), where 0 is "no pain" and 10 is "worst pain imaginable."

    • Schedule: Assessments will be performed at baseline (before the loading dose) and at frequent, prespecified intervals throughout the treatment period (e.g., every hour for the first 12 hours, then every 2-4 hours).

  • Safety Monitoring:

    • Method: Patients will be continuously monitored by trained, blinded clinical staff (e.g., certified registered nurse anesthetists or anesthesiologists).[1][7] Continuous pulse oximetry will be utilized.

    • Schedule: Direct monitoring for respiratory safety will occur at a minimum of every 2 hours, and increase to every 30 minutes if a patient is experiencing a respiratory event.[4]

    • Adverse Event Recording: All AEs will be recorded, regardless of their perceived relationship to the study drug. Severity (mild, moderate, severe) and causality will be assessed by the investigator.

Data Presentation: Quantitative Outcomes

The following tables summarize the expected data presentation format, based on published results from the APOLLO-1 and APOLLO-2 trials.

Table 1: Primary Efficacy Endpoint - Treatment Responders

Treatment ArmAPOLLO-1 (Bunionectomy - 48h) Responder Rate (%)APOLLO-2 (Abdominoplasty - 24h) Responder Rate (%)
Placebo15.2%45.7%
This compound 0.1 mg50.0%61.0%
This compound 0.35 mg62.0%76.3%
This compound 0.5 mg65.8%70.0%
Morphine 1 mgNot explicitly stated as responder rate in source78.3%
(Data synthesized from multiple sources)[1][4]

Table 2: Key Safety Outcomes - Incidence of Common Adverse Events (%)

Adverse EventPlaceboThis compound 0.1 mgThis compound 0.35 mgThis compound 0.5 mgMorphine 1 mg
APOLLO-1 (Bunionectomy)
Nausea17.7%24.1%31.6%46.8%51.7%
Vomiting6.3%7.6%11.4%20.3%24.1%
Headache10.1%13.9%15.2%17.7%13.8%
Dizziness2.5%7.6%10.1%13.9%12.6%
APOLLO-2 (Abdominoplasty)
Nausea34.6%31.2%46.3%61.3%62.7%
Vomiting12.3%10.4%12.5%23.8%30.1%
Headache12.3%15.6%11.3%18.8%10.8%
Dizziness4.9%6.5%10.0%12.5%9.6%
(Data synthesized from multiple sources)

Table 3: Respiratory Safety Burden (RSB) - Mean Hours (SD)

Treatment ArmAPOLLO-1 (Bunionectomy - 48h)APOLLO-2 (Abdominoplasty - 24h)
Placebo0 (0)0.60 (2.82)
This compound 0.1 mg0.04 (0.33)0.43 (1.56)
This compound 0.35 mg0.28 (1.11)1.48 (3.83)
This compound 0.5 mg0.8 (3.33)1.59 (4.26)
Morphine 1 mg1.1 (3.03)1.72 (3.86)
(Data from multiple sources)[1][13]

This framework, based on the established clinical development program for this compound, provides a comprehensive protocol for designing a Phase III trial to confirm its efficacy and safety. The use of a composite primary endpoint, a robust safety monitoring plan including the RSB, and comparison to both placebo and a standard-of-care active comparator will yield the high-quality data necessary for regulatory evaluation and for informing clinical practice. The unique mechanism of this compound as a biased opioid agonist warrants careful and detailed assessment to fully characterize its benefit-risk profile.

References

Application Note: Quantification of Oliceridine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Oliceridine in human plasma. This compound is a G protein-biased ligand at the µ-opioid receptor, developed for the management of moderate to severe acute pain.[1][2] This method utilizes a simple protein precipitation for sample preparation and has been validated for linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a novel analgesic that selectively activates the G-protein signaling pathway with less recruitment of β-arrestin, which is associated with opioid-related adverse effects.[1][3][4] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic modeling to ensure its safe and effective use.[4][5][6][7] The method detailed herein provides a reliable approach for researchers and clinicians.

Experimental

Materials and Reagents
  • This compound reference standard

  • Deuterated this compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (EDTA-K2)

Instrumentation
  • Liquid Chromatography System: Shimadzu LC-30AD or equivalent

  • Mass Spectrometer: API 4000 from Applied Biosystems/MDS Sciex or equivalent

  • Analytical Column: InertSustain AQ-C18 HP, 3 µm, 2.1 x 100 mm

Chromatographic Conditions
ParameterValue
Mobile Phase A 1.0% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.400 mL/min
Column Temperature Ambient
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 387.300 → m/z 127.000
MRM Transition (Deuterated this compound) m/z 390.300 → m/z 130.000

Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation.

Validation ParameterResult
Linearity Range 0.0500 – 50.0 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-assay Variability < 5%
Inter-assay Variability < 5%

Protocol: Quantification of this compound in Plasma

Sample Collection and Storage
  • Collect whole blood samples in EDTA-K2 anticoagulant tubes.[8]

  • Within 60 minutes of collection, centrifuge the blood samples at 2500 x g for 10 minutes at 4°C.[8]

  • Transfer the resulting plasma to appropriately labeled cryovials and store at -80°C until analysis.[8]

Preparation of Standards and Quality Controls
  • Prepare stock solutions of this compound and Deuterated this compound in methanol.

  • Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions.

  • Spike blank human plasma with the working solutions to create calibration standards and quality control samples at various concentrations within the linear range.

Sample Preparation
  • Thaw plasma samples, calibration standards, and quality controls on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add the internal standard solution (Deuterated this compound).

  • Add acetonitrile as the protein precipitant.[8]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the specified chromatographic and mass spectrometric conditions.

  • Inject the prepared samples onto the analytical column.

  • Acquire data in MRM mode for this compound and its internal standard.

Data Analysis
  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G This compound Signaling Pathway This compound This compound MOR µ-Opioid Receptor This compound->MOR Binds to G_Protein G-Protein Signaling MOR->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Minimally Recruits Analgesia Analgesia G_Protein->Analgesia Adverse_Effects Adverse Effects Beta_Arrestin->Adverse_Effects

Caption: this compound's G protein-biased agonism at the µ-opioid receptor.

G Workflow for this compound Quantification in Plasma cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample 100 µL Plasma Add_IS Add Internal Standard (Deuterated this compound) Plasma_Sample->Add_IS Protein_Precipitation Add Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

Caption: Experimental workflow for the quantification of this compound in plasma.

References

Application Notes and Protocols: Oliceridine in Postoperative Pain Management Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of oliceridine, a G protein-biased µ-opioid receptor (MOR) agonist, for the management of moderate to severe acute postoperative pain. This document includes its mechanism of action, a summary of clinical trial data, and detailed experimental protocols based on pivotal studies.

Introduction

This compound (Olinvyk®) is a novel intravenous opioid agonist approved for the management of acute pain in adults that is severe enough to require an intravenous opioid and for whom alternative treatments are inadequate.[1][2][3][4][5] Its distinct mechanism of action, characterized by biased agonism at the µ-opioid receptor, offers a potential improvement in the safety and tolerability profile compared to conventional opioids like morphine.[6][7][8][9][10][11] this compound preferentially activates the G protein signaling pathway, which is associated with analgesia, while causing less recruitment of the β-arrestin pathway, which is linked to common opioid-related adverse events such as respiratory depression and gastrointestinal issues.[6][7][8][9][10][11]

Mechanism of Action

This compound is a G protein-selective (biased) agonist at the µ-opioid receptor.[1][6] Traditional opioids, like morphine, activate both the G protein-mediated signaling cascade that produces analgesia and the β-arrestin pathway, which is implicated in adverse effects.[2][11] In contrast, this compound's functional selectivity leads to potent analgesia with a potentially wider therapeutic window.[7][12] This biased agonism is hypothesized to reduce the incidence and severity of opioid-related adverse events (ORAEs).[8][10]

cluster_this compound This compound cluster_Morphine Conventional Opioid (e.g., Morphine) This compound This compound MOR_O μ-Opioid Receptor This compound->MOR_O Binds G_Protein_O G Protein Activation (Analgesia) MOR_O->G_Protein_O Strongly Activates Beta_Arrestin_O β-Arrestin Recruitment (Reduced Adverse Events) MOR_O->Beta_Arrestin_O Weakly Recruits Morphine Morphine MOR_M μ-Opioid Receptor Morphine->MOR_M Binds G_Protein_M G Protein Activation (Analgesia) MOR_M->G_Protein_M Activates Beta_Arrestin_M β-Arrestin Recruitment (Adverse Events) MOR_M->Beta_Arrestin_M Recruits

Caption: this compound's biased agonism at the μ-opioid receptor.

Clinical Efficacy and Safety Data

Clinical development programs, including the APOLLO-1 (bunionectomy), APOLLO-2 (abdominoplasty), and ATHENA (diverse surgical and medical conditions) trials, have evaluated the efficacy and safety of this compound in the postoperative setting.[1][13][14][15] These studies have consistently demonstrated that this compound provides effective and rapid analgesia compared to placebo and is non-inferior to morphine at equianalgesic doses.[12][16][17][18]

Efficacy Data Summary

The primary efficacy endpoint in the pivotal APOLLO trials was the proportion of treatment responders, defined as patients who experienced a meaningful reduction in pain without early discontinuation or use of rescue medication.

StudySurgical ModelThis compound Dose Regimen (demand dose)This compound Responder Rate (%)Morphine Responder Rate (%)Placebo Responder Rate (%)
APOLLO-1 [18]Bunionectomy (Hard Tissue)0.1 mg50.065.815.2
0.35 mg62.0
0.5 mg65.8
APOLLO-2 [19][20]Abdominoplasty (Soft Tissue)0.1 mg61.078.345.7
0.35 mg76.3
0.5 mg70.0
Safety Data Summary

A key focus of this compound's development has been its safety profile, particularly concerning respiratory and gastrointestinal adverse events.

StudyAdverse EventThis compound 0.1 mg (%)This compound 0.35 mg (%)This compound 0.5 mg (%)Morphine 1 mg (%)Placebo (%)
APOLLO-1 [18]Nausea and Vomiting40.859.570.972.424.1
Respiratory Safety Burden (mean hours)0.040.280.81.10
APOLLO-2 [19][20]Nausea and Vomiting49.465.878.879.347.0
Respiratory Safety Burden (mean hours)Not ReportedNot ReportedNot Reported1.72Not Reported

Experimental Protocols

The following are generalized protocols based on the methodologies of the Phase III APOLLO studies. Researchers should adapt these protocols to their specific study needs and institutional guidelines.

Protocol 1: Evaluation of Analgesic Efficacy in a Postoperative Pain Model (Bunionectomy)

cluster_workflow APOLLO-1 Study Workflow Start Patient Undergoes Bunionectomy Eligibility Eligibility Screening (Moderate-to-Severe Pain) Start->Eligibility Randomization Randomization to Treatment Arm Eligibility->Randomization Eligible Treatment IV Loading Dose followed by PCA Randomization->Treatment Assessment Pain Intensity and Adverse Event Monitoring (48h) Treatment->Assessment Endpoint Primary Endpoint: Responder Analysis Assessment->Endpoint

Caption: Workflow for a postoperative pain study.

1. Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled trial.[18]

2. Patient Population:

  • Adult patients undergoing primary, unilateral, first metatarsal bunionectomy.[13]
  • Patients must report a pain intensity of ≥ 4 on an 11-point Numeric Rating Scale (NRS) within 9 hours of discontinuing regional anesthetic infusion.[12]

3. Treatment Arms:

  • This compound: 1.5 mg IV loading dose, followed by patient-controlled analgesia (PCA) with demand doses of 0.1 mg, 0.35 mg, or 0.5 mg.[17][18]
  • Morphine: 4 mg IV loading dose, followed by PCA with a 1 mg demand dose.[17][18]
  • Placebo: Placebo IV loading dose and PCA.
  • A 6-minute lockout interval for PCA is recommended for all arms.[3][21]

4. Efficacy Assessments:

  • Primary Endpoint: Proportion of treatment responders over 48 hours. A responder is a patient who achieves at least a 30% decrease in the sum of pain intensity differences (SPID) from baseline, does not require rescue medication, and does not discontinue the study early due to lack of efficacy.
  • Secondary Endpoints:
  • SPID from baseline over 24 and 48 hours.
  • Time to onset of analgesia.
  • Patient global assessment of pain control.

5. Safety Assessments:

  • Continuous monitoring of vital signs, including respiratory rate and oxygen saturation.
  • Recording of all adverse events (AEs), with a focus on nausea, vomiting, somnolence, and respiratory depression events.
  • Use of a composite respiratory safety burden (RSB) score, which measures the cumulative duration of respiratory safety events.[17]

Protocol 2: Evaluation of Analgesic Efficacy in a Postoperative Pain Model (Abdominoplasty)

cluster_logic Dosing and Assessment Logic Pain Moderate-to-Severe Postoperative Pain LD Administer IV Loading Dose (this compound 1.5 mg or Morphine 4 mg) Pain->LD PCA Initiate PCA (6-min lockout) LD->PCA Assess Assess Pain and Safety at Regular Intervals PCA->Assess Rescue Rescue Medication Needed? Assess->Rescue Continue Continue PCA Rescue->Continue No AdministerRescue Administer Rescue Medication Rescue->AdministerRescue Yes Continue->Assess

Caption: Dosing and assessment logic flow.

1. Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled trial.[19]

2. Patient Population:

  • Adult patients undergoing elective abdominoplasty surgery under general anesthesia.[13][19]
  • Patients must report a pain intensity of ≥ 4 on an 11-point NRS in the post-anesthesia care unit.

3. Treatment Arms:

  • This compound: 1.5 mg IV loading dose, followed by PCA with demand doses of 0.1 mg, 0.35 mg, or 0.5 mg.[19]
  • Morphine: 4 mg IV loading dose, followed by PCA with a 1 mg demand dose.[19]
  • Placebo: Placebo IV loading dose and PCA.
  • A 6-minute lockout interval for PCA is recommended for all arms.[19][21]

4. Efficacy and Safety Assessments:

  • Similar to the bunionectomy protocol, with a primary endpoint of treatment responders over 24 hours.
  • Safety assessments should include close monitoring for gastrointestinal AEs, which are common after abdominal surgery.

Conclusion

This compound represents a significant development in the management of postoperative pain, offering a novel mechanism of action with the potential for an improved safety and tolerability profile compared to conventional opioids. The data from pivotal clinical trials supports its efficacy and suggests a reduced risk of certain adverse events, particularly at equianalgesic doses to morphine. Researchers and clinicians can utilize the provided protocols as a foundation for further investigation into the clinical utility of this compound in various postoperative settings. Future research should continue to explore its long-term safety, its role in multimodal analgesic regimens, and its comparative effectiveness against other opioids in diverse patient populations.[11][16]

References

Experimental Design for Oliceridine Tolerance and Dependence Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oliceridine (Olinvyk®) is a G protein-biased agonist at the µ-opioid receptor (MOR).[1] It is designed to preferentially activate the G protein signaling pathway, which is associated with analgesia, while reducing the recruitment of β-arrestin.[2] The β-arrestin pathway is implicated in many of the adverse effects of conventional opioids, such as respiratory depression, constipation, and the development of tolerance.[3][4] Preclinical and clinical evidence suggests that this compound may have a wider therapeutic window and a reduced potential for tolerance and dependence compared to conventional opioids like morphine.[5][6][7]

These application notes provide detailed protocols for preclinical studies in rodents to evaluate the tolerance and dependence potential of this compound. The protocols cover behavioral assays for analgesia, tolerance, and withdrawal, as well as in vitro assays to investigate the underlying molecular mechanisms.

Signaling Pathways of this compound

This compound's unique mechanism of action is central to its pharmacological profile. The following diagram illustrates the differential signaling engaged by conventional opioids versus this compound at the µ-opioid receptor.

cluster_0 Conventional Opioid (e.g., Morphine) cluster_1 G Protein-Biased Agonist (this compound) Morphine Morphine MOR_M µ-Opioid Receptor Morphine->MOR_M G_Protein_M G Protein Activation MOR_M->G_Protein_M Strong Activation Beta_Arrestin_M β-Arrestin Recruitment MOR_M->Beta_Arrestin_M Strong Recruitment Analgesia_M Analgesia G_Protein_M->Analgesia_M Side_Effects_M Adverse Effects (Respiratory Depression, Constipation) Beta_Arrestin_M->Side_Effects_M Tolerance_Dep_M Tolerance & Dependence Beta_Arrestin_M->Tolerance_Dep_M This compound This compound MOR_O µ-Opioid Receptor This compound->MOR_O G_Protein_O G Protein Activation MOR_O->G_Protein_O Preferential Activation Beta_Arrestin_O β-Arrestin Recruitment MOR_O->Beta_Arrestin_O Minimal Recruitment Analgesia_O Analgesia G_Protein_O->Analgesia_O Side_Effects_O Reduced Adverse Effects Beta_Arrestin_O->Side_Effects_O Tolerance_Dep_O Reduced Tolerance & Dependence Beta_Arrestin_O->Tolerance_Dep_O

Caption: this compound's biased agonism at the µ-opioid receptor.

Part 1: In Vivo Assessment of Analgesia and Tolerance

This section details the protocols for evaluating the analgesic effects of this compound and the development of tolerance upon repeated administration.

Experimental Workflow: Analgesia and Tolerance

cluster_0 Workflow Animal_Acclimation Animal Acclimation & Habituation Baseline_Testing Baseline Nociceptive Testing (Tail-Flick / Hot Plate) Animal_Acclimation->Baseline_Testing Drug_Administration Acute or Chronic Drug Administration (this compound vs. Morphine vs. Vehicle) Baseline_Testing->Drug_Administration Post_Drug_Testing Post-Administration Nociceptive Testing Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis (%MPE, ED50) Post_Drug_Testing->Data_Analysis Tolerance_Assessment Tolerance Assessment (Shift in ED50) Data_Analysis->Tolerance_Assessment

Caption: Workflow for in vivo analgesia and tolerance studies.

Protocol 1.1: Tail-Flick Test for Analgesia

The tail-flick test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[6][8] This is a spinal reflex that is sensitive to opioid analgesics.

Materials:

  • Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g)

  • Tail-flick analgesia meter with a radiant heat source (e.g., 90W bulb)[4]

  • Animal restrainers

  • This compound, Morphine sulfate, Saline (vehicle)

  • Syringes and needles for administration (e.g., subcutaneous)

Procedure:

  • Habituation: For 2-3 days prior to testing, habituate the animals to the restrainer and the testing apparatus to minimize stress-induced analgesia.[4]

  • Baseline Latency:

    • Gently place the animal in the restrainer.

    • Position the tail over the radiant heat source, approximately 4-7 cm from the distal end.[4]

    • Activate the heat source and start the timer.

    • Stop the timer as soon as the animal flicks its tail.

    • To prevent tissue damage, a cut-off time of 10-15 seconds must be implemented.[4][9]

    • Record the latency. Repeat this measurement 2-3 times with a 5-minute interval and calculate the average baseline latency.

  • Drug Administration:

    • Administer this compound, Morphine, or vehicle subcutaneously. Doses should be determined based on pilot studies to establish a dose-response curve.

  • Post-Drug Latency:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency as described in step 2.[6]

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Protocol 1.2: Hot Plate Test for Analgesia

The hot plate test assesses the animal's response to a thermal stimulus applied to the paws.[2][10] This test involves supraspinal processing and is also sensitive to opioid analgesics.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Hot plate apparatus with adjustable temperature

  • Plexiglass cylinder to confine the animal on the plate

  • This compound, Morphine sulfate, Saline (vehicle)

  • Syringes and needles for administration

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[3]

  • Apparatus Setup: Set the hot plate temperature to 52-55°C.[2][11]

  • Baseline Latency:

    • Gently place the mouse on the hot plate within the plexiglass cylinder.

    • Start the timer immediately.

    • Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[3]

    • Stop the timer at the first sign of a nocifensive response and remove the animal from the plate.

    • A cut-off time of 30 seconds should be enforced to prevent tissue damage.[11]

    • Record the latency.

  • Drug Administration: Administer this compound, Morphine, or vehicle as described for the tail-flick test.

  • Post-Drug Latency: Measure the hot plate latency at various time points after drug administration (e.g., 30 minutes).[2]

  • Data Analysis: Calculate the %MPE as described for the tail-flick test.

Protocol 1.3: Induction and Assessment of Analgesic Tolerance

Tolerance is characterized by a decrease in the analgesic effect of a drug after repeated administration, requiring higher doses to achieve the same effect.

Procedure:

  • Establish Baseline Dose-Response: Determine the acute analgesic dose-response curve for both this compound and morphine using either the tail-flick or hot plate test. From these curves, calculate the ED50 (the dose that produces 50% of the maximum effect).

  • Chronic Dosing Regimen:

    • Divide animals into three groups: this compound, Morphine, and Vehicle.

    • Administer the drugs twice daily for 4-7 days.[7][12] An ascending dose regimen can be used to mimic clinical scenarios and maintain a consistent level of analgesia. For example, for mice, a 4-day ascending dose administration has been used to compare this compound and morphine.[7]

  • Tolerance Assessment:

    • On the day after the last chronic dose, re-determine the dose-response curve for analgesia for each group.

    • Calculate the new ED50 for the this compound and morphine-treated groups.

    • A rightward shift in the dose-response curve and an increase in the ED50 value compared to the initial acute ED50 indicates the development of tolerance.

    • The magnitude of the shift can be quantified as the fold-increase in ED50.

ParameterThis compoundMorphineVehicle
Acute ED50 (mg/kg) Insert DataInsert DataN/A
Chronic ED50 (mg/kg) Insert DataInsert DataN/A
Fold-Increase in ED50 Insert DataInsert DataN/A
%MPE at highest dose (Day 1) Insert DataInsert DataInsert Data
%MPE at highest dose (Final Day) Insert DataInsert DataInsert Data

Part 2: In Vivo Assessment of Physical Dependence and Withdrawal

Physical dependence is a state that develops upon repeated drug administration, characterized by a withdrawal syndrome upon cessation of the drug or administration of an antagonist.

Experimental Workflow: Dependence and Withdrawal

cluster_0 Workflow Induce_Dependence Induce Dependence (Chronic this compound/Morphine) Precipitate_Withdrawal Precipitate Withdrawal (Naloxone Administration) Induce_Dependence->Precipitate_Withdrawal Observe_Behaviors Observe and Score Withdrawal Behaviors Precipitate_Withdrawal->Observe_Behaviors Physiological_Measures Measure Physiological Signs (Weight Loss, Temperature) Precipitate_Withdrawal->Physiological_Measures Data_Analysis_Withdrawal Data Analysis (Withdrawal Scores) Observe_Behaviors->Data_Analysis_Withdrawal Physiological_Measures->Data_Analysis_Withdrawal

Caption: Workflow for in vivo dependence and withdrawal studies.

Protocol 2.1: Naloxone-Precipitated Withdrawal

This protocol induces an acute and robust withdrawal syndrome by administering an opioid antagonist to physically dependent animals.

Materials:

  • Rodents made dependent on this compound or Morphine as described in Protocol 1.3.

  • Naloxone hydrochloride

  • Clear observation chambers

  • Video recording equipment (optional, for blinded scoring)

  • Scale for measuring body weight

  • Rectal probe for measuring body temperature (optional)

Procedure:

  • Induce Dependence: Use the same chronic dosing regimen as for tolerance studies (Protocol 1.3).

  • Precipitate Withdrawal:

    • Two hours after the final dose of this compound or morphine, administer a subcutaneous injection of naloxone (e.g., 1-10 mg/kg in rats).[13][14]

    • Immediately place the animal in the observation chamber.

  • Observation and Scoring:

    • Observe and score withdrawal signs for 30 minutes following the naloxone injection.[15]

    • A trained observer, blinded to the treatment groups, should perform the scoring.

    • Use a standardized scoring sheet (see table below for an example adapted for rodents).

  • Physiological Measures:

    • Measure body weight immediately before the final opioid dose and at the end of the withdrawal observation period to assess withdrawal-induced weight loss.[13]

  • Data Analysis:

    • Sum the scores for each behavioral sign to obtain a global withdrawal score for each animal.

    • Compare the global withdrawal scores and weight loss between the this compound, morphine, and vehicle groups.

Rodent Opioid Withdrawal Scoring Sheet (Example)

This scoring sheet is adapted from various sources for preclinical opioid withdrawal assessment.[13][16]

Behavioral SignScore 0Score 1Score 2Score 3Score 4
Jumping/Escape Attempts Absent1-5 jumps6-10 jumps>10 jumpsContinuous jumping
Wet Dog Shakes Absent1-2 shakes3-5 shakes>5 shakes-
Paw Tremors AbsentIntermittent, mildFrequent, moderateContinuous, severe-
Teeth Chattering/Chewing AbsentPresent---
Ptosis (drooping eyelids) AbsentMildModerateSevere-
Piloerection AbsentPresent---
Diarrhea/Increased Fecal Boli NormalSoft stool/Slight increaseDiarrhea/Moderate increaseSevere diarrhea/Large increase-
Salivation/Lacrimation AbsentPresent---
Irritability/Aggression AbsentIrritable to touchAggressive--
Abdominal Writhing Absent1-2 writhes>2 writhes--
Global Withdrawal Score Total:

Part 3: In Vitro Assessment of Molecular Mechanisms

These in vitro assays help to elucidate the molecular mechanisms underlying the differences in tolerance and dependence potential between this compound and conventional opioids.

Experimental Workflow: In Vitro Assays

cluster_0 Workflow Cell_Culture Cell Culture (Expressing µ-Opioid Receptor) Agonist_Treatment Agonist Treatment (this compound vs. Morphine) Cell_Culture->Agonist_Treatment Assay_Performance Perform Assay (cAMP or Internalization) Agonist_Treatment->Assay_Performance Data_Acquisition Data Acquisition (e.g., Fluorescence, Luminescence) Assay_Performance->Data_Acquisition Data_Analysis_InVitro Data Analysis (EC50, Emax) Data_Acquisition->Data_Analysis_InVitro

References

Application Notes & Protocols: Use of Naloxone to Reverse Oliceridine's Effects in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Oliceridine (TRV130) is a novel mu-opioid receptor (MOR) agonist that is functionally selective, or "biased," toward the G-protein signaling pathway over the β-arrestin pathway.[1][2] This mechanism was designed to provide potent analgesia, akin to conventional opioids like morphine, while potentially reducing the incidence and severity of typical opioid-related adverse effects, such as respiratory depression and gastrointestinal issues, which are thought to be mediated by β-arrestin recruitment.[1][3][4]

Naloxone is a non-selective, competitive opioid receptor antagonist with a high affinity for the MOR. It is the standard agent used to reverse opioid-induced effects, including life-threatening respiratory depression.[5][6] In experimental models, naloxone serves two primary purposes in the study of this compound: 1) to confirm that the observed pharmacological effects of this compound are mediated through the MOR, and 2) to evaluate the reversibility of its analgesic and adverse effects.[7][8] These application notes provide detailed protocols and summarized data from preclinical studies investigating the use of naloxone to reverse the effects of this compound.

Mechanism of Action and Signaling Pathways

Conventional opioids, such as morphine, bind to the MOR and activate two primary intracellular signaling cascades: the G-protein pathway, which is primarily responsible for producing analgesia, and the β-arrestin 2 pathway, which is associated with receptor desensitization, internalization, and the development of adverse effects like respiratory depression and constipation.[1][9] this compound is designed to preferentially activate the G-protein pathway while only weakly engaging the β-arrestin 2 pathway.[3][10] Naloxone acts as a competitive antagonist, binding to the MOR and blocking access to agonists like this compound and morphine, thereby inhibiting both signaling pathways.[11]

MOR_Signaling cluster_EC Extracellular cluster_IC Intracellular This compound This compound (Biased Agonist) MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds Morphine Morphine (Unbiased Agonist) Morphine->MOR MOR_placeholder Naloxone Naloxone (Antagonist) Naloxone->MOR Blocks G_Protein G-Protein Activation MOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin 2 Recruitment MOR->Beta_Arrestin Weakly Activates MOR->Beta_Arrestin Activates MOR->G_Protein_morphine Activates Analgesia Analgesia G_Protein->Analgesia Adverse_Effects Adverse Effects (e.g., Resp. Depression) Beta_Arrestin->Adverse_Effects Beta_Arrestin_placeholder

Caption: Mu-Opioid Receptor (MOR) signaling pathways for different ligands.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies on the interaction between this compound and naloxone.

Table 1: Naloxone Reversal of this compound-Induced Analgesia

Animal ModelThis compound Dose (Route)Analgesic AssayNaloxone Dose (Route)OutcomeReference
Mouse/Rat3-10x more potent than morphineHot Plate, Tail FlickNot SpecifiedAnalgesic effects were rapidly and completely reversed.[7]
MouseNot SpecifiedHot PlateNot SpecifiedNaloxone-sensitive response to this compound, confirming MOR action.[8]
Human3 mg or 4.5 mg (IV)Cold Pain TestNot SpecifiedAnalgesic effects reversed by naloxone.[7]

Table 2: Naloxone and this compound-Induced Respiratory Depression

Study TypeSubjectThis compound AdministrationNaloxone UseKey Respiratory FindingReference
Phase 3 Trial (ATHENA)724 surgical patientsIV Bolus and/or PCANo patients required naloxone.Incidence of respiratory depression (RR < 10 bpm or SpO₂ < 90%) was 13.7%.[12],[13]
Phase 3 Sub-analysis115 colorectal surgery patientsIVNo patients required naloxone.Low risk for OIRD compared with historical controls.[14]
Preclinical StudyMice0.2–5 mg/kg (i.p.)N/A (Study measured depression)This compound dose-dependently depressed respiration.[4]

Table 3: Naloxone-Precipitated Withdrawal Studies

Animal ModelChronic OpioidNaloxone Challenge Dose (Route)Key Withdrawal FindingReference
MouseMorphine10 mg/kg (i.p.)Established protocol for measuring withdrawal jumps.[15]
RatMorphine0.05-0.4 mg/kg (i.p.)Dose-dependent effects on place preference during withdrawal.[16]
MouseThis compound vs. MorphineNot SpecifiedJumping frequencies were similar between this compound- and morphine-treated groups, suggesting similar physical dependence.[17]
RatFentanyl3 mg/kg (s.c.)Protocol for inducing precipitated withdrawal for behavioral scoring.[18]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for assessing the interaction between this compound and naloxone in rodent models.

Protocol 1: Naloxone Reversal of this compound-Induced Antinociception in Rodents

Objective: To determine if the antinociceptive (analgesic) effects of this compound are mediated by the mu-opioid receptor by assessing whether they can be reversed by the MOR antagonist, naloxone.

Materials:

  • Male/Female C57BL/6 mice or Sprague-Dawley rats (8-12 weeks old)

  • This compound solution (for subcutaneous or intraperitoneal injection)

  • Naloxone hydrochloride solution (for subcutaneous or intraperitoneal injection)

  • Vehicle control (e.g., 0.9% saline)

  • Hot plate analgesia meter or tail-flick apparatus

  • Animal scale and appropriate syringes

workflow_analgesia start Start: Acclimatize Animals (e.g., 60 min) baseline 1. Baseline Nociceptive Test (Hot Plate / Tail Flick) Record baseline latency start->baseline admin_ol 2. Administer Vehicle or This compound (s.c. / i.p.) baseline->admin_ol wait_ol 3. Wait for Peak Effect (e.g., 15-30 min) admin_ol->wait_ol test_ol 4. Post-Oliceridine Test Record antinociceptive effect wait_ol->test_ol admin_nal 5. Administer Naloxone (s.c. / i.p.) test_ol->admin_nal wait_nal 6. Wait for Antagonism (e.g., 5-15 min) admin_nal->wait_nal test_nal 7. Post-Naloxone Test Assess for reversal of antinociception wait_nal->test_nal end End: Compare Latencies test_nal->end

Caption: Experimental workflow for testing naloxone reversal of analgesia.

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room and equipment for at least 60 minutes before testing to reduce stress.

  • Baseline Measurement: Determine the baseline nociceptive threshold.

    • Hot Plate Test: Place the animal on a hot plate apparatus maintained at a constant temperature (e.g., 52-55°C) and record the latency (in seconds) to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

    • Tail-Flick Test: Focus a beam of radiant heat on the animal's tail and measure the latency to flick the tail away from the heat source.

  • This compound Administration: Administer a predetermined dose of this compound (or vehicle control) via the desired route (e.g., subcutaneous, s.c.). Doses should be based on established dose-response curves.

  • Post-Oliceridine Measurement: At the time of this compound's peak effect (typically 15-30 minutes post-administration), repeat the nociceptive test to quantify the analgesic effect.

  • Naloxone Administration: Immediately following the post-oliceridine measurement, administer naloxone (e.g., 1-10 mg/kg, s.c.).[15]

  • Post-Naloxone Measurement: At set intervals after naloxone administration (e.g., 5, 15, and 30 minutes), repeat the nociceptive test to measure the degree of reversal of this compound's analgesic effect.

  • Data Analysis: Convert raw latency scores to a percentage of the maximum possible effect (%MPE). Compare the %MPE before and after naloxone administration using appropriate statistical tests (e.g., ANOVA with post-hoc tests). A significant reduction in %MPE after naloxone administration indicates reversal.

Protocol 2: Naloxone-Precipitated Withdrawal in this compound-Dependent Rodents

Objective: To assess the degree of physical dependence developed after chronic administration of this compound by precipitating a withdrawal syndrome with naloxone.

Materials:

  • Rodents (mice or rats)

  • This compound solution

  • Naloxone hydrochloride solution

  • Vehicle control (e.g., 0.9% saline)

  • Clear observation chambers

  • Video recording equipment (optional, for later scoring)

  • Checklist for scoring withdrawal signs (e.g., jumping, wet dog shakes, ptosis, teeth chattering)

Procedure:

  • Induction of Dependence:

    • Administer this compound to animals on a chronic schedule. This can be done via twice-daily injections with escalating doses for several days (e.g., 4-9 days).[17][18]

    • Alternatively, osmotic mini-pumps can be implanted for continuous infusion.

    • A control group should receive chronic vehicle administration.

  • Naloxone Challenge:

    • On the test day, administer a final dose of this compound.

    • After a set period (e.g., 2-4 hours), administer a challenge dose of naloxone (e.g., 3-10 mg/kg, s.c. or i.p.).[15][18]

  • Observation and Scoring:

    • Immediately after naloxone injection, place the animal in a clear observation chamber.

    • Observe and score withdrawal behaviors for a defined period (e.g., 30-40 minutes).[15]

    • Key signs to score include the number of vertical jumps, wet dog shakes, paw tremors, teeth chattering, and diarrhea. A global withdrawal score can be calculated based on the presence and severity of these signs.

  • Data Analysis: Compare the withdrawal scores of the this compound-treated group with the vehicle-treated control group using statistical methods like a t-test or Mann-Whitney U test. Compare the severity of withdrawal precipitated from this compound to that from a classic opioid like morphine. Studies suggest that naloxone-precipitated jumping frequency is similar between this compound and morphine-dependent mice.[17]

antagonism cluster_0 cluster_1 Receptor Mu-Opioid Receptor Binding Site Effect G-Protein Activation (Analgesia) Receptor->Effect Activates This compound This compound (Agonist) This compound->Receptor:p1 Binds Naloxone Naloxone (Antagonist) NoEffect Blocked Receptor (No Effect) Receptor2 Mu-Opioid Receptor Binding Site Receptor2->NoEffect No Activation Oliceridine2 This compound Oliceridine2->Receptor2:p1 Competes Naloxone2 Naloxone Naloxone2->Receptor2:p1 Competes & Binds

Caption: Logical diagram of competitive antagonism at the mu-opioid receptor.

References

Troubleshooting & Optimization

Optimizing Oliceridine dosage to minimize adverse events in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing Oliceridine dosage to minimize adverse events in clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it relate to its adverse event profile?

A1: this compound is a G protein-selective (biased) agonist at the μ-opioid receptor.[1][2] Unlike traditional opioids like morphine, which activate both G protein signaling (associated with analgesia) and β-arrestin-2 recruitment (linked to adverse events like respiratory depression and gastrointestinal issues), this compound preferentially activates the G protein pathway.[2][3][4][5] This biased agonism is designed to provide effective pain relief with a reduced incidence of opioid-related adverse events.[6][7][8]

Q2: What are the most common adverse events observed with this compound in clinical trials?

A2: The most frequently reported adverse events (≥10%) in pivotal clinical trials were nausea, vomiting, dizziness, headache, constipation, pruritus, and hypoxia.[1][9] In the ATHENA Phase 3 open-label safety study, the most common adverse events were nausea (31%), constipation (11%), and vomiting (10%).[6][10][11]

Q3: How does the incidence of adverse events with this compound compare to morphine?

A3: Clinical studies have generally shown a lower or comparable incidence of adverse events with this compound compared to morphine at equi-analgesic doses.[1] For instance, pooled data indicated lower rates of nausea and vomiting with this compound regimens compared to morphine.[1] The incidence of respiratory safety events was also reported to be significantly lower with this compound than with morphine.[9]

Q4: What are the recommended initial and maximum daily dosages for this compound in clinical studies?

A4: The recommended initial intravenous dose of this compound is 1.5 mg.[12][13] Supplemental doses of 0.75 mg can be administered hourly as needed, starting one hour after the initial dose.[1][12] The maximum recommended cumulative daily dose is 27 mg, as doses exceeding this may increase the risk of QTc prolongation.[14][15]

Q5: Are there specific patient populations that may require dosage adjustments for this compound?

A5: Patients with severe liver dysfunction may require a reduced initial dose.[14] For patients who are poor CYP2D6 metabolizers, less frequent dosing may be necessary.[12] No dosage adjustment is typically needed for patients with renal impairment.[16][17]

Troubleshooting Guides

Issue: Higher than expected incidence of nausea and vomiting.

  • Potential Cause: this compound dosage may be too high for the individual patient. Gastrointestinal adverse effects have been shown to be dose-dependent.[16]

  • Troubleshooting Steps:

    • Verify Dosing Regimen: Ensure the administered dose is within the recommended range (initial 1.5 mg IV, supplemental 0.75 mg hourly as needed).[12] For Patient-Controlled Analgesia (PCA), the recommended demand dose is 0.35 mg with a 6-minute lockout.[12][14]

    • Assess Patient Risk Factors: Patients with a high Apfel score for postoperative nausea and vomiting (PONV) may be at increased risk.[1] Prophylactic antiemetics were not permitted in some pivotal trials, but their use could be considered in study protocols where feasible.[1]

    • Consider Dose Reduction: If clinically appropriate, consider reducing the supplemental or PCA demand dose.

Issue: Occurrence of respiratory depression or hypoxia.

  • Potential Cause: While this compound is designed to have a lower risk of respiratory depression than conventional opioids, this adverse event can still occur, particularly with higher doses or in at-risk patients.[9][18]

  • Troubleshooting Steps:

    • Monitor Respiratory Status: Continuously monitor respiratory rate, oxygen saturation, and sedation levels.

    • Review Dosing: Ensure the total cumulative daily dose does not exceed 27 mg.[14]

    • Manage Dosing Interruptions: In clinical trials, dosing was temporarily interrupted for respiratory safety events.[1] Implement clear protocols for dose interruption and resumption based on predefined respiratory parameters.

    • Concomitant Medications: Be cautious with the concomitant use of other central nervous system depressants, which can potentiate respiratory depression.[16]

Data Presentation

Table 1: Incidence of Common Adverse Events in Placebo- and Morphine-Controlled Trials

Adverse EventThis compound 0.35 mg RegimenThis compound 0.5 mg RegimenMorphine 1 mg Regimen
Nausea60%69%70%
Vomiting30%42%52%
Dizziness≥10%≥10%≥10%
Headache≥10%≥10%≥10%
Constipation≥10%≥10%≥10%
Pruritus≥10%≥10%≥10%
Hypoxia≥10%≥10%≥10%

Data from pooled analysis of two randomized controlled trials.[1][9]

Table 2: Incidence of Respiratory Safety Events and Dosing Interruptions

ParameterThis compound 0.35 mg Demand DoseThis compound 0.5 mg Demand DoseMorphine 1 mg Demand Dose
Respiratory Events (Abdominoplasty Study)31%Not Reported53%
Dosing Interruptions (Orthopedic Surgery)7.6%11.4%17.1%
Dosing Interruptions (Plastic Surgery)20.3%18.8%25.6%

Data from a Phase IIb study and an exploratory analysis of Phase 3 trials.[1]

Experimental Protocols

Protocol: APOLLO-2 Phase III Clinical Trial (Abdominoplasty)

  • Study Design: A randomized, double-blind, placebo- and active-controlled Phase III study.[19]

  • Patient Population: Patients with moderate-to-severe acute pain following abdominoplasty.[19]

  • Treatment Arms:

    • Placebo

    • This compound (1.5 mg loading dose, followed by 0.1 mg, 0.35 mg, or 0.5 mg demand doses via PCA)[19]

    • Morphine (4 mg loading dose, followed by 1 mg demand dose via PCA)[19]

  • Key Methodologies:

    • Pain Assessment: Not explicitly detailed in the provided search results.

    • Adverse Event Monitoring: Assessed as secondary outcomes, including a composite measure of respiratory safety burden (RSB), which represents the cumulative duration of respiratory safety events.[19] Gastrointestinal adverse effects were also monitored.[19]

    • Dosing: A 6-minute lockout interval was used for the PCA.[19]

Visualizations

Oliceridine_Signaling_Pathway This compound This compound MOR μ-Opioid Receptor This compound->MOR G_Protein G Protein Signaling (Analgesia) MOR->G_Protein Preferential Activation Beta_Arrestin β-Arrestin-2 Recruitment (Adverse Events) MOR->Beta_Arrestin Minimal Recruitment

Caption: this compound's biased agonism at the μ-opioid receptor.

Oliceridine_Dosage_Optimization_Workflow start Patient with Moderate-to-Severe Acute Pain initial_dose Administer Initial IV Dose: 1.5 mg this compound start->initial_dose assess_pain Assess Analgesia and Adverse Events initial_dose->assess_pain adequate_analgesia Adequate Analgesia? assess_pain->adequate_analgesia supplemental_dose Administer Supplemental Dose: 0.75 mg IV hourly as needed adequate_analgesia->supplemental_dose No pca_dose Or Initiate PCA: 0.35 mg demand dose (6-min lockout) adequate_analgesia->pca_dose No, PCA indicated monitor Continue Monitoring (Max 27 mg/day) adequate_analgesia->monitor Yes supplemental_dose->assess_pain pca_dose->assess_pain adverse_events Manage Adverse Events (e.g., Dose Interruption for Respiratory Depression) monitor->adverse_events end End of Treatment Period monitor->end adverse_events->monitor

Caption: Workflow for this compound dosage and monitoring.

References

Addressing challenges in demonstrating Oliceridine's improved safety profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the improved safety profile of Oliceridine compared to conventional opioids.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how is it proposed to be safer than conventional opioids?

This compound is a G protein-biased agonist at the μ-opioid receptor (MOR).[1][2][3] The prevailing theory is that the analgesic effects of opioids are mediated through the G-protein signaling pathway, while many adverse effects, such as respiratory depression and gastrointestinal issues, are linked to the β-arrestin2 pathway.[4][5][6] this compound preferentially activates the G-protein pathway while causing less recruitment of β-arrestin, which is thought to result in a better safety profile compared to conventional opioids like morphine that activate both pathways more evenly.[1][7][8][9]

Q2: What are the primary challenges in experimentally demonstrating this compound's improved safety profile?

Demonstrating a statistically significant safety advantage for this compound has presented several challenges:

  • Methodological Limitations: Much of the existing safety data comes from studies where adverse events were monitored as secondary endpoints, or from post-hoc and retrospective analyses.[1] These study designs can be subject to confounding factors and inherent limitations.[1]

  • Subtle Differences: While trends suggest a better safety profile, the differences in the incidence of adverse events between this compound and morphine are not always large enough to reach statistical significance in primary endpoints, particularly for respiratory safety.[2][10][11]

  • Endpoint Selection: There is a scarcity of validated endpoints specifically designed to measure respiratory safety.[12][13] Studies have used novel composite endpoints, such as "respiratory safety burden" (RSB), or surrogate markers like the frequency of dosing interruption, which may require further validation.[11][12]

  • Contested Hypothesis: The underlying premise that β-arrestin signaling is solely responsible for opioid-related adverse events has been a subject of debate, with some studies failing to reproduce findings that support this hypothesis.[14][15]

Q3: What are the most commonly reported adverse events for this compound in clinical trials?

In the pivotal APOLLO-1 and APOLLO-2 clinical trials, the most common adverse effects (occurring in ≥10% of patients) for this compound were nausea, vomiting, dizziness, headache, constipation, pruritus, and hypoxia.[1][2][16] The incidence of these events was generally dose-dependent.[7]

Troubleshooting Guides & Experimental Protocols

This section provides guidance on designing and troubleshooting key experiments to assess the safety profile of this compound.

Guide 1: Assessing Respiratory Safety Profile

Q: How can I design an experiment to effectively compare the respiratory safety of this compound and morphine?

Demonstrating a differential respiratory safety profile requires sensitive and objective measures. Relying solely on respiratory rate can be insufficient.

Recommended Protocol: Ventilatory Response to Hypercapnia

This method, used in early human volunteer studies, provides a direct measure of respiratory drive.[2]

  • Objective: To measure the ventilatory response to elevated carbon dioxide levels after drug administration.

  • Methodology:

    • Baseline Measurement: Before drug administration, establish each subject's baseline ventilatory response curve by having them breathe a gas mixture with progressively increasing concentrations of CO2 (e.g., 5% CO2 in air). Measure minute ventilation at each CO2 level.

    • Drug Administration: Administer equianalgesic doses of this compound or morphine intravenously.

    • Post-Dose Measurement: At set time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the hypercapnic challenge.

    • Data Analysis: Compare the slope of the ventilatory response curves before and after drug administration. A shallower slope indicates greater respiratory depression. The goal is to show that at equianalgesic doses, this compound produces a significantly smaller reduction in the slope of this curve compared to morphine.

  • Troubleshooting:

    • Issue: High inter-subject variability.

      • Solution: Use a crossover design where each subject receives both drugs (with a sufficient washout period) to serve as their own control. Ensure strict control over experimental conditions (e.g., subject's state of alertness).

    • Issue: Difficulty establishing equianalgesic doses.

      • Solution: Use a validated pain model (e.g., cold pressor test) within the same study to confirm analgesia levels for the doses being tested.[2]

Guide 2: Evaluating Gastrointestinal Tolerability

Q: My study is showing no significant difference in nausea and vomiting between this compound and morphine. How can I improve my experimental design?

Standard assessments of nausea and vomiting incidence can be confounded by the use of rescue antiemetics. A more robust endpoint can reveal underlying differences in GI tolerability.

Recommended Protocol: Composite Endpoint of "Complete GI Response"

This endpoint, used in post-hoc analyses of Phase III trials, provides a more comprehensive picture of gastrointestinal distress.[2][17]

  • Objective: To compare the overall GI tolerability of this compound and morphine.

  • Methodology:

    • Patient Population: Recruit subjects undergoing procedures known to have a moderate to high incidence of postoperative nausea and vomiting (PONV), such as abdominoplasty or major orthopedic surgery.[6]

    • Dosing: Administer this compound or morphine for postoperative pain management, typically via patient-controlled analgesia (PCA).[12]

    • Data Collection: Over a defined period (e.g., 24 or 48 hours), record all instances of vomiting and the administration of any rescue antiemetic medication.

    • Endpoint Definition: Define a "Complete GI Response" as the absence of any vomiting AND no use of rescue antiemetics during the observation period.

    • Data Analysis: Use logistic regression to compare the proportion of patients in each group who achieve a Complete GI Response. It is critical to adjust this analysis for the level of analgesia achieved (e.g., using the Sum of Pain Intensity Differences - SPID) to ensure the comparison is made under equianalgesic conditions.[10][17]

  • Troubleshooting:

    • Issue: Confounding effects from multimodal analgesia.

      • Solution: Standardize the multimodal analgesia regimen for all patients in the study. Record all concomitant medications and include them as covariates in the statistical analysis.

    • Issue: Low event rate makes it difficult to show a difference.

      • Solution: Enrich the study population with patients at high risk for PONV. Ensure the study is adequately powered to detect a clinically meaningful difference in the composite endpoint.

Quantitative Data Summary

The following tables summarize key safety and efficacy data from pivotal clinical trials comparing this compound to morphine and placebo.

Table 1: Incidence of Common Adverse Events (Pooled APOLLO-1 & APOLLO-2 Trial Data)

Adverse Event Placebo This compound 0.1 mg This compound 0.35 mg This compound 0.5 mg Morphine 1 mg
Nausea 47.0% 49.4% 65.8% 78.8% 79.3%
Vomiting N/A <15% <15% N/A ~42%
Headache N/A N/A N/A N/A N/A
Dizziness N/A N/A N/A N/A N/A
Hypoxia N/A N/A N/A N/A N/A

(Data synthesized from multiple sources reporting on APOLLO trial results.[2][6][7][17] Specific percentages for all events across all doses were not consistently available in the provided search results.)

Table 2: Respiratory Safety Events (RSEs) and Dosing Interruption (DI) (Pooled APOLLO-1 & APOLLO-2 Trial Data)

Parameter This compound 0.1 mg This compound 0.35 mg This compound 0.5 mg Morphine 1 mg
Incidence of RSEs 4.6% 15.2% 18.2% 22.8%
Proportion of Patients with DI 3.2% 13.9% 15.1% 22.0%
Relative Risk Reduction for RSE vs Morphine N/A 33% 20% N/A

(Source: Data from an exploratory analysis of pooled Phase 3 data.[11][12])

Table 3: Gastrointestinal Tolerability at Equianalgesic Conditions

Study Population Endpoint Odds Ratio (this compound vs. Morphine) 95% Confidence Interval p-value
Bunionectomy Complete GI Response* 3.14 1.78, 5.56 < 0.0001
Abdominoplasty Complete GI Response* 1.92 1.09, 3.36 0.024
Pooled Data Composite Safety Endpoint** 0.507 0.304, 0.844 0.009

*Complete GI Response = No vomiting and no use of rescue antiemetics.[17] **Composite Safety Endpoint = At least one ORAE (hypoxemia, nausea, vomiting, sedation, pruritus, or dizziness).[10]

Mandatory Visualizations

Signaling Pathways

MOR_Signaling cluster_receptor μ-Opioid Receptor (MOR) Activation cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Ligand Opioid Ligand (this compound or Morphine) MOR μ-Opioid Receptor Ligand->MOR Binds G_Protein G-Protein Activation MOR->G_Protein Preferentially Activated by this compound B_Arrestin β-Arrestin Recruitment MOR->B_Arrestin Less Recruitment by this compound Analgesia Analgesia G_Protein->Analgesia Adverse_Effects Adverse Effects (Respiratory Depression, GI Issues) B_Arrestin->Adverse_Effects Morphine_Note Morphine activates both pathways more evenly.

Caption: μ-Opioid Receptor (MOR) signaling cascade.

Experimental Workflow

Experimental_Workflow cluster_screening Phase 1: Subject Screening & Baseline cluster_treatment Phase 2: Treatment Period (e.g., 48h) cluster_data Phase 3: Data Collection & Analysis Screen Recruit Subjects (e.g., Post-Bunionectomy) Baseline Baseline Pain Score (NRS) & Respiratory Function Screen->Baseline Randomize Randomize to Treatment Arms Baseline->Randomize This compound This compound (e.g., 0.35mg) Randomize->this compound Morphine Morphine (e.g., 1mg) Randomize->Morphine Placebo Placebo Randomize->Placebo Dosing Administer IV Loading Dose Followed by PCA Demand Doses Collect_Pain Record Pain Scores (SPID) Dosing->Collect_Pain Collect_Safety Monitor Adverse Events (RSEs, Nausea, Vomiting) Dosing->Collect_Safety Collect_Rescue Record Rescue Medication Use (Antiemetics, Supplemental Analgesia) Dosing->Collect_Rescue Analysis Statistical Analysis (Adjust for Analgesia) Collect_Pain->Analysis Collect_Safety->Analysis Collect_Rescue->Analysis

References

Navigating Oliceridine Clinical Trials: A Technical Support Guide to Mitigating Bias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address methodological considerations and potential biases in clinical trials of oliceridine. The information is designed to assist researchers in designing robust studies and interpreting data accurately.

Troubleshooting Guides: Addressing Common Experimental Challenges

Question: My this compound trial is showing a higher-than-expected placebo response. What are the potential methodological causes and how can I mitigate this?

Answer: A high placebo response can mask the true analgesic effect of this compound. Consider the following troubleshooting steps:

  • Patient Selection and Expectation:

    • Issue: Enrolling patients with lower baseline pain scores or those with a high expectation of pain relief can inflate the placebo effect.

    • Mitigation:

      • Establish strict inclusion criteria, including a minimum baseline pain intensity score (e.g., ≥ 4 on an 11-point Numeric Rating Scale [NRS]).[1][2]

      • Use standardized patient education materials to manage expectations about the potential for receiving a placebo.

  • Blinding and Allocation Concealment:

    • Issue: Inadequate blinding can lead to performance bias, where investigators or patients modify their behavior or reporting based on their perceived treatment allocation.

    • Mitigation:

      • Employ a robust double-blinding strategy where patients, investigators, and study staff involved in patient assessment are unaware of the treatment assignments.

      • Use a centralized randomization system to ensure allocation concealment.

  • Endpoint Assessment:

    • Issue: Subjective pain scores can be influenced by various factors.

    • Mitigation:

      • Provide thorough and consistent training to both patients and assessors on the use of pain scales (e.g., NRS).

      • Consider using more objective endpoints in addition to subjective pain scores, such as time to rescue medication use or total analgesic consumption.

Question: I am observing inconsistent results in the incidence of opioid-related adverse events (ORAEs) across different study sites. How can I troubleshoot this?

Answer: Inter-site variability in ORAE reporting can introduce significant bias. Here’s how to address it:

  • Standardized Monitoring and Reporting:

    • Issue: Differences in how sites monitor for and define ORAEs can lead to inconsistent data.

    • Mitigation:

      • Implement a standardized protocol for monitoring vital signs, especially respiratory rate and oxygen saturation.

      • Provide a clear and objective definition for each ORAE in the study protocol (e.g., what constitutes a respiratory depression event).

      • Conduct comprehensive training for all site personnel on the standardized monitoring and reporting procedures.

  • Patient Population Heterogeneity:

    • Issue: Differences in the baseline characteristics of patients enrolled at different sites (e.g., age, BMI, comorbidities) can influence their susceptibility to ORAEs.

    • Mitigation:

      • Use stratified randomization to balance key patient characteristics across sites.

      • Conduct subgroup analyses to explore the influence of baseline characteristics on ORAE incidence.

  • Concomitant Medications:

    • Issue: The use of other medications that can potentiate or mask ORAEs (e.g., sedatives, antiemetics) may differ between sites.

    • Mitigation:

      • Standardize the protocol for the use of concomitant medications.

      • Document all concomitant medications meticulously for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key elements of a robust study design for an this compound clinical trial to minimize bias?

A1: A robust study design should incorporate the following:

  • Randomized, Double-Blind, Placebo- and Active-Controlled Design: This is the gold standard for minimizing selection, performance, and detection bias. The APOLLO-1 and APOLLO-2 trials for this compound effectively utilized this design, comparing different doses of this compound to both placebo and morphine.[3][4]

  • Well-Defined Patient Population: Clear inclusion and exclusion criteria are crucial. For instance, specifying the type of surgery (e.g., bunionectomy, abdominoplasty) and a minimum baseline pain score helps ensure a homogenous patient population.[3][4]

  • Standardized Dosing and Administration: The protocol should clearly outline the loading dose, demand doses (for patient-controlled analgesia - PCA), and lockout intervals to ensure consistency.[3]

  • Objective and Subjective Endpoints: A combination of patient-reported outcomes (e.g., pain intensity) and more objective measures (e.g., time to rescue medication, respiratory monitoring) provides a more comprehensive assessment.

Q2: How can selection bias be minimized when recruiting patients for an this compound trial?

A2: To minimize selection bias:

  • Centralized Randomization: Use a central, computer-generated randomization sequence to prevent investigators from influencing treatment allocation.

  • Allocation Concealment: The randomization sequence should be concealed from the individuals responsible for recruiting and enrolling participants.

  • Consecutive Enrollment: Whenever possible, enroll eligible patients consecutively to reduce the chance of cherry-picking participants.

Q3: What are the best practices for assessing respiratory safety in an this compound trial to avoid detection bias?

A3: To ensure unbiased assessment of respiratory safety:

  • Standardized Monitoring: Implement continuous pulse oximetry and regular monitoring of respiratory rate by trained personnel who are blinded to the treatment allocation.

  • Objective Criteria for Respiratory Depression: Pre-specify clear, objective criteria for what constitutes a respiratory depression event (e.g., a certain drop in oxygen saturation or respiratory rate).

  • Blinded Adjudication Committee: Consider using a blinded independent committee to adjudicate all potential respiratory adverse events.

Q4: How should missing data be handled in this compound clinical trials to prevent attrition bias?

A4: Attrition bias can occur when participants who withdraw from a study differ systematically from those who remain. To address this:

  • Proactive Retention Strategies: Implement strategies to minimize patient dropouts.

  • Intention-to-Treat (ITT) Analysis: The primary analysis should be conducted on the ITT population, which includes all randomized patients in the groups to which they were originally assigned, regardless of whether they completed the study.

  • Appropriate Imputation Methods: For missing data, use appropriate and pre-specified imputation methods. The APOLLO-2 trial, for example, used a model-based multiple imputation method for missing pain scores.

Data Presentation: Summary of Key Clinical Trial Data

Table 1: Efficacy of this compound vs. Morphine and Placebo (APOLLO-1 & APOLLO-2 Trials)

Treatment GroupResponder Rate (%) - APOLLO-1 (Bunionectomy)Responder Rate (%) - APOLLO-2 (Abdominoplasty)
Placebo15.245.7
This compound 0.1 mg50.061.0
This compound 0.35 mg62.076.3
This compound 0.5 mg65.870.0
Morphine 1 mg51.378.3

Responder rate defined as the percentage of patients achieving a ≥30% improvement in the time-weighted sum of pain intensity difference from baseline without receiving rescue medication or early discontinuation.[3][4]

Table 2: Incidence of Common Adverse Events (APOLLO-1 & APOLLO-2 Pooled Data)

Adverse EventPlacebo (%)This compound 0.1 mg (%)This compound 0.35 mg (%)This compound 0.5 mg (%)Morphine 1 mg (%)
Nausea24.140.859.570.972.4
Vomiting10.115.226.631.645.6
Somnolence5.110.117.726.624.1
Respiratory Depression6.010.121.522.526.8

Data represents the percentage of patients experiencing the adverse event.[5][6]

Experimental Protocols

Protocol 1: Patient-Controlled Analgesia (PCA) Administration in APOLLO Trials

  • Patient Eligibility: Patients experiencing moderate to severe postoperative pain (NRS ≥ 4) were eligible.[1][2]

  • Loading Dose: A blinded, fixed intravenous loading dose was administered by a healthcare provider (e.g., this compound 1.5 mg, morphine 4 mg, or placebo).[3][4]

  • PCA Pump Setup: A PCA pump was programmed with the assigned demand dose (e.g., this compound 0.1, 0.35, or 0.5 mg; morphine 1 mg; or placebo).

  • Lockout Interval: A 6-minute lockout interval was implemented between patient-initiated demands to prevent over-sedation.[3]

  • Patient Training: Patients received standardized instructions on how to use the PCA device to self-administer medication when they felt pain.

  • Supplemental Doses: If pain relief was inadequate, supplemental doses could be administered by a healthcare provider as per the protocol.

  • Monitoring: Patients were continuously monitored for pain intensity, sedation levels, and respiratory status throughout the PCA treatment period.

Protocol 2: Assessment of Pain Intensity

  • Instrument: The 11-point Numeric Rating Scale (NRS) was used, where 0 represents "no pain" and 10 represents "worst pain imaginable."

  • Baseline Assessment: A baseline pain score was obtained from each patient before the administration of the first dose of the study drug.[1]

  • Post-Dose Assessments: Pain scores were assessed at pre-defined intervals (e.g., 30 minutes, 1 hour, 2 hours, etc.) after the initial dose and throughout the study period.

  • Standardized Instructions: Patients were given consistent instructions on how to rate their pain at each assessment to ensure reliability.

Mandatory Visualizations

Oliceridine_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Adverse Effects) This compound This compound μ-Opioid Receptor μ-Opioid Receptor This compound->μ-Opioid Receptor Binds to Gαi Gαi (inhibitory) μ-Opioid Receptor->Gαi Activates β-Arrestin 2 β-Arrestin 2 μ-Opioid Receptor->β-Arrestin 2 Minimal Recruitment Adenylate Cyclase Adenylate Cyclase Gαi->Adenylate Cyclase Inhibits Gβγ Gβγ cAMP cAMP Adenylate Cyclase->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Leads to Adverse Effects Respiratory Depression, GI Issues β-Arrestin 2->Adverse Effects Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_treatment Treatment Period cluster_analysis Data Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Pain Assessment (NRS ≥ 4) Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Allocation This compound (multiple doses) Morphine Placebo Randomization->Treatment Allocation Drug Administration IV Loading Dose + PCA Treatment Allocation->Drug Administration Pain & Safety Monitoring Regular assessment of pain (NRS), vital signs, and adverse events Drug Administration->Pain & Safety Monitoring Endpoint Assessment Primary: Responder Rate Secondary: Adverse Events Pain & Safety Monitoring->Endpoint Assessment Statistical Analysis Intention-to-Treat (ITT) Population Endpoint Assessment->Statistical Analysis

References

Overcoming limitations in preclinical models of Oliceridine's effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing preclinical models to study the effects of Oliceridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are preclinical models important for its study?

A1: this compound (Olinvyk) is a G protein-biased agonist at the μ-opioid receptor (MOR).[1][2] It is designed to preferentially activate the G protein signaling pathway, which is associated with analgesia, while having less engagement with the β-arrestin pathway, which is linked to adverse effects like respiratory depression and gastrointestinal issues.[1][3] Preclinical models are crucial for characterizing this biased agonism, determining its analgesic efficacy, and assessing its safety profile compared to conventional opioids like morphine before clinical trials in humans.[1][2]

Q2: What are the key in vitro assays used to characterize this compound's mechanism of action?

A2: The two primary in vitro assays are:

  • GTPγS Binding Assay: This functional assay measures the activation of G proteins upon agonist binding to the μ-opioid receptor. It is used to determine the potency (EC50) and efficacy (Emax) of this compound in initiating G protein signaling.

  • β-Arrestin Recruitment Assay: This assay quantifies the recruitment of β-arrestin to the activated μ-opioid receptor. Common platforms for this assay include BRET (Bioluminescence Resonance Energy Transfer) and PathHunter (enzyme fragment complementation). This assay is critical for evaluating the G protein bias of this compound.

Q3: What are the common in vivo models for assessing this compound's analgesic effects?

A3: Common rodent models for assessing the analgesic properties of this compound include:

  • Hot Plate Test: This test measures the latency of a mouse or rat to react to a heated surface, assessing supraspinal analgesia.[4][5]

  • Tail-Flick Test: This model measures the time it takes for a rodent to move its tail away from a heat source, primarily reflecting spinal analgesia.[6][7]

  • Acetic Acid-Induced Writhing Test: This is a chemical-based model where an irritant is injected into the peritoneal cavity of a mouse, causing characteristic stretching behaviors. The reduction in the number of writhes indicates peripheral analgesic activity.[8][9]

Q4: What are the major limitations of preclinical models for this compound that researchers should be aware of?

A4: A significant challenge is the translation of preclinical findings to clinical outcomes in humans.[1] Differences in receptor density, signaling pathway components, and metabolism between animal models and humans can lead to discrepancies in efficacy and side effect profiles. For instance, while preclinical studies in rodents suggested a significant reduction in respiratory depression with this compound compared to morphine, the translation of this benefit to clinical settings has been a subject of extensive study and discussion.[1][10] Furthermore, the debate continues as to whether this compound's improved profile is due to true biased agonism or its nature as a partial agonist.[11][12]

Q5: Is there a difference in the development of tolerance to this compound compared to morphine in preclinical models?

A5: Some preclinical studies suggest that this compound may induce less analgesic tolerance and opioid-induced hyperalgesia compared to morphine after repeated administration in rodents.[1][13] However, the abuse potential of this compound is considered to be similar to that of other traditional opioids.[1]

Troubleshooting Guides

In Vitro Assays

GTPγS Binding Assay

  • Issue: Low or no signal.

    • Possible Cause: Inactive reagents.

    • Solution: Use fresh stocks of GTPγS and other reagents. Ensure proper storage of radiolabeled compounds to prevent degradation.

    • Possible Cause: Suboptimal assay conditions.

    • Solution: Optimize the concentrations of GDP, Mg2+, and NaCl. Titrate the amount of membrane protein per well to find the optimal concentration.

  • Issue: High background signal.

    • Possible Cause: High basal GTPγS binding.

    • Solution: Increase the concentration of NaCl in the assay buffer, which can help reduce basal binding.

    • Possible Cause: Non-specific binding to filters.

    • Solution: Ensure that the filters are not treated with PEI, as this can increase non-specific binding in GTPγS assays.

β-Arrestin Recruitment Assay (PathHunter/BRET)

  • Issue: Low signal-to-noise ratio.

    • Possible Cause: Low receptor expression.

    • Solution: Ensure that the cell line used has adequate expression of the μ-opioid receptor.

    • Possible Cause: Inappropriate cell density.

    • Solution: Optimize the cell density per well. Too high a density can lead to a "hook effect," while too low a density will result in a weak signal.

  • Issue: High variability between wells.

    • Possible Cause: Inconsistent cell plating.

    • Solution: Ensure a homogenous cell suspension and use appropriate plating techniques to achieve a uniform cell monolayer.

    • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate or fill them with buffer to maintain a humidified environment across the plate.

In Vivo Models

Hot Plate and Tail-Flick Tests

  • Issue: High variability in baseline latencies.

    • Possible Cause: Animal stress.

    • Solution: Acclimate the animals to the testing room and equipment before the experiment to reduce stress-induced variability.

    • Possible Cause: Inconsistent heat source temperature.

    • Solution: Regularly calibrate the hot plate or water bath to ensure a consistent and accurate temperature.

  • Issue: Lack of dose-response effect.

    • Possible Cause: Inappropriate dose range.

    • Solution: Conduct a pilot study with a wide range of doses to determine the optimal dose range for the specific animal strain and model.

    • Possible Cause: Rapid metabolism of the compound.

    • Solution: Adjust the timing of the measurements post-drug administration to capture the peak effect.

Acetic Acid-Induced Writhing Test

  • Issue: High mortality or excessive distress in animals.

    • Possible Cause: Incorrect concentration of acetic acid.

    • Solution: Ensure the acetic acid solution is prepared at the correct concentration (typically 0.6-1%).

  • Issue: Inconsistent writhing behavior.

    • Possible Cause: Subjective scoring.

    • Solution: Have a clear and consistent definition of a "writhe." It is also beneficial to have the scoring performed by an observer who is blinded to the treatment groups.

Data Presentation

Table 1: Preclinical Pharmacological Profile of this compound vs. Morphine

ParameterThis compound (TRV130)MorphineAssay ConditionsReference
μ-Opioid Receptor Binding (Ki, nM) 1.2 ± 0.35.8 ± 1.2[³H]DAMGO binding, CHO-hMOR cells[3]
GTPγS Binding (EC50, nM) 81 ± 1164 ± 9[³⁵S]GTPγS assay, CHO-hMOR cells
β-Arrestin2 Recruitment (EC50, nM) > 30,000280 ± 50PathHunter assay, CHO-hMOR cells
Analgesia (Hot Plate, ED50, mg/kg) 0.33.0Mouse[13]
Analgesia (Tail Flick, ED50, mg/kg) 0.54.8Rat[13]
Respiratory Depression (pCO2 increase) Less potentMore potentRat plethysmography[10]
Gastrointestinal Transit Inhibition Less potentMore potentMouse charcoal meal test[1]

Note: Values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

GTPγS Binding Assay
  • Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Reaction Setup: In a 96-well plate, add assay buffer, GDP (final concentration 10-100 µM), cell membranes (10-20 µg protein/well), and the test compound (this compound or standard) at various concentrations. For non-specific binding, add unlabeled GTPγS (10 µM).

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

  • Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.

  • Incubation: Incubate at 30°C for 60 minutes with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

β-Arrestin Recruitment Assay (PathHunter)
  • Cell Plating: Seed PathHunter cells co-expressing the ProLink-tagged μ-opioid receptor and the Enzyme Acceptor-tagged β-arrestin in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound or a reference agonist.

  • Compound Addition: Add the diluted compounds to the cell plate.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add the PathHunter Detection Reagent, which contains the substrate for the complemented enzyme.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Measurement: Read the chemiluminescent signal using a plate reader.

Hot Plate Analgesia Test (Mice)
  • Apparatus: Use a hot plate analgesia meter maintained at a constant temperature (e.g., 52-55°C).

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound, morphine, or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure the reaction latency.

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point.

Visualizations

Oliceridine_Signaling_Pathway This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gαi/o Protein MOR->G_protein Preferentially Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Weakly Recruits Analgesia Analgesia G_protein->Analgesia Leads to Side_Effects Side Effects (Respiratory Depression, GI Dysfunction) Beta_Arrestin->Side_Effects Contributes to

Caption: this compound's biased agonism at the μ-opioid receptor.

GTP_gamma_S_Workflow start Start prep Prepare Cell Membranes expressing MOR start->prep setup Set up 96-well plate: - Membranes - GDP - this compound/Control prep->setup preincubate Pre-incubate at 30°C setup->preincubate add_gtp Add [³⁵S]GTPγS preincubate->add_gtp incubate Incubate at 30°C add_gtp->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Analyze Data (EC50, Emax) count->analyze end End analyze->end

Caption: Experimental workflow for the GTPγS binding assay.

Troubleshooting_Logic problem In Vitro Assay Issue: Low Signal check_reagents Check Reagent Activity & Storage problem->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok No Issue reagents_bad Use Fresh Reagents check_reagents->reagents_bad Issue Found check_conditions Review Assay Conditions (Concentrations, Temp) conditions_ok Conditions OK check_conditions->conditions_ok No Issue conditions_bad Optimize Conditions check_conditions->conditions_bad Issue Found check_cells Verify Cell Health & Receptor Expression cells_ok Cells OK check_cells->cells_ok No Issue cells_bad Use New Cell Stock/ Validate Expression check_cells->cells_bad Issue Found reagents_ok->check_conditions conditions_ok->check_cells

Caption: A logical approach to troubleshooting low signal in in vitro assays.

References

Technical Support Center: Oliceridine and QTc Interval Prolongation Risk Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the risk of QTc interval prolongation associated with Oliceridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to QTc prolongation?

A1: this compound (Olinvyk®) is a G-protein biased µ-opioid receptor agonist indicated for the management of moderate to severe acute pain.[1] By preferentially activating the G-protein signaling pathway over the β-arrestin pathway, it is designed to provide analgesia with a potentially improved side-effect profile compared to conventional opioids.[1] However, like some other opioids, this compound has been shown to have a potential for mild, dose-dependent prolongation of the QTc interval.[2]

Q2: At what doses of this compound is QTc prolongation a concern?

A2: Clinical studies have shown that at the maximum recommended single dose, there is no clinically significant effect on the QTc interval. However, at supratherapeutic doses, a transient prolongation of the QTc interval has been observed.[3] To mitigate this risk, the cumulative total daily dose of this compound should not exceed 27 mg.[2][3]

Q3: What is the mechanism by which this compound may prolong the QTc interval?

A3: Drug-induced QTc prolongation is often associated with the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This compound has been shown to be a weak inhibitor of the hERG channel, with a half-maximal inhibitory concentration (IC50) of 4.3 µM.[4]

Q4: What are the key risk factors for developing QTc prolongation when using this compound?

A4: Key risk factors are consistent with those for other QTc-prolonging drugs and include:

  • High Doses: Exceeding the maximum recommended daily dose of 27 mg.[2]

  • Drug-Drug Interactions: Co-administration with other drugs known to prolong the QTc interval or inhibitors of CYP2D6 and CYP3A4, which are involved in this compound metabolism.[3]

  • Patient-Specific Factors: Pre-existing cardiovascular conditions, congenital long QT syndrome, advanced age, and female sex.[5]

  • Electrolyte Imbalances: Hypokalemia (low potassium), hypomagnesemia (low magnesium), and hypocalcemia (low calcium) can exacerbate QTc prolongation.[6][7]

Q5: What should I do if I observe a borderline QTc prolongation in my preclinical study?

A5: A borderline result warrants further investigation. Consider the following steps:

  • Confirm the Finding: Repeat the experiment to ensure the result is reproducible.

  • Dose-Response Assessment: Conduct a dose-response study to determine if the effect is concentration-dependent.

  • Investigate Further: Proceed to a more definitive in vivo model, such as a conscious telemetered non-human primate study, to assess the physiological relevance of the finding.

  • Integrated Risk Assessment: Evaluate the finding in the context of the drug's intended therapeutic concentration and potential for clinical risk.

Troubleshooting Guides

Unexpected QTc Prolongation in a Preclinical In Vivo Study
Potential Cause Troubleshooting Step
Incorrect Dose Calculation or Administration Verify all calculations and administration procedures. Ensure the correct formulation and vehicle were used.
Animal Stress Ensure animals are properly acclimated to the experimental conditions. Stress can affect heart rate and QTc interval.
Electrolyte Imbalance in Study Animals Check the electrolyte levels in the animals. Ensure diet and hydration are appropriate.
Drug Accumulation If using a multiple-dosing paradigm, consider if the drug is accumulating to higher-than-expected concentrations. Review pharmacokinetic data.
Metabolite Effects Consider the possibility that a metabolite of this compound, rather than the parent compound, is causing the QTc prolongation. This may require further metabolic profiling.
Managing a Patient with QTc Prolongation During a Clinical Trial
Scenario Action Plan
QTc > 450 ms but < 500 ms Increase the frequency of ECG monitoring. Discuss the potential risks and benefits with the patient. Re-evaluate the necessity of concomitant QTc-prolonging medications.[8]
QTc > 500 ms Consider discontinuing or reducing the dose of this compound. Immediately assess and correct any electrolyte abnormalities. Eliminate any other contributing factors.[8]
Patient experiences syncope or seizures This is a medical emergency. Discontinue this compound immediately and provide appropriate medical intervention. Investigate for arrhythmia.[8]

Quantitative Data Summary

Table 1: In Vitro hERG Channel Inhibition by this compound

Compound IC50 (µM)
This compound4.3

Source: FDA Briefing Document[4]

Table 2: Clinically Observed QTc Prolongation with this compound

This compound Dose Effect on QTc Interval
3 mg (single dose)No clinically significant effect
6 mg (supratherapeutic single dose)Transient QTc prolongation
Cumulative Daily Dose > 27 mgIncreased risk for QTc prolongation

Source: this compound Prescribing Information, Clinical Study Data[2][3]

Experimental Protocols

Preclinical Assessment: In Vitro hERG Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.

Methodology:

  • Cell Line: Use a validated cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: Employ the whole-cell patch-clamp technique to record hERG currents.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A recommended protocol involves a depolarizing pulse to +20 mV followed by a repolarizing ramp to -120 mV.

  • Drug Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Measure the peak tail current at each concentration and normalize to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.

  • Positive Control: Use a known hERG inhibitor (e.g., E-4031) as a positive control to validate the assay.

Preclinical Assessment: In Vivo QTc Study in Conscious Telemetered Non-Human Primates

Objective: To assess the effect of this compound on the QTc interval in a conscious, free-moving large animal model.

Methodology:

  • Animal Model: Use surgically implanted telemetry devices in cynomolgus monkeys.

  • Acclimation: Allow animals to acclimate to the study environment to minimize stress-related cardiovascular changes.

  • Dosing: Administer single intravenous doses of this compound at therapeutic and supratherapeutic levels. Include a vehicle control group.

  • ECG and Hemodynamic Monitoring: Continuously record ECG, heart rate, and blood pressure via telemetry before and after drug administration.

  • Data Analysis: Extract and analyze the QT interval from the ECG recordings. Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction). Compare the change in QTc from baseline between the this compound-treated and vehicle control groups.

  • Pharmacokinetic Sampling: Collect blood samples at predefined time points to correlate plasma drug concentrations with any observed QTc changes.

Clinical Assessment: Thorough QT (TQT) Study

Objective: To evaluate the effect of this compound at therapeutic and supratherapeutic doses on the QTc interval in healthy volunteers.

Methodology:

  • Study Design: A randomized, double-blind, placebo- and positive-controlled crossover study is the standard design.

  • Study Population: Enroll healthy male and female volunteers.

  • Treatment Arms:

    • This compound (therapeutic dose)

    • This compound (supratherapeutic dose)

    • Placebo

    • Positive control (e.g., moxifloxacin)

  • ECG Monitoring: Perform 12-lead ECG recordings at baseline and at multiple time points after dosing, corresponding to the expected peak plasma concentration of this compound.

  • Data Analysis: Measure the QT interval and correct for heart rate. The primary endpoint is the time-matched, placebo-subtracted change from baseline in QTc (ΔΔQTc).

  • Statistical Analysis: Determine the 90% confidence interval for the largest ΔΔQTc. A positive finding is typically defined as an upper bound of the 90% CI exceeding 10 ms.

Visualizations

cluster_0 This compound Interaction with µ-Opioid Receptor cluster_1 Signaling Pathways This compound This compound mor µ-Opioid Receptor This compound->mor Binds to g_protein G-Protein Pathway (Analgesia) mor->g_protein Preferential Activation beta_arrestin β-Arrestin Pathway (Adverse Effects) mor->beta_arrestin Minimal Recruitment

Caption: this compound's biased agonism at the µ-opioid receptor.

cluster_0 Preclinical QTc Risk Assessment Workflow start Start: New Compound (this compound) herg_assay In Vitro hERG Assay start->herg_assay herg_result hERG IC50 > 30x Cmax? herg_assay->herg_result in_vivo_qt In Vivo QTc Study (Telemetered NHP) herg_result->in_vivo_qt No low_risk Low Risk for QTc Prolongation herg_result->low_risk Yes in_vivo_result No Significant QTc Prolongation? in_vivo_qt->in_vivo_result in_vivo_result->low_risk Yes further_investigation Further Investigation/ Risk Mitigation Strategy in_vivo_result->further_investigation No

Caption: Experimental workflow for preclinical QTc assessment.

cluster_0 Clinical QTc Risk Mitigation Logic start Patient Candidate for this compound risk_assessment Assess Risk Factors: - Concomitant QTc Drugs - Electrolytes - Cardiac History start->risk_assessment risk_present Risk Factors Present? risk_assessment->risk_present baseline_ecg Obtain Baseline ECG risk_present->baseline_ecg Yes proceed Proceed with this compound (Max 27mg/day) risk_present->proceed No qtc_normal Baseline QTc Normal? baseline_ecg->qtc_normal qtc_normal->proceed Yes consider_alternative Consider Alternative Analgesic qtc_normal->consider_alternative No monitoring Implement Enhanced Monitoring: - Serial ECGs - Electrolyte Checks proceed->monitoring If risk factors present

Caption: Logical relationship for clinical QTc risk mitigation.

References

Improving the translational value of preclinical Oliceridine research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the translational value of their preclinical oliceridine research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (brand name Olinvyk®) is a novel intravenous opioid analgesic.[1][2] It is a G protein-biased agonist at the mu-opioid receptor (MOR).[1][2] This means it preferentially activates the G protein signaling pathway, which is associated with analgesia, while having less engagement with the β-arrestin pathway, which is linked to common opioid-related adverse effects like respiratory depression and gastrointestinal issues.[1][3][4][5]

Q2: How should this compound be prepared for in vivo preclinical studies?

This compound fumarate is a white to lightly-colored solid that is sparingly soluble in water.[6] For intravenous administration in preclinical models, it is typically dissolved in a clear, colorless, sterile, and preservative-free solution.[1][6] A common formulation involves dissolving the this compound free base (1 mg/mL) in a solution containing L-histidine and mannitol.[1][6] It is crucial to ensure complete dissolution and use a vehicle that is appropriate for the animal model and route of administration.

Q3: What are the recommended storage conditions for this compound?

For research purposes, it is essential to follow the manufacturer's or supplier's specific storage instructions. Generally, as a solid compound, this compound fumarate should be stored in a well-closed container at a controlled room temperature, protected from light and moisture. Once reconstituted into a solution, its stability may be limited, and it is advisable to prepare fresh solutions for each experiment or store aliquots at an appropriate temperature (e.g., -20°C or -80°C) for a limited duration, as determined by stability studies.

Q4: What are the known drug interactions with this compound in a preclinical setting?

Preclinical studies should consider potential drug interactions. Like other opioids, co-administration of this compound with other central nervous system depressants (e.g., sedatives, hypnotics, anesthetics) can lead to additive or synergistic respiratory depression and sedation.[3] this compound is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[3] Therefore, co-administration with inhibitors of these enzymes may increase this compound's plasma concentrations and prolong its effects, while inducers may decrease its efficacy.

Troubleshooting Guide

Problem 1: High variability in analgesic response in rodent models.

  • Possible Cause: Inconsistent drug administration.

    • Solution: Ensure accurate and consistent dosing for each animal. For intravenous administration, use a catheter to ensure the full dose enters the circulation. For other routes, refine the administration technique to minimize variability.

  • Possible Cause: Animal stress.

    • Solution: Acclimate animals to the experimental room and testing apparatus for a sufficient period before the experiment.[7] Handle animals gently to minimize stress, which can influence pain perception.

  • Possible Cause: Improper baseline measurements.

    • Solution: Establish a stable baseline response for each animal before drug administration. Discard animals that show extreme baseline responses.

Problem 2: Discrepancy between analgesic efficacy and respiratory depression compared to literature.

  • Possible Cause: Inappropriate animal model.

    • Solution: The choice of animal strain and pain model can significantly impact the results. Ensure the selected model is appropriate for studying the specific type of pain and is sensitive to opioids.

  • Possible Cause: Differences in experimental protocol for assessing respiratory depression.

    • Solution: The method used to measure respiratory depression is critical. Whole-body plethysmography is a common method. Ensure the equipment is properly calibrated and that environmental conditions (e.g., temperature, CO2 levels) are controlled.

  • Possible Cause: Pharmacokinetic differences.

    • Solution: The half-life of this compound is relatively short.[8] The timing of analgesic and respiratory assessments relative to drug administration is crucial. Ensure that the timing of measurements aligns with the expected peak concentration and duration of action of the drug.

Problem 3: Difficulty in translating preclinical findings to clinical outcomes.

  • Possible Cause: Overly simplistic preclinical models.

    • Solution: While standard acute pain models are useful, consider incorporating more clinically relevant models that may better predict human responses, such as models of post-operative or neuropathic pain.

  • Possible Cause: Lack of a therapeutic window assessment.

    • Solution: Instead of just measuring efficacy and side effects at a single dose, conduct dose-response studies for both analgesia and adverse effects to determine the therapeutic window. This provides a more comprehensive understanding of the drug's safety profile.[4]

  • Possible Cause: Ignoring the impact of metabolites.

    • Solution: While this compound's metabolites are reported to be inactive, it is good practice in drug development to characterize the pharmacokinetic and pharmacodynamic profiles of major metabolites to ensure they do not contribute to the observed effects.[1]

Data Presentation

Table 1: Preclinical Analgesic Potency of this compound vs. Morphine

Animal ModelThis compound Potency (relative to Morphine)Reference
Mouse/Rat Analgesic Models3 to 10 times more potent[3]
Mouse Tail Flick Assay4-fold more potent[9]

Table 2: Preclinical Side Effect Profile of this compound vs. Morphine

Adverse EffectThis compound (relative to equianalgesic Morphine dose)Animal ModelReference
Respiratory DepressionReducedMice[3]
Gastrointestinal DysfunctionReducedMice[3]
Tolerance DevelopmentLess tolerance observed with prolonged administrationMice[3]
Opioid-Induced HyperalgesiaLess hyperalgesia reportedMice[3]

Experimental Protocols

Hot Plate Test for Thermal Nociception

Objective: To assess the analgesic effect of this compound against a thermal pain stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent cylindrical restrainer.

  • Test animals (mice or rats).

  • This compound solution and vehicle control.

  • Syringes and needles for administration.

  • Timer.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[7]

  • Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).[7]

  • Baseline Measurement: Place each animal individually on the hot plate within the restrainer and start the timer. Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[7] Record the latency to the first response. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[7]

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous).

  • Post-treatment Measurement: At predetermined time points after drug administration, repeat the hot plate test and record the response latency.

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Von Frey Test for Mechanical Allodynia

Objective: To measure the mechanical withdrawal threshold in response to a punctate stimulus, assessing the effect of this compound on mechanical sensitivity.

Materials:

  • Von Frey filaments of varying calibrated forces.

  • Elevated wire mesh platform.

  • Individual testing chambers.

  • Test animals (mice or rats).

  • This compound solution and vehicle control.

  • Syringes and needles for administration.

Procedure:

  • Acclimation: Place the animals in the individual testing chambers on the wire mesh platform and allow them to acclimate for at least 30 minutes.

  • Baseline Measurement: Using the "up-down" method, apply a von Frey filament to the plantar surface of the hind paw with enough force to cause a slight bend.[10] A positive response is a sharp withdrawal, flinching, or licking of the paw. The choice of the next filament (thicker or thinner) is determined by the animal's response. Continue until the 50% withdrawal threshold can be calculated.

  • Drug Administration: Administer this compound or vehicle control.

  • Post-treatment Measurement: At predetermined time points after drug administration, repeat the von Frey test to determine the post-treatment 50% withdrawal threshold.

  • Data Analysis: Compare the pre- and post-treatment withdrawal thresholds to determine the analgesic effect of this compound.

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound MOR Mu-Opioid Receptor This compound->MOR Binds to G_Protein G Protein (Gi/o) MOR->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Limited Recruitment Analgesia Analgesia G_Protein->Analgesia Leads to Adverse_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Adverse_Effects Contributes to G cluster_1 Preclinical Analgesia Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Baseline Baseline Nociceptive Testing (e.g., Hot Plate, von Frey) Acclimation->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Post_Test Post-Treatment Nociceptive Testing Drug_Admin->Post_Test Data_Analysis Data Analysis (%MPE, Withdrawal Threshold) Post_Test->Data_Analysis End End Data_Analysis->End G cluster_2 Translational Research Logic Preclinical Preclinical Studies (Rodent Models) Improved_Translation Improved Translational Value Preclinical->Improved_Translation Informs Clinical Clinical Trials (Human Subjects) Clinical->Preclinical Provides Feedback Improved_Translation->Clinical Predicts Success

References

Best practices for long-term administration of Oliceridine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers conducting long-term animal studies with Oliceridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a G protein-biased agonist at the μ-opioid receptor (MOR). It preferentially activates the G protein signaling pathway, which is primarily responsible for analgesia, while having a reduced effect on the β-arrestin2 recruitment pathway.[1][2][3][4][5] The β-arrestin pathway is associated with many of the undesirable side effects of traditional opioids, such as respiratory depression and gastrointestinal issues.[1][2][3][5]

Q2: How does the analgesic potency of this compound compare to morphine in animal models?

A2: Preclinical studies in mice and rats have shown that this compound has an analgesic potency that is 3 to 10 times greater than morphine.[6] One study using a tail flick assay in mice found this compound to be four times more potent than morphine.[7][8]

Q3: Is tolerance a concern with long-term this compound administration?

A3: Studies suggest that this compound may induce less tolerance compared to morphine.[1][6][7][8] For instance, a study involving increasing doses over four days in mice reported less tolerance and opioid-induced hyperalgesia with this compound than with morphine.[6][8] Another study with repeated administration over three days showed prolonged analgesic effects without significant tolerance development.[6] The G protein-biased mechanism is thought to contribute to this reduced tolerance profile.[9]

Q4: What are the common adverse effects observed in animal studies with long-term this compound use?

A4: While this compound is designed to have a better safety profile, it is not free from the side effects typical of opioids. The most common adverse effects noted in preclinical and clinical studies include nausea, vomiting, constipation, dizziness, headache, and respiratory depression.[1][6][10] However, at equianalgesic doses, this compound generally exhibits reduced gastrointestinal and respiratory adverse effects compared to morphine.[1][6] Continuous infusion for up to 28 days in rats and 14 days in monkeys showed no unique toxic effects beyond those typically associated with prolonged opioid administration.[6]

Q5: What is the abuse potential of this compound observed in animal models?

A5: Animal studies indicate that this compound does have abuse potential, similar to other opioids.[11] Methods like conditioned place preference (CPP) and intracranial self-stimulation (ICSS) have been used to assess this.[1][7] In mouse experiments, a higher dose (10 mg/kg) of this compound resulted in a significant conditioned place preference.[1][7] It also showed abuse-related effects comparable to morphine in the ICSS paradigm.[1][11]

Troubleshooting Guide

Problem 1: Signs of excessive sedation or respiratory depression in study animals.

  • Possible Cause: The dose of this compound may be too high for the specific animal model, strain, or individual animal. Respiratory depression is a known, dose-dependent side effect of this compound.[10][11]

  • Solution:

    • Assess the Animal: Immediately check the animal's respiratory rate and responsiveness.

    • Dose Reduction: Consider reducing the dosage in subsequent administrations or for the remainder of the infusion period.

    • Pharmacokinetic Considerations: Be aware that clearance can be affected by factors like CYP2D6 metabolism, which has been noted in human studies and may have parallels in animal models.[4]

    • Reversal: The analgesic and respiratory effects of this compound can be reversed by naloxone, a non-selective opioid antagonist.[6]

Problem 2: Catheter occlusion or patency issues during continuous intravenous infusion.

  • Possible Cause: Thrombosis, precipitation of the drug formulation, or mechanical kinking of the catheter.

  • Solution:

    • Catheter Selection: Use appropriate, high-quality vascular catheters designed for long-term infusion in rodents.[12]

    • Surgical Technique: Ensure meticulous surgical technique for catheter placement, commonly in the jugular or femoral vein, to minimize vessel trauma.[12][13]

    • Patency Maintenance: If using intermittent infusion, flush the catheter with heparinized saline to maintain patency.[14] For continuous infusion, ensure the formulation is fully solubilized and stable at the infusion temperature.

    • Infusion Rate: Use appropriate infusion rates to avoid volume overload. For rats, rates of 2 to 4 mL/kg/hr are common, while lower rates may increase the risk of thrombotic occlusions.[12]

Problem 3: Unexpected variability in analgesic response between animals.

  • Possible Cause: Individual differences in metabolism, stress levels, or technical inconsistencies in drug administration. P-glycoprotein (P-gp) has been shown to significantly influence this compound's pharmacokinetics and brain exposure.[1][2]

  • Solution:

    • Standardize Procedures: Ensure consistent handling, housing, and dosing procedures for all animals.[15]

    • Acclimatization: Allow sufficient time for animals to acclimate to the housing facility and any experimental apparatus (e.g., tethers, infusion pumps) before the study begins.[15]

    • Accurate Dosing: Use precise, calibrated infusion pumps for continuous administration. For bolus injections, ensure accurate volume measurement and proper injection technique (e.g., into the tail vein).[16]

    • Animal Monitoring: Monitor animals for signs of stress or illness, as these can affect pain perception and drug metabolism.

Quantitative Data Summary

Table 1: Comparative Analgesic Potency of this compound vs. Morphine in Mice

AssayRelative Potency (this compound vs. Morphine)Animal ModelReference
Tail Flick Assay4-fold more potentC57BL/6J Mice[7][8]
General Analgesia3 to 10-fold more potentMice and Rats[6]

Table 2: Comparison of Adverse Effects: this compound vs. Morphine in Animal Models

Adverse EffectFindingAnimal ModelReference
Tolerance (4-day admin)Less tolerance and opioid-induced hyperalgesia observed with this compound.Mice[7][8]
Physical DependenceSimilar for both this compound and Morphine.Mice[7][8]
Respiratory DepressionReduced respiratory depression at equianalgesic doses compared to morphine.Mice[6]
Gastrointestinal ComplicationsReduced gastrointestinal adverse effects (e.g., constipation) at equianalgesic doses.Mice[6]
Nociceptive Sensitization (Post-Fracture)Morphine appeared to impair recovery more significantly than this compound.Mice (Tibial Fx)[7][8]

Experimental Protocols

Protocol 1: Assessment of Analgesic Tolerance and Dependence in Mice

  • Objective: To compare the development of tolerance and physical dependence between this compound and morphine.

  • Animal Model: Male C57BL/6J mice, 10-12 weeks of age.[7]

  • Methodology:

    • Baseline Assessment: Measure baseline nociceptive thresholds using a standard assay (e.g., tail flick test).[7]

    • Drug Administration: Administer ascending doses of either this compound or morphine subcutaneously twice daily for 4 days to induce tolerance.[7][8]

    • Tolerance Assessment: On the final day, generate a full dose-response curve for each drug and compare the ED50 values to those from drug-naïve animals. A rightward shift in the curve indicates tolerance.[7]

    • Dependence Assessment: To assess physical dependence, administer the opioid antagonist naloxone to mice that have received repeated doses of this compound or morphine. Observe and score withdrawal behaviors (e.g., jumping, wet dog shakes, paw tremors).[7]

  • Reference Study: The methods described are based on protocols used in studies comparing this compound and morphine.[7][8]

Protocol 2: Continuous Intravenous (IV) Infusion in Rodents

  • Objective: To achieve steady-state plasma concentrations of this compound for long-term studies.

  • Animal Model: Mouse or rat.[12]

  • Methodology:

    • Pump Preparation: Use an implantable, programmable micro-infusion pump (e.g., iPRECIO®).[13] Fill the pump with the sterile this compound solution under aseptic conditions.

    • Surgical Implantation:

      • Anesthetize the animal using an approved anesthetic agent.[13]

      • Make a midline incision on the back to create a subcutaneous pocket for the pump.[13]

      • Cannulate the jugular vein using a specialized catheter.[12][13]

      • Tunnel the catheter subcutaneously from the venous access site to the pump pocket and connect it to the pump.[13]

      • Secure the pump in the pocket and close all incisions with sutures or wound clips.[13]

    • Post-Operative Care: Provide appropriate analgesia and monitor the animal for recovery, ensuring the incision sites remain clean and intact.

    • Infusion: The pre-programmed pump will deliver the drug at the specified rate for the duration of the study.

  • Best Practices: This protocol requires advanced surgical skills. Proper aseptic technique and post-operative care are critical for success and animal welfare.[12]

Visualizations

Oliceridine_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Pathway (Primary Target) cluster_arrestin β-Arrestin Pathway (Reduced Recruitment) This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds G_Protein G Protein Activation MOR->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin 2 Recruitment MOR->Beta_Arrestin Weakly Activates Analgesia Analgesia (Therapeutic Effect) G_Protein->Analgesia Leads to Adverse_Effects Adverse Effects (Respiratory Depression, GI Issues) Beta_Arrestin->Adverse_Effects Contributes to

Caption: this compound's biased agonism at the μ-opioid receptor.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_procedure Phase 2: Procedure cluster_data Phase 3: Data Collection A1 Animal Acclimatization (1 week) A2 Baseline Behavioral Testing (e.g., Tail Flick) A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 Surgical Implantation of IV Catheter & Infusion Pump A3->B1 Surgical Groups B2 Post-Operative Recovery (3-5 days) B1->B2 B3 Initiate Long-Term Infusion (this compound or Vehicle) B2->B3 C1 Daily Health Monitoring & Clinical Observations B3->C1 Study Duration C2 Periodic Behavioral Testing (Analgesia, Side Effects) C1->C2 C3 Terminal Procedures: Blood/Tissue Collection C2->C3

Caption: Workflow for a long-term this compound infusion study.

Troubleshooting_Guide cluster_resp Respiratory Issues cluster_cath Infusion Issues Start Adverse Event Observed Resp_Check Check Respiratory Rate & Responsiveness Start->Resp_Check e.g., Sedation Cath_Check Check Catheter Patency & Pump Function Start->Cath_Check e.g., No Drug Effect Is_Depressed Is Rate Severely Depressed? Resp_Check->Is_Depressed Reduce_Dose Reduce Infusion Rate or Next Dose Is_Depressed->Reduce_Dose No Consider_Naloxone Consider Naloxone Reversal Is_Depressed->Consider_Naloxone Yes Continue_Monitoring Continue Close Monitoring Reduce_Dose->Continue_Monitoring Consider_Naloxone->Continue_Monitoring Is_Blocked Is Infusion Blocked? Cath_Check->Is_Blocked Is_Blocked->Continue_Monitoring No Flush_Catheter Attempt Saline Flush (if applicable) Is_Blocked->Flush_Catheter Yes Check_Formulation Check Drug Formulation for Precipitation Flush_Catheter->Check_Formulation Still Blocked Replace_Animal Exclude Animal from Data Set if Unresolved Check_Formulation->Replace_Animal

Caption: Troubleshooting decision tree for in-study adverse events.

References

Troubleshooting unexpected outcomes in Oliceridine signaling assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oliceridine signaling assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for unexpected outcomes in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a G protein-biased agonist of the µ-opioid receptor (MOR).[1][2] This means it preferentially activates the G protein-dependent signaling pathway, which is primarily responsible for its analgesic effects.[1][3][4] Compared to traditional opioids like morphine, this compound shows reduced recruitment and activation of the β-arrestin pathway, which is associated with many of the undesirable side effects of opioids, such as respiratory depression and constipation.[3][4]

Q2: What are the key signaling pathways activated by this compound?

A2: this compound primarily activates the G protein signaling cascade upon binding to the µ-opioid receptor.[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] It has a significantly lower impact on the β-arrestin pathway.[3][4] Some downstream effects also include the modulation of ion channels and the activation of mitogen-activated protein (MAP) kinases like ERK1/2.[4][5]

Q3: What are the common in vitro assays used to characterize this compound's signaling profile?

A3: Common assays include:

  • cAMP Accumulation Assays: To measure the inhibition of adenylyl cyclase as a readout of Gαi/o protein activation.

  • β-arrestin Recruitment Assays: To quantify the recruitment of β-arrestin to the activated µ-opioid receptor.

  • ERK1/2 Phosphorylation Assays: To assess the activation of this downstream MAPK signaling pathway.

Q4: Is this compound a full or partial agonist?

A4: this compound is considered a G protein-biased agonist. Some studies have suggested that it behaves as a partial agonist in some assays, particularly when compared to more efficacious opioids in certain conditions. This partial agonism might contribute to its improved safety profile.[5][6]

Troubleshooting Guides

This section addresses specific unexpected outcomes you may encounter during your this compound signaling assays.

Issue 1: cAMP Assay - No significant decrease in cAMP levels upon this compound stimulation.
Potential Cause Recommended Solution
Inactive this compound Verify the activity and concentration of your this compound stock. Use a fresh batch if necessary and confirm its purity.
Low Receptor Expression Ensure your cell line expresses sufficient levels of the µ-opioid receptor. Verify expression using techniques like qPCR, Western blot, or flow cytometry.
Inefficient G-protein Coupling Confirm that the µ-opioid receptor is properly coupling to Gαi/o proteins in your cell model. You may need to use a cell line with endogenously high receptor and G-protein expression or co-transfect with relevant G-protein subunits.
Suboptimal Assay Conditions Optimize cell density, forskolin (or other adenylyl cyclase activator) concentration, and incubation times.
Cell Health Issues Ensure cells are healthy, within a low passage number, and free from contamination.
Issue 2: β-Arrestin Recruitment Assay - Higher than expected β-arrestin recruitment with this compound.
Potential Cause Recommended Solution
Cell Line Specificity The degree of biased agonism can be cell-line dependent due to variations in the expression levels of signaling components like G protein-coupled receptor kinases (GRKs). Consider testing in different cell lines.
Assay Sensitivity Very sensitive assays might detect low levels of β-arrestin recruitment. Compare the signal to a potent β-arrestin recruiting agonist like DAMGO to accurately quantify the bias.
High this compound Concentration At very high concentrations, some biased agonists may show increased activity in the non-preferred pathway. Perform a full dose-response curve to determine the potency and efficacy for β-arrestin recruitment.
Prolonged Incubation Time Kinetic studies may reveal differences in the timing of G protein activation versus β-arrestin recruitment. Ensure your endpoint measurement is at an optimal time point to observe the bias.
Issue 3: Inconsistent or High Variability in Results Across Assays.
Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For dose-response experiments, prepare serial dilutions carefully.
Inconsistent Cell Seeding Ensure a homogenous cell suspension and consistent cell numbers per well. "Edge effects" on microplates can be minimized by not using the outer wells or by filling them with a buffer.
Reagent Instability Prepare fresh reagents and store them properly. Avoid repeated freeze-thaw cycles of this compound and other critical reagents.
Data Analysis Errors Use appropriate non-linear regression models to fit dose-response curves and calculate parameters like EC50 and Emax.

Quantitative Data Summary

The following table summarizes typical potency values for this compound in different assays. Note that these values can vary depending on the specific cell line and experimental conditions.

AssayParameterReported Value (this compound)Reference Ligand (e.g., Morphine)
cAMP Accumulation pEC50~8.2Variable
β-Arrestin Recruitment pA2 (as antagonist)~7.7Full/Partial Agonist
Pain Relief (Clinical) EC5010.1 ng/mLVariable

Experimental Protocols

Protocol 1: cAMP Accumulation Assay
  • Cell Plating: Seed HEK293 cells stably expressing the human µ-opioid receptor in a 96-well plate at a density of 20,000 cells/well and culture overnight.

  • Reagent Preparation: Prepare a stock solution of this compound and a reference agonist (e.g., DAMGO) in assay buffer. Create serial dilutions for the dose-response curves.

  • Assay Procedure:

    • Wash the cells once with assay buffer.

    • Add this compound or reference agonist at various concentrations and pre-incubate for 15 minutes at 37°C.

    • Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the negative control, and incubate for 30 minutes at 37°C.

    • Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Use a commercial cAMP detection kit (e.g., HTRF, ELISA) to quantify cAMP levels according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 for the inhibition of forskolin-stimulated cAMP production.

Protocol 2: β-Arrestin Recruitment Assay
  • Cell Plating: Seed cells engineered for a β-arrestin recruitment assay (e.g., PathHunter cells expressing µ-opioid receptor and a β-arrestin-enzyme fragment fusion) in a 96-well plate and culture overnight.

  • Ligand Preparation: Prepare a stock solution of this compound and a reference agonist (e.g., DAMGO) in assay buffer. Create serial dilutions for the dose-response curves.

  • Assay Procedure:

    • Add this compound or the reference agonist at various concentrations to the cells.

    • Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents from the assay kit (which generate a chemiluminescent or fluorescent signal upon enzyme fragment complementation) and incubate as per the manufacturer's protocol.

  • Data Analysis: Measure the signal using a plate reader. Plot the signal intensity against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Visualizations

Oliceridine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR binds G_protein Gi/o Protein MOR->G_protein Preferentially Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Weakly Recruits AC Adenylyl Cyclase G_protein->AC inhibition cAMP ↓ cAMP AC->cAMP ERK ERK1/2 Activation Beta_Arrestin->ERK

Caption: this compound's biased agonism at the µ-opioid receptor.

Troubleshooting_Workflow Start Unexpected Assay Outcome Check_Reagents Verify Reagent Integrity (this compound, Controls) Start->Check_Reagents Check_Cells Assess Cell Health & Receptor Expression Check_Reagents->Check_Cells Reagents OK Resolved Issue Resolved Check_Reagents->Resolved Reagents Faulty Optimize_Assay Review & Optimize Assay Parameters Check_Cells->Optimize_Assay Cells OK Check_Cells->Resolved Cells Faulty Data_Analysis Re-evaluate Data Analysis Optimize_Assay->Data_Analysis Parameters OK Optimize_Assay->Resolved Parameters Adjusted Consult Consult Literature & Technical Support Data_Analysis->Consult Analysis OK Data_Analysis->Resolved Analysis Corrected

Caption: A logical workflow for troubleshooting unexpected results.

Experimental_Workflow Start Start: Assay Planning Cell_Culture 1. Cell Culture & Plating Start->Cell_Culture Reagent_Prep 2. Reagent Preparation (this compound Dilutions) Cell_Culture->Reagent_Prep Stimulation 3. Cell Stimulation Reagent_Prep->Stimulation Detection 4. Signal Detection Stimulation->Detection Data_Acquisition 5. Data Acquisition Detection->Data_Acquisition Analysis 6. Data Analysis (Dose-Response Curve) Data_Acquisition->Analysis End End: Results Analysis->End

Caption: A general experimental workflow for this compound signaling assays.

References

Refinement of animal models to better predict Oliceridine's effects in humans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study Oliceridine. The aim is to refine these models for better prediction of this compound's effects in humans, addressing common challenges and discrepancies observed between preclinical and clinical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (brand name Olinvyk) is a G protein-biased agonist of the µ-opioid receptor (MOR).[1][2] Unlike traditional opioids like morphine, which activate both G protein and β-arrestin signaling pathways, this compound preferentially activates the G protein pathway, which is associated with analgesia.[1][2] The reduced recruitment of the β-arrestin pathway is intended to lessen opioid-related adverse events such as respiratory depression and gastrointestinal issues.[1][2][3]

Q2: What are the common animal models used to study this compound?

A2: Rodent models, particularly mice and rats, are the most common preclinical species used to evaluate the efficacy and side-effect profile of this compound.[3][4] Standard preclinical tests include the hot plate test and tail-withdrawal test for analgesia, whole-body plethysmography for respiratory depression, and gastrointestinal transit assays (e.g., charcoal meal or bead expulsion) to assess constipation.[3][5][6]

Q3: What are the key discrepancies observed between preclinical animal data and human clinical trial results for this compound?

A3: While preclinical studies in rodents demonstrated a significantly improved safety window for this compound compared to morphine (potent analgesia with substantially less respiratory depression and gastrointestinal dysfunction), this therapeutic advantage was less pronounced in human clinical trials.[1][2][3] Although clinical trials did show a favorable safety profile for this compound, the magnitude of the difference compared to morphine was not as large as predicted by the animal models. For instance, while this compound showed a lower incidence of postoperative nausea and vomiting (PONV) in humans compared to morphine, it was not absent.[7][8][9][10] Similarly, while respiratory depression was reduced in some clinical scenarios, it was still observed, especially at higher doses.[1][3][11][12][13]

Troubleshooting Guides

Issue 1: Overestimation of Therapeutic Window in Rodent Models

Problem: My rodent studies show a very large therapeutic window for this compound (strong analgesia with minimal side effects), which I know may not fully translate to humans. How can I refine my model to be more predictive?

Possible Causes and Solutions:

  • Species-Specific Metabolism: this compound is metabolized by cytochrome P450 enzymes, and there can be significant differences in the expression and activity of these enzymes between rodents and humans. This can lead to different pharmacokinetic profiles and active metabolite concentrations.

    • Recommendation: Consider using humanized mouse models that express human CYP enzymes to better mimic human metabolism. Alternatively, conduct detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling in your rodent studies and compare the plasma concentrations of this compound and its metabolites to human data.

  • Differences in µ-Opioid Receptor (MOR) Signaling: The downstream signaling pathways and the relative expression of G proteins and β-arrestins may differ between species.

    • Recommendation: Investigate the expression levels of key signaling proteins (e.g., Gαi, Gαo, β-arrestin-2) in the specific brain regions and tissues relevant to analgesia and side effects in your animal model. Compare these to known human expression data where available.

  • Model-Specific Limitations: Standard acute pain models in rodents (e.g., hot plate, tail flick) may not fully capture the complexities of clinical pain states.

    • Recommendation: Employ more complex and clinically relevant pain models, such as post-operative or neuropathic pain models, which may better reflect the conditions under which this compound is used in humans.[14]

Issue 2: Difficulty in Predicting Human Gastrointestinal Side Effects

Problem: My rodent gastrointestinal transit assays show a dramatic reduction in constipation with this compound compared to morphine, but clinical data shows a less significant, though still present, advantage. How can I improve the predictive value of my GI studies?

Possible Causes and Solutions:

  • Subjectivity of Nausea: Nausea is a subjective experience that is difficult to model in animals.[15] Rodent models of "nausea" often rely on surrogate markers like pica (consumption of non-nutritive substances), which may not perfectly correlate with human nausea.

    • Recommendation: While challenging, consider using a multi-faceted approach to assess GI discomfort in rodents. This could include combining traditional transit assays with behavioral observations (e.g., conditioned taste aversion) and physiological measurements (e.g., gastric emptying studies).

  • Diet and Gut Microbiome: The composition of the gut microbiome can influence opioid-induced constipation, and this can vary significantly between laboratory animals and humans.

    • Recommendation: Standardize the diet of your experimental animals and consider studies that investigate the role of the gut microbiome in mediating the gastrointestinal effects of this compound.

Data Presentation

Table 1: Comparison of this compound and Morphine Effects in Preclinical and Clinical Studies

ParameterPreclinical (Rodent)Clinical (Human)
Analgesic Potency (vs. Morphine) 4 to 10 times more potent in achieving robust analgesia.[3]Equianalgesic doses established for clinical trials (e.g., this compound 0.35 mg and 0.5 mg demand doses comparable to morphine 1 mg demand dose).[16]
Respiratory Depression Significantly wider therapeutic window; less respiratory depression at equianalgesic doses.[3][16]Reduced incidence and duration of respiratory depression compared to morphine, but effect is still present, especially at higher doses.[1][3][11][12][13]
Gastrointestinal Effects (Nausea/Vomiting) Markedly reduced gastrointestinal adverse effects compared to equianalgesic morphine doses.[16]Lower incidence of postoperative nausea and vomiting compared to morphine, with a higher proportion of patients having a "complete GI response" (no vomiting, no rescue antiemetics).[7][8][9][10][17]

Experimental Protocols

Hot Plate Test for Thermal Nociception in Mice

Objective: To assess the central analgesic activity of this compound by measuring the latency of a pain response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent cylindrical retainer to keep the mouse on the hot plate.

  • Stopwatch.

  • Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old).

  • This compound, morphine (positive control), and vehicle (e.g., saline) for injection.

Procedure:

  • Acclimatization: Acclimate the mice to the experimental room for at least 1 hour before testing.

  • Habituation: On the day before the experiment, habituate each mouse to the testing apparatus by placing it on the hot plate (turned off) within the retainer for 2 minutes.

  • Baseline Latency: On the day of the experiment, set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).[18] Place each mouse individually on the hot plate and start the stopwatch.

  • Observation: Observe the mouse for signs of pain, such as licking a hind paw or jumping.[18] The time from placement on the hot plate to the first sign of pain is the response latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established.[19] If the mouse does not respond by the cut-off time, remove it from the hot plate and assign the cut-off time as its latency.

  • Drug Administration: Administer this compound, morphine, or vehicle via the desired route (e.g., intravenous, intraperitoneal).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), repeat the hot plate test to determine the post-treatment response latencies.

Whole-Body Plethysmography for Respiratory Monitoring in Rats

Objective: To non-invasively measure respiratory parameters in conscious, unrestrained rats to assess the potential for this compound-induced respiratory depression.

Materials:

  • Whole-body plethysmography system with chambers for rats.

  • Transducers to measure pressure changes.

  • Data acquisition and analysis software.

  • Experimental animals (e.g., male Sprague-Dawley rats, 250-300g).

  • This compound, morphine, and vehicle for injection.

Procedure:

  • Acclimatization: Allow the rats to acclimate to the plethysmography chambers for a period of time (e.g., 30-60 minutes) on several consecutive days before the experiment to minimize stress-induced respiratory changes.

  • Baseline Measurement: On the day of the experiment, place the rat in the chamber and allow it to stabilize. Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute), for a defined period (e.g., 15-30 minutes).

  • Drug Administration: Remove the rat from the chamber, administer the test compound (this compound, morphine, or vehicle), and immediately return it to the chamber.

  • Post-treatment Monitoring: Continuously record respiratory parameters for a set duration after drug administration (e.g., 2-4 hours).

  • Data Analysis: Analyze the collected data to determine the time course and magnitude of any changes in respiratory parameters compared to baseline and to the vehicle control group.

Gastrointestinal Transit (Charcoal Meal) Assay in Mice

Objective: To assess the effect of this compound on gastrointestinal motility by measuring the transit of a charcoal meal through the small intestine.

Materials:

  • Charcoal meal suspension (e.g., 5% charcoal in 10% gum acacia).

  • Oral gavage needles.

  • Dissection tools.

  • Ruler.

  • Experimental animals (e.g., male ICR mice, fasted for 18-24 hours with free access to water).

  • This compound, morphine, and vehicle for injection.

Procedure:

  • Fasting: Fast the mice overnight (18-24 hours) before the experiment, ensuring they have ad libitum access to water.

  • Drug Administration: Administer this compound, morphine, or vehicle at a set time before the charcoal meal.

  • Charcoal Meal Administration: At the designated time, administer a fixed volume of the charcoal meal suspension (e.g., 0.2 mL) to each mouse via oral gavage.

  • Transit Time: After a specific time interval (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.

  • Measurement: Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum. Lay the intestine flat on a surface without stretching and measure its total length. Then, measure the distance the charcoal meal has traveled from the pylorus.

  • Calculation: Express the gastrointestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100.

Visualizations

Oliceridine_Signaling_Pathway This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds to Morphine Morphine Morphine->MOR Binds to G_Protein G-Protein Activation MOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Weakly Activates Analgesia Analgesia G_Protein->Analgesia Side_Effects Adverse Effects (Respiratory Depression, GI Dysfunction) Beta_Arrestin->Side_Effects

Caption: this compound's biased agonism at the µ-opioid receptor.

Experimental_Workflow_Refinement cluster_0 Standard Preclinical Model cluster_1 Refined Preclinical Model Standard_Model Standard Rodent Models (e.g., C57BL/6, Sprague-Dawley) Standard_Assays Conventional Assays (Hot Plate, Simple Plethysmography) Standard_Model->Standard_Assays Discrepancy Discrepancies with Human Clinical Data Standard_Assays->Discrepancy Leads to Refined_Model Advanced Models (Humanized Mice, Transgenic Strains) Advanced_Monitoring Advanced Physiological Monitoring (Telemetry, High-Resolution Imaging) Refined_Model->Advanced_Monitoring Complex_Pain_Models Clinically-Relevant Pain Models (Post-operative, Neuropathic) Refined_Model->Complex_Pain_Models Improved_Prediction Improved Prediction of Human Outcomes Advanced_Monitoring->Improved_Prediction Leads to Complex_Pain_Models->Improved_Prediction Leads to Discrepancy->Refined_Model Necessitates

Caption: Workflow for refining animal models of this compound.

Troubleshooting_Logic Start Discrepancy Observed: Animal vs. Human Data Question1 Is the therapeutic window overestimated? Start->Question1 Question2 Are GI side effects underestimated? Start->Question2 Solution1a Investigate Species-Specific Metabolism (e.g., Humanized Mice) Question1->Solution1a Yes Solution1b Assess MOR Signaling Differences Question1->Solution1b Yes Solution1c Use More Complex Pain Models Question1->Solution1c Yes Solution2a Employ Multi-Faceted Nausea Assessment Question2->Solution2a Yes Solution2b Consider Diet and Gut Microbiome Question2->Solution2b Yes

Caption: Troubleshooting logic for animal model discrepancies.

References

Technical Support Center: Managing Confounding Factors in Observational Studies of Oliceridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing confounding factors in observational studies of oliceridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that is relevant to observational studies?

A1: this compound is a biased agonist at the μ-opioid receptor.[1] It preferentially activates the G-protein signaling pathway, which is associated with analgesia, while having a reduced impact on the β-arrestin pathway, which is linked to many opioid-related adverse events like respiratory depression and constipation.[1] This biased agonism is the key feature that researchers often aim to evaluate in real-world settings.

Q2: What are the most common confounding factors to consider in observational studies of this compound?

A2: Common confounding factors in observational studies of opioids, including this compound, include:

  • Confounding by Indication: Patients receiving this compound may have a different underlying health status or severity of pain compared to those receiving other opioids, and these factors themselves can be associated with the study outcomes.[2][3]

  • Patient Demographics: Age, gender, and body mass index (BMI) can influence both the choice of analgesic and the risk of adverse events.

  • Comorbidities: Pre-existing conditions such as renal impairment, sleep apnea, and chronic obstructive pulmonary disease are crucial confounders.

  • Concomitant Medications: The use of other medications, particularly other central nervous system depressants, can affect outcomes.

  • Surgical Factors: In postoperative settings, the type and duration of surgery are important confounders.

Q3: Why can't I simply compare the rates of adverse events between a group of patients who received this compound and a group who received a conventional opioid?

A3: A simple comparison is likely to be misleading due to confounding. The two groups of patients may not be comparable at baseline. For instance, clinicians might preferentially prescribe this compound to patients they perceive to be at higher risk for opioid-related adverse events. If these patients have worse outcomes, it might incorrectly appear that this compound is less safe, when in fact the difference is due to the baseline patient characteristics. This is a classic example of confounding by indication.

Q4: What are the main statistical methods to control for confounding in observational studies of this compound?

A4: The two most common and robust methods are:

  • Propensity Score Matching (PSM): This method aims to create a balanced comparison between the this compound and conventional opioid groups by matching patients with a similar likelihood (propensity) of receiving this compound based on their baseline characteristics.

  • Multivariate Regression Analysis: This statistical technique allows you to estimate the effect of this compound on an outcome while simultaneously adjusting for the influence of multiple confounding variables in a mathematical model.[4]

Q5: What is a "biased agonist" and how does it relate to this compound?

A5: A biased agonist is a molecule that, upon binding to a receptor, preferentially activates one intracellular signaling pathway over another. This compound is a G-protein biased agonist at the μ-opioid receptor, meaning it favors the G-protein pathway (associated with pain relief) over the β-arrestin pathway (linked to adverse effects).[1]

Data Presentation

Observational studies that do not control for confounding can produce misleading results. The following tables illustrate the impact of propensity score matching on the comparison of opioid-related adverse drug events (ORADEs) between this compound and conventional opioids in a retrospective cohort study.

Table 1: Baseline and Procedural Characteristics Before and After Propensity Score Matching

CharacteristicThis compound Group (n=3171) - UnmatchedConventional Opioids Group (n=5037) - UnmatchedThis compound Group (n=2803) - MatchedConventional Opioids Group (n=2803) - Matched
Age (years), mean ± SD 58.2 ± 12.560.1 ± 11.959.1 ± 12.159.2 ± 12.0
Gender (Female), n (%) 1458 (46.0)2267 (45.0)1289 (46.0)1292 (46.1)
Body Mass Index ( kg/m ²), mean ± SD 23.5 ± 3.423.7 ± 3.523.6 ± 3.423.6 ± 3.5
ASA Classification III-IV, n (%) 824 (26.0)1461 (29.0)757 (27.0)760 (27.1)
Duration of Surgery (min), mean ± SD 125.4 ± 45.2130.1 ± 48.9127.8 ± 46.5128.1 ± 47.2

Data adapted from a retrospective cohort study.[5]

Table 2: Incidence of Opioid-Related Adverse Events Before and After Propensity Score Matching

OutcomeThis compound Group - Unmatched (%)Conventional Opioids Group - Unmatched (%)This compound Group - Matched (%)Conventional Opioids Group - Matched (%)Relative Risk (95% CI) - Matched
Overall ORADEs 24.528.524.327.80.87 (0.80–0.95)
Postoperative Nausea & Vomiting (PONV) 15.620.115.519.70.78 (0.70–0.88)
Opioid-Induced Respiratory Depression (OIRD) 3.23.53.33.40.97 (0.74–1.27)
Urinary Retention 5.74.95.54.71.17 (0.94–1.45)

Data adapted from a retrospective cohort study.[6]

Mandatory Visualization

This compound Signaling Pathway

OliceridineSignaling cluster_receptor μ-Opioid Receptor cluster_outcomes Clinical Outcomes This compound This compound MOR μ-Opioid Receptor This compound->MOR Biased Agonist ConventionalOpioid Conventional Opioid (e.g., Morphine) ConventionalOpioid->MOR Full Agonist G_Protein G-Protein Pathway MOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Pathway MOR->Beta_Arrestin Weakly Activates Analgesia Analgesia G_Protein->Analgesia Adverse_Events Adverse Events (Respiratory Depression, Constipation) Beta_Arrestin->Adverse_Events

Caption: this compound's biased agonism at the μ-opioid receptor.

Experimental Workflow for Managing Confounding Factors

ConfoundingWorkflow cluster_design Study Design & Data Collection cluster_analysis Statistical Analysis cluster_interpretation Interpretation & Reporting Define_Population Define Study Population (e.g., surgical patients) Identify_Variables Identify Potential Confounders (demographics, comorbidities, etc.) Define_Population->Identify_Variables Data_Extraction Extract Data from Electronic Health Records Identify_Variables->Data_Extraction PSM Propensity Score Matching Data_Extraction->PSM MVR Multivariate Regression Data_Extraction->MVR Assess_Balance Assess Covariate Balance (Standardized Mean Differences) PSM->Assess_Balance Outcome_Analysis Analyze Outcomes in Matched/Adjusted Cohorts MVR->Outcome_Analysis Assess_Balance->Outcome_Analysis Sensitivity_Analysis Conduct Sensitivity Analyses Outcome_Analysis->Sensitivity_Analysis Report_Results Report Crude and Adjusted/Matched Results Sensitivity_Analysis->Report_Results Interpret_Findings Interpret Findings in the Context of Residual Confounding Report_Results->Interpret_Findings

References

Validation & Comparative

A Comparative Guide: Oliceridine vs. Morphine for Postoperative Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of oliceridine and morphine for the management of moderate to severe acute postoperative pain. The information presented is collated from a range of clinical trials and preclinical studies, with a focus on quantifiable data, experimental methodologies, and the underlying pharmacological mechanisms.

Executive Summary

This compound, a G protein-biased agonist at the μ-opioid receptor (MOR), has emerged as a novel analgesic for postoperative pain.[1] Its mechanism of action, which preferentially activates the G protein signaling pathway over the β-arrestin pathway, is designed to provide potent analgesia with a reduced incidence of opioid-related adverse events (ORAEs) compared to conventional opioids like morphine.[1][2][3] Clinical trials have demonstrated that this compound has comparable analgesic efficacy to morphine but with a potentially improved safety profile, particularly concerning respiratory and gastrointestinal side effects.[4][5][6][7]

Efficacy: A Quantitative Comparison

The analgesic efficacy of this compound has been evaluated in several key clinical trials, primarily the APOLLO-1 (bunionectomy) and APOLLO-2 (abdominoplasty) studies.[8][9] These studies compared the efficacy of various this compound dosing regimens to both placebo and morphine. A primary endpoint in these trials was the proportion of treatment responders.

Table 1: Analgesic Efficacy of this compound vs. Morphine in Phase III Clinical Trials

Clinical TrialSurgical ModelThis compound Regimen (demand dose)This compound Responder Rate (%)Morphine Responder Rate (%)Placebo Responder Rate (%)
APOLLO-1 Bunionectomy (Hard Tissue)0.35 mg71.171.147.0
0.5 mgNot Reported
APOLLO-2 Abdominoplasty (Soft Tissue)0.1 mg61.078.345.7
0.35 mg76.378.345.7
0.5 mg70.078.345.7

Data sourced from multiple reports on the APOLLO trials.[8][10]

In terms of onset of action, some studies suggest that this compound may provide faster pain relief than morphine.[5][7] For instance, one study noted a median time to meaningful pain relief of 0.3 hours with an this compound regimen compared to 1.0 hour for morphine.[8]

Safety Profile: A Comparative Analysis

A significant differentiator between this compound and morphine lies in their safety and tolerability profiles. This compound was developed to mitigate the common and often severe adverse effects associated with traditional opioids.

Table 2: Incidence of Common Opioid-Related Adverse Events (ORAEs)

Adverse EventThis compound Incidence (%)Morphine Incidence (%)Key Findings
Respiratory Depression Lower than morphineHigher than this compoundThe incidence of respiratory safety events was significantly lower with this compound.[4][5] In one study, respiratory effects were observed in 15% and 31% of patients on different this compound regimens, compared to 53% for morphine.[8]
Nausea and Vomiting Lower than morphineHigher than this compoundPost hoc analyses revealed significantly less nausea (41% and 46% vs. 72%) and vomiting (15% for both vs. 42%) with this compound compared to morphine.[8]
Constipation Lower than morphineHigher than this compoundPreclinical studies and clinical trial data suggest a lower risk of gastrointestinal complications with this compound.[5] One study reported lower constipation rates with this compound.[7]

Incidence rates are aggregated from various clinical trial reports and may vary based on dosage and patient population.[7][8]

Mechanism of Action: G Protein Bias

The distinct clinical profiles of this compound and morphine stem from their differential engagement of downstream signaling pathways upon binding to the μ-opioid receptor (MOR).

Morphine is considered an unbiased agonist, activating both the G protein and β-arrestin pathways.[11][12] The G protein pathway is primarily responsible for analgesia, while the β-arrestin pathway is associated with many of the adverse effects, including respiratory depression and constipation, as well as the development of tolerance.[2][3][13]

This compound, in contrast, is a "biased agonist" that preferentially activates the G protein pathway while only weakly recruiting β-arrestin.[1][2][14] This functional selectivity is hypothesized to uncouple the desired analgesic effects from the adverse effects mediated by β-arrestin.[2][15] In vitro studies have shown that this compound has only 14% of the efficacy of morphine for β-arrestin 2 recruitment.[8]

cluster_0 Morphine (Unbiased Agonist) cluster_1 This compound (Biased Agonist) Morphine Morphine MOR_M μ-Opioid Receptor Morphine->MOR_M G_Protein_M G-Protein Activation MOR_M->G_Protein_M Strong Activation Beta_Arrestin_M β-Arrestin Recruitment MOR_M->Beta_Arrestin_M Strong Recruitment Analgesia_M Analgesia G_Protein_M->Analgesia_M Adverse_Effects_M Adverse Effects (Respiratory Depression, Constipation) Beta_Arrestin_M->Adverse_Effects_M This compound This compound MOR_O μ-Opioid Receptor This compound->MOR_O G_Protein_O G-Protein Activation MOR_O->G_Protein_O Strong Activation Beta_Arrestin_O β-Arrestin Recruitment MOR_O->Beta_Arrestin_O Weak Recruitment Analgesia_O Analgesia G_Protein_O->Analgesia_O Adverse_Effects_O Reduced Adverse Effects Beta_Arrestin_O->Adverse_Effects_O

Figure 1: Signaling pathways of Morphine and this compound.

Experimental Protocols

The clinical development program for this compound included several key Phase III randomized, double-blind, placebo- and active-controlled trials.[16] A general workflow for these studies is outlined below.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Assessment & Endpoints Inclusion_Criteria Inclusion Criteria Met (e.g., moderate-to-severe postoperative pain) Exclusion_Criteria Exclusion Criteria Not Met Inclusion_Criteria->Exclusion_Criteria Informed_Consent Informed Consent Obtained Exclusion_Criteria->Informed_Consent Randomization Patient Randomization Informed_Consent->Randomization Oliceridine_Arm This compound Regimen (Loading Dose + PCA) Randomization->Oliceridine_Arm Morphine_Arm Morphine Regimen (Loading Dose + PCA) Randomization->Morphine_Arm Placebo_Arm Placebo Regimen (Loading Dose + PCA) Randomization->Placebo_Arm Efficacy_Assessment Efficacy Assessment (e.g., Pain Intensity Scores) Oliceridine_Arm->Efficacy_Assessment Safety_Assessment Safety Assessment (e.g., Respiratory Monitoring, Adverse Event Reporting) Oliceridine_Arm->Safety_Assessment Morphine_Arm->Efficacy_Assessment Morphine_Arm->Safety_Assessment Placebo_Arm->Efficacy_Assessment Placebo_Arm->Safety_Assessment Primary_Endpoint Primary Endpoint Analysis (e.g., Responder Rate) Efficacy_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis Safety_Assessment->Secondary_Endpoints

References

A Comparative Analysis of Respiratory Safety Profiles: Oliceridine vs. Fentanyl

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the mechanisms, clinical data, and experimental evidence differentiating the respiratory effects of the G-protein-biased agonist Oliceridine and the conventional opioid Fentanyl.

This guide provides a detailed comparison of the respiratory safety profiles of this compound and fentanyl, intended for researchers, scientists, and drug development professionals. The analysis is based on a review of preclinical and clinical data, focusing on the distinct pharmacological mechanisms that underpin their effects on respiratory function.

Introduction: The Quest for Safer Analgesia

Opioid agonists are mainstays for managing moderate-to-severe acute pain. However, their potent analgesic properties are intrinsically linked to a significant risk of life-threatening opioid-induced respiratory depression (OIRD). Fentanyl, a potent synthetic µ-opioid receptor (MOR) agonist, is widely used but is also a major contributor to overdose-related fatalities due to its profound respiratory depressant effects.[1]

The search for safer analgesics has led to the development of "biased" agonists. This compound is a first-in-class intravenous MOR agonist that preferentially activates the G-protein signaling pathway, which is associated with analgesia, while causing less recruitment of the β-arrestin pathway, which is linked to adverse events like respiratory depression.[2][3][4] This guide examines the evidence supporting this mechanistic differentiation and its clinical implications for respiratory safety.

Mechanism of Action: A Tale of Two Pathways

The respiratory effects of MOR agonists are dictated by the intracellular signaling cascades they trigger upon receptor binding. Fentanyl and other conventional opioids act as unbiased agonists, while this compound exhibits G-protein bias.

  • Fentanyl (Conventional Opioid) : Binds to the MOR and activates both the G-protein and β-arrestin signaling pathways.[2] The G-protein pathway is primarily responsible for the desired analgesic effects, while the β-arrestin pathway is implicated in mediating adverse effects, including respiratory depression and gastrointestinal issues.[5]

  • This compound (G-Protein Biased Agonist) : Also binds to the MOR but stabilizes a receptor conformation that preferentially activates the G-protein signaling cascade.[6] It demonstrates substantially reduced recruitment and activation of the β-arrestin pathway.[7] This "biased agonism" is hypothesized to uncouple the analgesic effects from the severe adverse reactions, offering a wider therapeutic window.[4]

GpcrSignaling cluster_fentanyl Fentanyl (Conventional Agonist) cluster_this compound This compound (G-Protein Biased Agonist) Fentanyl Fentanyl MOR_F μ-Opioid Receptor (MOR) Fentanyl->MOR_F Binds G_Protein_F G-Protein Activation MOR_F->G_Protein_F Activates Beta_Arrestin_F β-Arrestin Recruitment MOR_F->Beta_Arrestin_F Recruits Analgesia_F Analgesia G_Protein_F->Analgesia_F Resp_Dep_F Respiratory Depression Beta_Arrestin_F->Resp_Dep_F This compound This compound MOR_O μ-Opioid Receptor (MOR) This compound->MOR_O Binds G_Protein_O G-Protein Activation MOR_O->G_Protein_O Preferentially Activates Beta_Arrestin_O Reduced β-Arrestin Recruitment MOR_O->Beta_Arrestin_O Analgesia_O Analgesia G_Protein_O->Analgesia_O Reduced_Resp_Dep_O Reduced Respiratory Depression Beta_Arrestin_O->Reduced_Resp_Dep_O

Caption: Opioid receptor signaling pathways for Fentanyl vs. This compound.

Comparative Respiratory Safety: Quantitative Data

Clinical and preclinical studies have evaluated various metrics of respiratory safety. While direct, head-to-head trials between this compound and fentanyl are limited, comparisons with other conventional opioids like morphine and the fentanyl analog sufentanil provide valuable insights.

ParameterThis compoundFentanyl / Conventional OpioidStudy Type / ComparatorSource
Incidence of Respiratory Depression 14.1%21.8%Randomized trial in GI endoscopy (vs. Sufentanil)[8]
Respiratory Safety Events (RSEs) 15.2% (0.35 mg dose)22.8%Pooled Phase III trials (vs. Morphine)[9]
Dosing Interruptions due to RSE 20.3% (0.35 mg dose)25.6%Phase III trial post-abdominoplasty (vs. Morphine)[7]
Naloxone Use for OIRD 0% (of 724 patients)Not directly compared (historical controls higher)Phase III open-label trial (ATHENA)[2][3]
SpO₂ < 90% 5.2%Not directly comparedPhase III open-label trial (ATHENA)[2]
Respiratory Rate < 10 bpm 9.3%Not directly comparedPhase III open-label trial (ATHENA)[2]
Effect on Respiration (Preclinical) Dose-dependent depressionRapid depression of both respiratory rate and tidal volumeMouse whole-body plethysmography (vs. Heroin/Morphine)[5][10]
Ventilatory Response to Hypercapnia Significantly less respiratory drive reductionGreater respiratory drive reductionHealthy volunteer study (vs. Morphine)[7][11]

Key Experimental Protocols

The assessment of opioid-induced respiratory depression relies on standardized, validated methodologies in both human and animal models.

Hypercapnic Ventilatory Response (HCVR) in Humans

This protocol is a gold standard for quantifying the respiratory depressant effects of drugs by measuring the body's ventilatory response to elevated carbon dioxide levels.[12]

  • Objective : To measure the chemosensitive drive to breathe.

  • Methodology :

    • Baseline Measurement : The subject breathes normal air, and baseline ventilation parameters are recorded.

    • CO₂ Rebreathing : The subject rebreathes from a bag containing a hypercapnic gas mixture (e.g., 7% CO₂). This causes a progressive, safe increase in the end-tidal partial pressure of CO₂ (PETCO₂).

    • Data Collection : Ventilation (minute volume) is plotted against PETCO₂. The slope of this linear relationship represents the ventilatory response to CO₂.

    • Drug Administration : The opioid (this compound or comparator) is administered intravenously.

    • Post-Dose Measurement : The CO₂ rebreathing test is repeated at set intervals. A decrease in the slope of the ventilation vs. PETCO₂ curve indicates respiratory depression.[11]

Whole-Body Plethysmography in Rodents

This non-invasive technique is used in preclinical studies to measure respiratory parameters in conscious, freely moving animals.

  • Objective : To measure respiratory rate, tidal volume, and minute volume.

  • Methodology :

    • Acclimatization : The animal is placed in a sealed chamber and allowed to acclimate.

    • Baseline Recording : As the animal breathes, pressure changes within the chamber are recorded. These are used to calculate respiratory rate and tidal volume.

    • Drug Administration : The opioid is administered (e.g., intravenously or intraperitoneally).

    • Post-Dose Recording : Respiratory parameters are continuously monitored to determine the onset, magnitude, and duration of respiratory depression.[10]

Clinical Monitoring and OIRD Definitions

In clinical trials, respiratory safety is assessed by monitoring vital signs and defining specific adverse events.

  • Objective : To identify clinically significant respiratory depression in a patient population.

  • Methodology :

    • Continuous Monitoring : Patients are monitored for oxygen saturation (SpO₂) using pulse oximetry and for respiratory rate (RR).[13]

    • Defined Endpoints : Opioid-Induced Respiratory Depression (OIRD) is defined based on specific thresholds, commonly:

      • SpO₂ falling below 90%.[2]

      • Respiratory rate dropping below 8 or 10 breaths per minute.[2][3]

      • The clinical need for an opioid antagonist (e.g., naloxone) administration.[3]

    • Dosing Interruption : Pauses in patient-controlled analgesia (PCA) dosing due to a respiratory safety event serve as an objective surrogate for clinically important OIRD.[9]

experimental_workflow cluster_setup Phase 1: Setup & Baseline cluster_intervention Phase 2: Intervention cluster_monitoring Phase 3: Data Collection cluster_analysis Phase 4: Analysis Subject Recruit Subjects (Human or Animal) Baseline Record Baseline Respiratory Parameters (HCVR, Plethysmography, SpO2/RR) Subject->Baseline Randomization Randomize into Groups (this compound vs. Fentanyl/Comparator) Baseline->Randomization DrugAdmin Administer Investigational Drug Randomization->DrugAdmin Monitor Continuously Monitor Respiratory Parameters Post-Administration DrugAdmin->Monitor RecordAE Record Adverse Events (e.g., SpO2 <90%, RR <10 bpm) Monitor->RecordAE Compare Compare Primary Endpoints (Change in HCVR, Incidence of OIRD) RecordAE->Compare Analyze Statistical Analysis of Safety & Efficacy Compare->Analyze

Caption: General experimental workflow for assessing opioid respiratory safety.

Conclusion

The available evidence suggests that this compound possesses a more favorable respiratory safety profile compared to conventional µ-opioid receptor agonists like fentanyl and its analogues. This advantage appears to be rooted in its unique mechanism as a G-protein biased agonist, which preferentially activates analgesic signaling pathways while mitigating the recruitment of the β-arrestin pathway associated with respiratory depression.[2][5]

Data from clinical trials, although often using morphine or sufentanil as a comparator, consistently show a lower incidence of respiratory depression events, less reduction in respiratory drive, and fewer dosing interruptions with this compound at equianalgesic doses.[8][9][11] While these findings are promising, further head-to-head comparative studies with fentanyl are warranted to fully establish the relative safety profile in various clinical settings.[7] The development of biased agonists like this compound represents a significant step toward the goal of potent pain relief with a reduced risk of life-threatening adverse events.

References

Oliceridine vs. Hydromorphone: A Head-to-Head Comparison for Acute Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the efficacy, safety, and mechanistic differences between the novel G protein-biased agonist, oliceridine, and the conventional opioid, hydromorphone, in the management of moderate-to-severe acute pain.

This guide provides an objective comparison of this compound and hydromorphone, focusing on their distinct pharmacological profiles and clinical performance. The content synthesizes data from pivotal clinical trials and comparative studies to inform research and development in pain therapeutics.

Introduction: A New Paradigm in Opioid Analgesia

The management of moderate-to-severe acute pain has long relied on conventional mu-opioid receptor (MOR) agonists like morphine and hydromorphone.[1][2] While effective, their utility is often hampered by a narrow therapeutic window and significant adverse effects, including respiratory depression, constipation, and nausea/vomiting.[1][3] this compound (Olinvyk®) represents a novel class of opioid agonists, designed as a G protein-biased ligand at the MOR.[4][5][6] This biased agonism aims to preferentially activate the G protein signaling pathway responsible for analgesia while minimizing the recruitment of the β-arrestin pathway, which is implicated in mediating many of the undesirable side effects.[7][8][9] Hydromorphone, a potent semi-synthetic opioid, acts as a conventional, unbiased MOR agonist and serves as a standard comparator in pain management.[2][10]

Mechanism of Action: Biased vs. Conventional Agonism

Opioid analgesia and its associated side effects are mediated through two primary intracellular signaling cascades upon MOR activation: the G protein pathway and the β-arrestin pathway.

  • G Protein Pathway: Activation of the G protein (specifically Gαi) inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. This leads to the modulation of ion channels, resulting in neuronal hyperpolarization and reduced transmission of pain signals, which is the basis for analgesia.[3][9]

  • β-Arrestin Pathway: Ligand binding also promotes the recruitment of β-arrestin2. This pathway is not only involved in receptor desensitization and internalization but is also believed to be a primary mediator of adverse effects like respiratory depression and gastrointestinal dysfunction.[8][11]

This compound is a G protein-biased agonist. It is designed to selectively trigger G protein signaling with only minimal engagement of the β-arrestin pathway.[7][9][12] This functional selectivity is hypothesized to widen the therapeutic window, providing effective analgesia with a reduced burden of opioid-related adverse events (ORAEs).[4][5][13]

Hydromorphone , like other traditional opioids, is a non-biased agonist, activating both the G protein and β-arrestin pathways.[10] This dual activation contributes to both its potent analgesic effects and its significant side-effect profile.[3][10]

cluster_0 This compound (Biased Agonist) Signaling This compound This compound MOR_O μ-Opioid Receptor This compound->MOR_O G_Protein_O G Protein Activation MOR_O->G_Protein_O Preferential Activation Beta_Arrestin_O β-Arrestin Recruitment (Minimal) MOR_O->Beta_Arrestin_O Analgesia_O Analgesia G_Protein_O->Analgesia_O Side_Effects_O Reduced Adverse Events Beta_Arrestin_O->Side_Effects_O

This compound's G protein-biased signaling pathway.

cluster_1 Hydromorphone (Conventional Agonist) Signaling Hydromorphone Hydromorphone MOR_H μ-Opioid Receptor Hydromorphone->MOR_H G_Protein_H G Protein Activation MOR_H->G_Protein_H Beta_Arrestin_H β-Arrestin Recruitment MOR_H->Beta_Arrestin_H Analgesia_H Analgesia G_Protein_H->Analgesia_H Side_Effects_H Adverse Events (Respiratory Depression, GI issues) Beta_Arrestin_H->Side_Effects_H

Hydromorphone's conventional dual signaling pathway.

Clinical Efficacy in Acute Pain

Direct head-to-head trials comparing this compound and hydromorphone are not available.[14][15][16] Therefore, efficacy is compared through their respective placebo- and active-controlled trials (primarily against morphine) and through indirect treatment comparisons (ITCs).

The Phase III APOLLO-1 (bunionectomy) and APOLLO-2 (abdominoplasty) trials demonstrated that this compound (0.35 mg and 0.5 mg demand doses) provided effective analgesia that was non-inferior to morphine (1 mg demand dose).[5][17][18][19] Responder rates for these this compound regimens were significantly higher than for placebo.[5][19] Clinical trials with hydromorphone have also established its potent analgesic effect in acute severe pain, often showing comparable or slightly superior pain reduction compared to morphine on a weight-adjusted basis.[20][21]

Table 1: Efficacy in Postoperative Pain (APOLLO Trials)

Endpoint This compound (0.35 mg) This compound (0.5 mg) Morphine (1 mg) Placebo
APOLLO-1 (Bunionectomy) Responder Rate (48h) 62.0%* 65.8%* 56.4% 15.2%
APOLLO-2 (Abdominoplasty) Responder Rate (24h) 76.3%** 70.0%** 78.3% 45.7%

Non-inferior to morphine (P<0.0001 vs placebo).[5][18] **Non-inferior to morphine (P<0.0001 vs placebo for 0.35 mg; P=0.0004 for 0.5 mg).[19]

Safety and Tolerability Profile

The primary differentiation between this compound and conventional opioids lies in their safety and tolerability profiles. The biased agonist mechanism of this compound is designed to mitigate the adverse effects associated with the β-arrestin pathway.

Respiratory Safety

In the APOLLO trials, this compound showed a dose-dependent increase in respiratory safety burden (RSB), a composite measure of respiratory events. However, none of the this compound regimens were statistically different from morphine in the APOLLO-1 trial.[5][18] In APOLLO-2, the RSB for morphine was significantly higher than for placebo, while the this compound regimens were not.[19] Exploratory analyses and studies in healthy volunteers have suggested a wider window between analgesia and respiratory depression for this compound compared to morphine.[1][17][22] Retrospective analyses have also indicated a lower incidence of opioid-induced respiratory depression with this compound compared to conventional opioids in clinical practice.[13][23]

Gastrointestinal Tolerability

Direct comparative data for gastrointestinal (GI) side effects comes from an ITC analysis that leveraged data from six randomized controlled trials, using morphine as a common comparator to assess this compound versus hydromorphone.[1][14][15][16]

The ITC revealed that in patients undergoing orthopedic surgery, this compound was associated with a significantly lower incidence of nausea and/or vomiting and a reduced need for rescue antiemetics compared to hydromorphone.[1][14][15][16] For plastic surgery, the trend favored this compound but did not reach statistical significance.[14][16]

Table 2: Comparative Safety Profile - this compound vs. Hydromorphone (via ITC & APOLLO Trials)

Adverse Event This compound Hydromorphone Key Findings
Nausea/Vomiting Lower Incidence Higher Incidence This compound showed significantly lower rates of PONV and need for rescue antiemetics in orthopedic surgery vs. hydromorphone (ITC analysis).[1][14][16]
Respiratory Depression Favorable Profile Standard Opioid Risk This compound regimens showed comparable or lower respiratory safety burden vs. morphine in Phase III trials.[5][19]

| Other Common AEs | Nausea, vomiting, dizziness, headache, constipation, pruritus, hypoxia.[1][17] | Pruritus, nausea, vomiting, dizziness, constipation.[3][20] | The overall nature of adverse events is similar to conventional opioids, but the incidence of specific GI and respiratory events appears lower with this compound.[13][18] |

Experimental Protocols

APOLLO-1 Trial Methodology

The APOLLO-1 study was a Phase III, multicenter, double-blind, randomized, placebo- and active-controlled trial evaluating this compound for moderate-to-severe acute pain following bunionectomy.[5][18]

  • Participants: 389 patients with a pain score of ≥4 on an 11-point Numeric Rating Scale (NRS) post-surgery.

  • Intervention: Patients were randomized to one of five intravenous (IV) patient-controlled analgesia (PCA) arms:

    • This compound 0.1 mg demand dose

    • This compound 0.35 mg demand dose

    • This compound 0.5 mg demand dose

    • Morphine 1 mg demand dose

    • Placebo

  • Dosing: All patients received a loading dose (this compound 1.5 mg, morphine 4 mg, or placebo) followed by demand doses via PCA with a 6-minute lockout interval for up to 48 hours.

  • Primary Endpoint: The proportion of treatment responders, defined as a patient achieving a ≥30% improvement in the time-weighted average of NRS scores over 48 hours with no early discontinuation.

  • Secondary Endpoints: Comparison of responder rates versus morphine (non-inferiority), respiratory safety burden (RSB), and incidence of gastrointestinal adverse events.[5]

cluster_dosing PCA Dosing Regimens (48h) Start Patients with Moderate-to-Severe Pain Post-Bunionectomy (NRS ≥ 4) Randomization Randomization (1:1:1:1:1) Start->Randomization Oli_01 This compound 0.1 mg Randomization->Oli_01 Oli_035 This compound 0.35 mg Randomization->Oli_035 Oli_05 This compound 0.5 mg Randomization->Oli_05 Morph Morphine 1 mg Randomization->Morph Pbo Placebo Randomization->Pbo Endpoint Primary Endpoint Assessment: Responder Rate at 48h Oli_01->Endpoint Oli_035->Endpoint Oli_05->Endpoint Morph->Endpoint Pbo->Endpoint Secondary Secondary Endpoint Assessment: - Responder Rate vs Morphine - Respiratory Safety Burden - GI Adverse Events Endpoint->Secondary

Experimental workflow of the APOLLO-1 clinical trial.
Indirect Treatment Comparison (ITC) Methodology

This analysis was conducted in the absence of direct head-to-head trials.[14][16]

  • Study Selection: A systematic literature review identified randomized clinical trials comparing this compound vs. morphine and hydromorphone vs. morphine for acute pain management.[14][15] Six trials were included (two for this compound, three for hydromorphone, one for fentanyl).[14][16]

  • Common Comparator: IV morphine was used as the common link for the indirect comparison.

  • Endpoints: The analysis focused on safety outcomes, primarily the incidence of nausea and/or vomiting and the use of rescue antiemetics, due to limited and inconsistently reported data for opioid-induced respiratory depression across all studies.[14][16]

  • Analysis: Statistical methods for ITC were used to estimate the relative safety profile of this compound compared to hydromorphone.[14]

Conclusion

This compound presents a distinct therapeutic profile compared to hydromorphone for the management of acute pain. Its novel G protein-biased mechanism of action appears to translate into a clinical benefit, offering comparable analgesia to conventional opioids like morphine, with an improved safety and tolerability profile.[5][17][18]

The key differentiator is a reduced incidence of adverse events, particularly a lower risk of postoperative nausea and vomiting compared to hydromorphone as suggested by indirect evidence, and a potentially lower burden of respiratory depression compared to morphine.[1][14][22][23] While the lack of direct head-to-head trials is a limitation, the available data from Phase III studies and indirect comparisons suggest that this compound may be a valuable alternative for patients with moderate-to-severe acute pain, especially those at higher risk for respiratory or gastrointestinal complications.[1][13] Further prospective, direct comparative studies are warranted to definitively establish its place in the clinical armamentarium for acute pain.

References

A Comparative Analysis of the Abuse Potential of Oliceridine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of experimental data on the relative abuse liability of a novel G protein-biased µ-opioid receptor agonist and a conventional opioid.

This guide provides a detailed comparison of the abuse potential of Oliceridine (Olinvyk®), a first-in-class G protein-biased agonist at the µ-opioid receptor (MOR), and morphine, a conventional opioid analgesic. The development of this compound was driven by the hypothesis that separating the G protein signaling pathway (associated with analgesia) from the β-arrestin pathway (implicated in adverse effects and potentially abuse) could lead to safer opioids.[1][2][3] This analysis synthesizes preclinical and clinical data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence.

Executive Summary

While this compound demonstrates a more favorable safety profile than morphine concerning respiratory depression and some gastrointestinal side effects, the current body of evidence from both animal and human studies suggests that its abuse potential is comparable to that of traditional opioids like morphine.[4][5][6] The U.S. Food and Drug Administration (FDA) has approved this compound for the management of moderate to severe acute pain in controlled clinical settings, with a boxed warning for addiction, abuse, and misuse, similar to other opioid analgesics.[7][8]

Quantitative Data Comparison

The following tables summarize key quantitative findings from preclinical and clinical studies comparing the abuse potential and related effects of this compound and morphine.

Table 1: Preclinical Abuse Potential Studies

ParameterSpeciesModelThis compound ResultMorphine ResultCitation(s)
Conditioned Place Preference (CPP) MouseCPPStatistically significant CPP at 10 mg/kg.Induces robust CPP.[4][5]
Intracranial Self-Stimulation (ICSS) RatICSSExhibited abuse-related effects similar to morphine.Facilitates ICSS, indicating rewarding properties.[4][5][9]
Drug Self-Administration RatSelf-AdministrationSimilar maximum number of injections as oxycodone, suggesting comparable abuse potential.Readily self-administered, a hallmark of abuse potential.[4][10]
Analgesic Potency Mouse/RatTail-withdrawal/Paw pressure3 to 10 times more potent than morphine.Standard comparator.[10]

Table 2: Human Abuse Potential and Safety Studies

ParameterStudy PopulationKey Findings for this compoundKey Findings for MorphineCitation(s)
Subjective Drug Effects (Drug Liking VAS) Healthy recreational opioid usersDoses of 1, 2, and 4 mg showed statistically significant differences from placebo on "Drug Liking" VAS. Comparable subjective effects to dose-matched IV morphine.Positive control at 10 and 20 mg IV, produced expected positive subjective effects.[11]
Respiratory Depression (Ventilation at PCO2 of 55 mmHg - VE55) Healthy volunteersAt equianalgesic doses, had a statistically lower suppressant impact on respiratory drive. Higher probability of analgesia than respiratory depression.Greater probability of inducing respiratory depression than providing pain relief.[12][13][14]
Incidence of Opioid-Induced Respiratory Depression (OIRD) in Postoperative Patients Post-surgical patientsSignificantly lower incidence of OIRD (8.0%) compared to the conventional opioid cohort.Higher incidence of OIRD (30.7%) in the conventional opioid cohort.[1][2]
Gastrointestinal Effects (Nausea/Vomiting) Post-surgical patientsLower incidence of nausea and vomiting compared to morphine.Higher incidence of nausea and vomiting.[4][5]

Signaling Pathways

This compound is designed as a G protein-biased agonist of the µ-opioid receptor. This means it preferentially activates the G protein-coupled signaling pathway, which is understood to be the primary mediator of analgesia.[3] It less effectively recruits β-arrestin 2, a protein involved in receptor desensitization and internalization, and is hypothesized to contribute to some of the adverse effects of opioids, such as respiratory depression and constipation.[1][11][15] Morphine, in contrast, is a non-biased agonist, activating both the G protein and β-arrestin pathways.[3][16]

cluster_0 This compound (G Protein-Biased Agonist) cluster_1 Morphine (Conventional Agonist) This compound This compound MOR_O μ-Opioid Receptor This compound->MOR_O G_Protein_O G Protein Activation (Analgesia) MOR_O->G_Protein_O Beta_Arrestin_O β-Arrestin Recruitment (Reduced Side Effects) MOR_O->Beta_Arrestin_O Morphine Morphine MOR_M μ-Opioid Receptor Morphine->MOR_M G_Protein_M G Protein Activation (Analgesia) MOR_M->G_Protein_M Beta_Arrestin_M β-Arrestin Recruitment (Side Effects) MOR_M->Beta_Arrestin_M

Figure 1: Comparative Signaling Pathways of this compound and Morphine.

Experimental Protocols

The assessment of abuse potential relies on a combination of preclinical and clinical experimental models. Below are the methodologies for key experiments cited in the comparison.

Preclinical Models

1. Conditioned Place Preference (CPP)

The CPP paradigm is utilized to measure the rewarding effects of a drug.[17]

  • Apparatus: A three-chamber box with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different floor textures and wall patterns) and a smaller neutral central chamber.

  • Procedure:

    • Pre-Conditioning (Baseline): Rats or mice are allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes) over several days to determine any initial preference for one of the conditioning chambers.

    • Conditioning: Over a period of several days (e.g., 6-8 days), animals receive alternating injections of the test drug (e.g., morphine or this compound) and a control substance (e.g., saline). Following the drug injection, they are confined to their initially non-preferred chamber. After the saline injection, they are confined to their preferred chamber.[17]

    • Post-Conditioning (Test): The animals are again allowed to freely explore all three chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber compared to baseline indicates a rewarding effect.[17][18]

  • Dosing: For morphine, a commonly used dose in rats is 10 mg/kg, which has been shown to induce a high CPP score.[17] For this compound, a dose of 10 mg/kg also resulted in a significant CPP in mice.[4][5]

Start Start PreConditioning Pre-Conditioning: Determine baseline chamber preference Start->PreConditioning Conditioning Conditioning Phase: Pair drug with non-preferred chamber and saline with preferred chamber PreConditioning->Conditioning PostConditioning Post-Conditioning Test: Measure time spent in each chamber Conditioning->PostConditioning Analysis Analysis: Compare pre- and post- conditioning times PostConditioning->Analysis Result Result: Increased time in drug-paired chamber indicates reward Analysis->Result

Figure 2: Experimental Workflow for Conditioned Place Preference (CPP).

2. Intracranial Self-Stimulation (ICSS)

ICSS is an operant conditioning method used to assess the effects of drugs on the brain's reward system.[9]

  • Procedure:

    • Surgery: Animals (typically rats) are surgically implanted with an electrode in a brain reward center, such as the medial forebrain bundle.

    • Training: The animals are trained to press a lever to receive a brief electrical stimulation, which they find rewarding.

    • Testing: The effects of a drug on the rate of lever pressing are measured. Drugs with abuse potential typically increase the rate of responding for the electrical stimulation.

  • Data Analysis: Changes in the frequency-rate function are analyzed. A leftward shift in the curve indicates an enhancement of the rewarding effects of the stimulation. Studies have shown that this compound produces effects similar to morphine in this paradigm.[4][5]

Clinical Models

1. Human Abuse Potential (HAP) Study

HAP studies are designed to assess the abuse liability of a new drug in a controlled clinical setting, typically using experienced recreational drug users.[11]

  • Design: A randomized, double-blind, placebo- and active-controlled crossover study.

  • Participants: Healthy, non-dependent recreational opioid users who can distinguish the effects of the active comparator (e.g., morphine) from placebo.

  • Procedure:

    • Qualification Phase: Participants are tested to ensure they can tolerate the study drugs and can differentiate the subjective effects of the active comparator from placebo.

    • Treatment Phase: Participants are randomized to receive single doses of the investigational drug (e.g., different doses of this compound), a placebo, and an active comparator (e.g., morphine) in a crossover fashion, with a washout period between each treatment.

  • Primary Endpoints: Standardized questionnaires are used to assess subjective effects at multiple time points after dosing. The primary endpoint is often "Drug Liking," measured on a visual analog scale (VAS). Other measures include "Overall Drug Liking," "Take Drug Again," and "High."[11][19]

  • Results: In a HAP study, intravenous this compound demonstrated comparable subjective effects to dose-matched levels of intravenously administered morphine.[11]

cluster_HAP Human Abuse Potential (HAP) Study Logic Recruitment Recruit recreational opioid users Qualification Qualification Phase: Ensure subjects can distinguish drug effects Recruitment->Qualification Randomization Randomization to Treatment Arms Qualification->Randomization Crossover Crossover Dosing: This compound vs. Morphine vs. Placebo (with washout periods) Randomization->Crossover DataCollection Data Collection: Subjective effects measured using VAS (e.g., 'Drug Liking') Crossover->DataCollection Analysis Comparative Analysis: Assess differences in subjective ratings DataCollection->Analysis

Figure 3: Logical Flow of a Human Abuse Potential (HAP) Study.

Conclusion

The development of this compound represents a significant step in opioid pharmacology, aiming to dissociate analgesic efficacy from adverse effects through biased agonism.[3] While this approach has successfully yielded a compound with a clinically meaningful reduction in respiratory depression compared to morphine, the goal of creating an opioid with a significantly lower abuse potential has not been fully realized.[12][13] Preclinical models and human abuse potential studies consistently indicate that this compound possesses a rewarding profile and abuse liability comparable to morphine and other conventional µ-opioid receptor agonists.[4][6][11] Therefore, while this compound offers an improved safety margin for certain adverse effects, it should be considered to have a similar risk for abuse, addiction, and misuse as other potent opioids.[7]

References

A Comparative Analysis of Oliceridine and Other Intravenous Opioids: An Indirect Treatment Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intravenous (IV) opioid oliceridine with other commonly used IV opioids, including morphine, hydromorphone, and fentanyl. The information is based on available clinical trial data and indirect treatment comparisons (ITCs), offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a G protein-biased agonist at the µ-opioid receptor, has demonstrated comparable analgesic efficacy to morphine in treating moderate to severe acute pain.[1][2][3][4][5][6] Notably, indirect evidence suggests a potentially improved safety profile for this compound, particularly concerning certain adverse events, when compared to other IV opioids. This guide synthesizes the available data on efficacy and safety, details the experimental protocols of key clinical trials, and visualizes the underlying pharmacological pathways and comparative methodologies.

Data Presentation

The following tables summarize the quantitative data from head-to-head and indirect comparisons of this compound with other IV opioids.

Table 1: Comparison of Efficacy and Safety of this compound vs. Morphine (Direct Comparison from APOLLO-1 & APOLLO-2 Trials)

Outcome MeasureThis compound (0.35 mg and 0.5 mg demand doses)Morphine (1 mg demand dose)Study Population
Analgesic Efficacy
Responder Rate (vs. Placebo)Statistically superior to placebo (P<0.0001)[2][7]Statistically superior to placeboPostoperative pain (bunionectomy, abdominoplasty)[2][7]
Non-inferiority to MorphineDemonstrated non-inferiority[2][7][8]-Postoperative pain (bunionectomy, abdominoplasty)[2][7][8]
Safety and Tolerability
Nausea and VomitingLower proportion of patients experiencing nausea or vomiting compared to morphine[7]Higher incidencePostoperative pain (abdominoplasty)[7]
Respiratory Safety Burden (RSB)Numerically lower, but not statistically different from morphine[2][7]-Postoperative pain (bunionectomy, abdominoplasty)[2][7]
Composite Safety Endpoint (Nausea, vomiting, sedation, dizziness, pruritus, hypoxia)Odds Ratio ~0.5 (pooled data), suggesting a better safety profile at equianalgesic doses[9][10]-Postoperative pain (bunionectomy, abdominoplasty)[9][10]

Table 2: Indirect Treatment Comparison of Gastrointestinal Adverse Events: this compound vs. Hydromorphone and Fentanyl

ComparisonOutcomeResultPatient Population (for this compound arm)
This compound vs. Hydromorphone
Incidence of Nausea and/or Vomiting Requiring AntiemeticsThis compound significantly reduced the incidence in orthopedic surgery and pooled data.[1][9][11][12] Not statistically significant in plastic surgery.[1][9][11][12]Orthopedic and Plastic Surgery
This compound vs. Fentanyl
Incidence of Nausea and/or VomitingTrend toward reduced risk with this compound, but not statistically significant.[12][13]Orthopedic and Plastic Surgery (pooled)

Experimental Protocols

APOLLO-1 and APOLLO-2 Phase III Trials (this compound vs. Morphine and Placebo)

These were multicenter, randomized, double-blind, placebo- and active-controlled studies in patients with moderate-to-severe acute pain following bunionectomy (APOLLO-1) and abdominoplasty (APOLLO-2).[2][3][4][5][7][14][15]

  • Patient Population: Adults aged 18-75 with a pain score of ≥5 on a 0-10 Numeric Rating Scale (NRS) within 4 hours after surgery.[14]

  • Treatment Arms:

    • Placebo

    • This compound (1.5 mg loading dose, followed by patient-controlled analgesia (PCA) with 0.1 mg, 0.35 mg, or 0.5 mg demand doses)[2][3][5][7]

    • Morphine (4 mg loading dose, followed by PCA with 1 mg demand doses)[2][3][5][7]

  • Lockout Interval: 6 minutes for all PCA arms.[7][15]

  • Primary Endpoint: Proportion of treatment responders over 24 hours (APOLLO-2) or 48 hours (APOLLO-1) for this compound regimens compared to placebo.[2][3][7] A responder was defined based on a composite of pain reduction and lack of rescue medication use.[4]

  • Secondary Endpoints: Included a composite measure of respiratory safety burden (RSB) and comparison of responder rates versus morphine.[2][3][7]

ATHENA Phase III Safety Study (this compound)

This was a phase 3, open-label, multicenter study to evaluate the safety and tolerability of this compound in a real-world setting.[1][16][17][18][19]

  • Patient Population: 768 adult patients with moderate to severe acute pain requiring IV opioids, including both surgical (94%) and non-surgical conditions.[1][16][18]

  • Treatment: IV this compound administered via clinician bolus or PCA. Multimodal analgesia was permitted in 84% of patients.[16][18]

  • Endpoints: Safety was assessed through adverse event reporting, study discontinuations, and monitoring of clinical laboratory and vital signs.[16]

Indirect Treatment Comparison (ITC) Methodology

The ITC comparing this compound to hydromorphone and fentanyl for gastrointestinal adverse effects utilized the Bucher method, an adjusted indirect comparison technique.[9][20][21][22][23][24]

  • Common Comparator: Morphine was used as the common comparator as there were no head-to-head trials between this compound and either hydromorphone or fentanyl.[1][9][11][12][25]

  • Data Source: A systematic literature review identified randomized controlled trials of this compound versus morphine, and morphine versus either hydromorphone or fentanyl.[9][12] Six RCTs were included in the analysis (2 for this compound, 3 for hydromorphone, and 1 for fentanyl).[9][12][25]

  • Analysis: The relative treatment effects (e.g., risk difference) of this compound vs. morphine and hydromorphone/fentanyl vs. morphine were used to estimate the indirect effect of this compound vs. hydromorphone/fentanyl.

Mandatory Visualization

G_protein_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to Morphine Morphine Morphine->MOR Binds to G_protein G Protein (Gi/o) MOR->G_protein Preferentially Activates (Biased Agonism) MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Limited Recruitment MOR->Beta_arrestin Recruits Analgesia Analgesia G_protein->Analgesia Leads to Adverse_Effects Adverse Effects (Respiratory Depression, GI issues) Beta_arrestin->Adverse_Effects Contributes to

Caption: this compound's G protein-biased signaling pathway.

ITC_Workflow cluster_itc Indirect Treatment Comparison (Bucher Method) Oli_vs_M This compound vs. Morphine ITC_Hydro Indirect Comparison: This compound vs. Hydromorphone Oli_vs_M->ITC_Hydro Input ITC_Fent Indirect Comparison: This compound vs. Fentanyl Oli_vs_M->ITC_Fent Input Hydro_vs_M Hydromorphone vs. Morphine Hydro_vs_M->ITC_Hydro Input Fent_vs_M Fentanyl vs. Morphine Fent_vs_M->ITC_Fent Input

References

A Comparative Analysis of Oliceridine and Buprenorphine: Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacokinetic and pharmacodynamic properties of Oliceridine and buprenorphine, two potent opioid analgesics with distinct mechanisms of action. The information presented is supported by experimental data from clinical and preclinical studies to aid in research and development efforts.

Pharmacodynamic Properties: A Tale of Two Mechanisms

This compound and buprenorphine both exert their analgesic effects primarily through the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR). However, their interactions with this receptor and the subsequent intracellular signaling cascades differ significantly.

This compound is a novel G protein-biased agonist of the mu-opioid receptor.[1][2][3][4] It is designed to preferentially activate the G protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of β-arrestin.[1][3][4] The β-arrestin pathway is implicated in some of the undesirable side effects of conventional opioids, such as respiratory depression and constipation.[1][5] This functional selectivity aims to provide a wider therapeutic window, separating the desired analgesic effects from adverse events.[1][3][4]

Buprenorphine , in contrast, is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor.[6][7][8][9] As a partial agonist, it has a "ceiling effect," meaning that beyond a certain dose, further increases do not produce greater receptor activation.[7][8][9] This property contributes to a better safety profile concerning respiratory depression compared to full opioid agonists.[6][7] Buprenorphine also has a very high affinity for the mu-opioid receptor and a slow dissociation rate, which contributes to its long duration of action.[7][9]

An in-vitro comparison has suggested that while this compound and buprenorphine may have similar bias profiles, they exhibit significant differences in their binding kinetics. Buprenorphine demonstrates a considerably longer receptor residence time.

Signaling Pathways

The distinct mechanisms of this compound and buprenorphine at the mu-opioid receptor are depicted in the following signaling pathway diagrams.

Oliceridine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds G_Protein G Protein (Gαi/o, Gβγ) MOR->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Minimally Recruits Analgesia Analgesia G_Protein->Analgesia Adverse_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Adverse_Effects

Figure 1: this compound's G protein-biased signaling at the mu-opioid receptor.

Buprenorphine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Buprenorphine Buprenorphine MOR Mu-Opioid Receptor (MOR) Buprenorphine->MOR Binds (High Affinity, Slow Dissociation) G_Protein G Protein (Gαi/o, Gβγ) MOR->G_Protein Partially Activates Analgesia Analgesia (Ceiling Effect) G_Protein->Analgesia Respiratory_Depression Respiratory Depression (Ceiling Effect) G_Protein->Respiratory_Depression

Figure 2: Buprenorphine's partial agonist activity at the mu-opioid receptor.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic profiles of this compound and buprenorphine have been characterized in several clinical trials. The following tables summarize key pharmacokinetic parameters for both drugs following intravenous administration. It is important to note that direct head-to-head comparative pharmacokinetic studies are limited, and the data presented here are compiled from separate studies with different designs and patient populations.

Table 1: Pharmacokinetic Parameters of this compound (Intravenous Administration)
Parameter0.75 mg Dose1.5 mg Dose3.0 mg DoseReference
Cmax (ng/mL) 51.29368.96281.914[10]
Tmax (h) 0.0340.0340.083[10]
AUC0-t (ng·h/mL) 40.73875.362157.068[10]
t½ (h) 1.851.912.084[10]
Metabolism \multicolumn{3}{c}{Primarily hepatic via CYP3A4 and CYP2D6}[11]

Data from a Phase I, single-ascending-dose, open-label clinical trial in Chinese patients with chronic non-cancer pain. Doses were administered as a 2-minute intravenous infusion.[10]

Table 2: Pharmacokinetic Parameters of Buprenorphine (Intravenous Administration)
Parameter0.002 mg/kg Dose0.6 mg Infusion2-16 mg BolusReference
Cmax (µg/L) N/AN/A19.3 - 137.7[12]
Tmax N/AN/A10 minutes[12]
t½ (h) 2.75N/AN/A[1]
Clearance (L/h) N/A56.4 (for a 70kg individual)N/A[13]
Volume of Distribution (Vd) N/AV1: 21.6 L, V2: 90.1 L, V3: 139 LN/A[13]
Metabolism \multicolumn{3}{c}{Primarily hepatic via CYP3A4 to norbuprenorphine}[6]

Data compiled from separate studies in healthy volunteers. Dosing regimens and analytical methods may vary between studies.[1][12][13]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies employed in clinical trials to assess the pharmacokinetics and pharmacodynamics of this compound and buprenorphine.

Pharmacokinetic Assessment of this compound (Phase I Single-Ascending Dose Trial)
  • Study Design: A single-center, open-label trial with a single-ascending-dose design.[10]

  • Participants: Adult participants with chronic non-cancer pain.[10]

  • Procedure:

    • Participants were required to fast for at least 10 hours before dosing.[10]

    • Single intravenous doses of this compound fumarate (0.75 mg, 1.5 mg, or 3.0 mg) were administered over a 2-minute period.[10]

    • Serial blood samples were collected at predefined time points before and after drug administration.[10]

    • Plasma concentrations of this compound were determined using a validated analytical method (e.g., LC-MS/MS).

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) were calculated using non-compartmental analysis.[10]

  • Safety Monitoring: Adverse events were monitored throughout the study.[10]

Pharmacodynamic Assessment of Buprenorphine (Randomized, Double-Blind, Placebo-Controlled, Crossover Study)
  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.[1]

  • Participants: Healthy male volunteers.[1]

  • Procedure:

    • Participants received a single intravenous dose of buprenorphine (0.002 mg/kg) or placebo.[1]

    • Antinociceptive effects were assessed using experimental pain models (e.g., cold pressor test) at various time points post-administration.[1]

    • Pain tolerance and latency to withdrawal were measured.[1]

    • Psychomotor performance was evaluated using tests such as the Digit Symbol Substitution Test (DSST).[1]

    • Subjective effects, including sedation, were rated by the participants on a visual analog scale (VAS).[1]

    • Blood samples were collected concurrently to correlate plasma concentrations with pharmacodynamic effects.[1]

In Vitro G Protein Signaling and β-Arrestin Recruitment Assays

While specific, detailed protocols from the primary developers are proprietary, the general principles for assessing G protein bias involve cell-based assays:

  • G Protein Activation Assay (e.g., [³⁵S]GTPγS binding assay):

    • Cell membranes expressing the mu-opioid receptor are prepared.

    • Membranes are incubated with varying concentrations of the test compound (this compound or buprenorphine) and [³⁵S]GTPγS.

    • Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting, providing a measure of G protein activation.

  • β-Arrestin Recruitment Assay (e.g., BRET or FRET-based assays):

    • Cells are co-transfected with constructs for the mu-opioid receptor fused to a donor fluorophore (e.g., Renilla luciferase) and β-arrestin fused to an acceptor fluorophore (e.g., YFP).

    • Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the donor and acceptor fluorophores into close proximity.

    • This proximity allows for Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET), which can be measured as a change in light emission.

    • The magnitude of the BRET/FRET signal is proportional to the extent of β-arrestin recruitment.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative clinical study of two intravenous analgesics.

Experimental_Workflow cluster_planning Study Planning & Setup cluster_execution Study Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development & IRB Approval Recruitment Participant Screening & Recruitment Protocol->Recruitment Consent Informed Consent Recruitment->Consent Randomization Randomization (Drug A / Drug B / Placebo) Consent->Randomization Dosing IV Drug Administration Randomization->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling PD_Assessment Pharmacodynamic Assessments (Pain Scores, Side Effects) Dosing->PD_Assessment Bioanalysis Bioanalysis of Plasma Samples PK_Sampling->Bioanalysis PD_Analysis Pharmacodynamic Analysis PD_Assessment->PD_Analysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats PD_Analysis->Stats Report Final Study Report Stats->Report

Figure 3: A generalized experimental workflow for a comparative analgesic clinical trial.

Conclusion

This compound and buprenorphine represent two distinct approaches to opioid-based analgesia. This compound's G protein bias offers a novel mechanism aimed at improving the safety profile of mu-opioid receptor agonists. Buprenorphine's partial agonism and high receptor affinity provide a ceiling on its respiratory depressant effects and a long duration of action. The choice between these agents in a clinical or research setting will depend on the specific therapeutic goals and patient characteristics. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of these two compounds.

References

Safety Operating Guide

Oliceridine Disposal: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Oliceridine, a Schedule II controlled substance.

For researchers, scientists, and drug development professionals, the proper disposal of this compound is a critical component of laboratory safety and regulatory compliance. As a Schedule II controlled substance, this compound is subject to stringent regulations set forth by the Drug Enforcement Administration (DEA). Adherence to these procedures is mandatory to prevent diversion and ensure environmental safety. This guide provides a comprehensive operational plan for the disposal of this compound in a laboratory setting.

Regulatory Framework

The disposal of this compound is primarily governed by the DEA, with additional regulations from the Environmental Protection Agency (EPA) and state authorities. The core principle of DEA-compliant disposal is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back into a usable form.

Disposal Plan: Step-by-Step Procedures

The appropriate disposal method for this compound depends on institutional policies and the available resources. Researchers must consult their institution's Environmental Health and Safety (EHS) department to ensure compliance with all specific protocols.

Step 1: Initial Assessment and Consultation

Before initiating disposal, the DEA registrant or an authorized agent must assess the form and quantity of the this compound waste. This includes expired bulk powder, unused solutions, or contaminated labware. The first point of contact should always be the institution's EHS department. EHS will provide guidance on the approved disposal pathways available at the facility but will not take direct possession of the controlled substance.[1][2]

Step 2: Segregation and Secure Storage of Waste

All this compound waste must be segregated from other chemical and pharmaceutical waste streams. It should be clearly labeled and stored in a securely locked, sturdy cabinet or safe that is anchored to a wall or the floor, consistent with DEA storage requirements for Schedule II substances.[3][4] Access to this storage area must be strictly limited to the DEA registrant and their authorized agents.

Step 3: Choosing a DEA-Compliant Disposal Method

There are two primary methods for the disposal of controlled substances by a DEA registrant:

  • Method A: Reverse Distributor This is the most common and recommended method for research laboratories. A reverse distributor is a company registered with the DEA to handle and dispose of controlled substances.

    • Contact EHS to identify the institution's designated reverse distributor. [2]

    • Complete a DEA Form 222 for the transfer of a Schedule II substance to the reverse distributor.[1]

    • Package the this compound waste according to the reverse distributor's instructions and all applicable Department of Transportation (DOT) regulations.

    • Arrange for the secure transfer of the waste to the reverse distributor.

    • Retain all records of the transfer for a minimum of two years.[1]

  • Method B: On-Site Destruction On-site destruction is a less common method in research labs due to the stringent requirements. It must render the this compound "non-retrievable."[3][5]

    • Consult with EHS to determine if on-site destruction is permitted and what approved methods are available.

    • Utilize a chemical digestion system if approved. These systems typically use a charcoal-based solution that adsorbs and neutralizes the active pharmaceutical ingredient.

    • The destruction must be witnessed by two authorized employees of the registrant.[3]

    • Complete a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") to document the destruction.[3] This form requires details of the substance, the method of destruction, and the signatures of the two witnesses.

    • Retain the completed DEA Form 41 for at least two years.[3]

Step 4: Disposal of Empty Containers

Empty this compound containers must also be handled properly. If the container held a P-listed hazardous waste, it must be managed as hazardous waste. For this compound, which is not typically P-listed, empty containers should be triple-rinsed, with the rinsate managed as chemical waste. The empty, rinsed container can then be disposed of in the regular trash after any labels have been defaced or removed to protect confidential information.

Quantitative Data on Disposal Methods

Disposal MethodKey RequirementsRecord KeepingTypical Use Case
Reverse Distributor DEA-registered reverse distributor, DEA Form 222 for transferCopy of DEA Form 222, transfer recordsStandard for expired stock and bulk quantities in research labs
On-Site Destruction Renders substance "non-retrievable", witnessed by two authorized individualsCompleted DEA Form 41Facilities with approved chemical digestion systems or incinerators

Experimental Protocols

While specific experimental protocols for the chemical neutralization of this compound are not widely published, the principle of chemical digestion using commercially available controlled substance disposal kits is an accepted method. These kits contain activated charcoal or other adsorbents in a matrix that chemically and physically sequesters the drug. The general procedure involves adding the this compound waste to the container with the deactivating agent and water, sealing the container, and agitating it to ensure mixing. The process renders the drug non-retrievable and suitable for disposal as non-hazardous waste, though local regulations may vary.

Diagram 1: this compound Disposal Workflow

Oliceridine_Disposal_Workflow start This compound Waste Generated consult_ehs Consult EHS for Approved Procedures start->consult_ehs segregate_store Segregate and Securely Store Waste consult_ehs->segregate_store decision Disposal Method? segregate_store->decision reverse_distributor Method A: Reverse Distributor decision->reverse_distributor  Primary onsite_destruction Method B: On-Site Destruction decision->onsite_destruction  If Approved   dea_form_222 Complete DEA Form 222 reverse_distributor->dea_form_222 witness_destruction Witness Destruction (2 People) onsite_destruction->witness_destruction transfer_waste Securely Transfer to Reverse Distributor dea_form_222->transfer_waste record_keeping Retain All Records for 2+ Years transfer_waste->record_keeping dea_form_41 Complete DEA Form 41 witness_destruction->dea_form_41 dea_form_41->record_keeping

Caption: Logical workflow for the disposal of this compound in a research setting.

References

Essential Safety and Logistical Information for Handling Oliceridine in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals who handle Oliceridine. Given its classification as a potent opioid analgesic and a Schedule II controlled substance in the United States, a conservative approach to handling is imperative to ensure personnel safety and regulatory compliance. While a Safety Data Sheet (SDS) from one supplier suggests this compound is not classified as hazardous under the Globally Harmonized System (GHS)[1], its pharmacological properties necessitate handling it as a potent compound. This guide emphasizes a comprehensive safety culture beyond minimal GHS classifications.

Hazard Assessment and Control Banding

This compound is a potent µ-opioid receptor agonist.[2][3] Its primary hazards are related to its pharmacological effects, including the potential for respiratory depression, sedation, and a high potential for abuse.[2][4][5] In the absence of a published Occupational Exposure Limit (OEL), the principles of control banding should be applied to manage risks. Control banding is a method to categorize chemicals into hazard bands and assign corresponding control measures.[4]

Based on its potent opioid activity, this compound should be assigned to a high-potency category, warranting stringent control measures to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for handling this compound, particularly when handling the pure compound or preparing solutions. The following table summarizes the recommended PPE based on the potential for exposure, drawing parallels from guidelines for handling other potent opioids like fentanyl.

Task Required PPE Rationale
Handling solid this compound (weighing, aliquoting) - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Full Coverage Safety Goggles or Face Shield- NIOSH-approved N100, R100, or P100 RespiratorTo prevent dermal absorption, inhalation of airborne particles, and eye contact.[6][7]
Handling solutions of this compound - Disposable Nitrile Gloves- Lab Coat- Safety Glasses with Side ShieldsTo protect against accidental splashes and skin contact.
General laboratory work in the vicinity - Lab Coat- Safety GlassesStandard laboratory practice to protect against unforeseen hazards.

Note: All PPE should be used in accordance with the OSHA PPE standard (29 CFR 1910.132). If respirators are required, a comprehensive respiratory protection program compliant with OSHA standard 29 CFR 1910.134 must be in place, including medical clearance, training, and fit-testing.[6][8]

Operational and Disposal Plans

3.1. Engineering Controls and Safe Handling Practices

  • Ventilation: All handling of solid this compound or activities that could generate aerosols from solutions should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a similar containment device.

  • Work Area: Designate a specific area for handling this compound. This area should be clearly marked and kept clean.

  • Weighing: Use a ventilated balance enclosure or perform weighing within a chemical fume hood to contain any airborne powder.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Be mindful of potential splashes.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

3.2. Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spill (small volume of dilute solution):

    • Alert others in the area.

    • Wear appropriate PPE (gloves, lab coat, safety glasses).

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Clean the spill area with a suitable laboratory detergent and then with 70% ethanol.

    • Collect all contaminated materials in a sealed container for hazardous waste disposal.

  • Major Spill (solid powder or large volume of solution):

    • Evacuate the immediate area and alert others.

    • Restrict access to the spill area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a major spill without specific training and equipment.

3.3. Disposal Plan

As a Schedule II controlled substance, the disposal of this compound is strictly regulated.

  • Waste Collection: All waste materials contaminated with this compound (e.g., unused compound, solutions, contaminated PPE, and cleaning materials) must be collected in clearly labeled, sealed, and leak-proof hazardous waste containers.

  • Waste Disposal: Disposal must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for proper disposal in accordance with all federal, state, and local regulations. Do not dispose of this compound down the drain or in the regular trash.[9][10][11]

Visual Guidance

Logical Workflow for Handling this compound

Oliceridine_Handling_Workflow Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment (Control Banding) Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Inform Weigh_Solid Weigh Solid in Containment Select_PPE->Weigh_Solid Prepare_Solution Prepare Solution in Fume Hood Weigh_Solid->Prepare_Solution Experiment Conduct Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Dispose Arrange for Licensed Hazardous Waste Disposal Segregate_Waste->Dispose

Caption: Logical workflow for the safe handling of this compound.

Signaling Pathway of this compound

Oliceridine_Signaling Figure 2: this compound's Biased Agonist Signaling Pathway This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds to G_Protein G-Protein Signaling MOR->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin 2 Recruitment MOR->Beta_Arrestin Minimally Recruits Analgesia Analgesia G_Protein->Analgesia Leads to Adverse_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Adverse_Effects Mediates

Caption: this compound acts as a biased agonist at the µ-opioid receptor.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.